2-Cyclohexylcyclohexanol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyclohexylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h10-13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWWBKKPWACPPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041414 | |
| Record name | 2-Cyclohexylcyclohexanol | |
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Molecular Weight |
182.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6531-86-8, 51175-62-3 | |
| Record name | [1,1′-Bicyclohexyl]-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6531-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Cyclohexylcyclohexanol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC245150 | |
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| Record name | 2-Cyclohexylcyclohexanol | |
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| Record name | [1,1'-Bicyclohexyl]-2-ol | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Cyclohexylcyclohexanol | |
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| Record name | 2-cyclohexylcyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.756 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CYCLOHEXYLCYCLOHEXANOL | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E59L8NAX9O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Cyclohexylcyclohexanol (CAS: 6531-86-8): Properties, Synthesis, and Applications
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the alicyclic alcohol, 2-Cyclohexylcyclohexanol. It delves into its core physicochemical properties, primary synthetic routes, chemical reactivity, and potential applications, providing both foundational knowledge and practical insights.
Introduction to this compound
This compound is a saturated alicyclic alcohol characterized by a hydroxyl group on one cyclohexane ring, which is directly bonded to a second cyclohexane ring. This structure imparts a unique combination of properties, including a bulky, lipophilic character due to the bicyclohexyl framework and a reactive polar site at the hydroxyl group. While not a widely commercialized end-product itself, it is a valuable intermediate in organic synthesis, allowing for the construction of more complex molecules. Its stereochemistry, existing as cis and trans isomers, plays a critical role in its physical properties and the stereochemical outcomes of its subsequent reactions.
Physicochemical and Spectroscopic Properties
Accurate characterization is fundamental to the application of any chemical compound. The properties of this compound are summarized below.
Core Identifiers and Properties
A compilation of essential identifiers and experimentally determined or calculated physical properties for this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 6531-86-8 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₂H₂₂O | [2][3][6] |
| Molecular Weight | 182.30 g/mol | [2][3] |
| IUPAC Name | 2-cyclohexylcyclohexan-1-ol | [3] |
| Synonyms | [1,1'-Bicyclohexyl]-2-ol, [Bicyclohexyl]-2-ol | [3][6][7] |
| Boiling Point | 264 °C (lit.) | [1][4] |
| Density | 0.98 g/cm³ | [1][4] |
| Refractive Index | 1.4980-1.5020 | [1] |
| LogP (Octanol/Water) | 3.11780 | [1] |
Spectroscopic Profile
Spectroscopic analysis is indispensable for the unambiguous structural confirmation and purity assessment of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are crucial for mapping the carbon-hydrogen framework. The proton NMR spectrum typically displays a complex multiplet region for the aliphatic protons of the two cyclohexyl rings. The proton attached to the hydroxyl-bearing carbon (the carbinol proton) appears as a distinct signal whose chemical shift and multiplicity are diagnostic for differentiating between the cis and trans isomers due to their different magnetic environments and coupling constants.
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) of this compound shows a molecular ion peak (M⁺) at m/z 182, confirming its molecular weight.[6] The fragmentation pattern is characterized by the loss of water (M-18) to give a peak at m/z 164, which is a common fragmentation pathway for alcohols.
-
Infrared (IR) Spectroscopy : The IR spectrum provides key functional group information. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group.[3] The C-H stretching vibrations of the cyclohexyl rings appear just below 3000 cm⁻¹.
Chemical Reactivity and Key Transformations
The synthetic utility of this compound stems from the reactivity of its secondary hydroxyl group. This functional group serves as a handle for various transformations.
Oxidation to 2-Cyclohexylcyclohexanone
The most common reaction is the oxidation of the secondary alcohol to its corresponding ketone, 2-cyclohexylcyclohexanone (CAS: 90-42-6). This transformation is a cornerstone reaction in organic synthesis and can be achieved using a variety of oxidizing agents, such as chromic acid (Jones oxidation) or milder, more selective reagents like pyridinium chlorochromate (PCC). 2-Cyclohexylcyclohexanone is noted for its use as a flavoring agent, insect repellent, and perfume fixative.[8]
Caption: Oxidation of the alcohol to the corresponding ketone.
Dehydration and Reduction
-
Dehydration : Acid-catalyzed dehydration of this compound leads to the formation of alkene products, primarily 1-cyclohexylcyclohexene. This elimination reaction is governed by Zaitsev's rule, favoring the formation of the more substituted alkene.
-
Reduction : The hydroxyl group can be removed through reduction processes, ultimately yielding bicyclohexyl, the fully saturated hydrocarbon.
Synthesis Methodology: A Self-Validating Protocol
The principal and most direct route to this compound is the catalytic hydrogenation of its ketone precursor, 2-cyclohexylcyclohexanone.[2] This method is efficient and scalable, making it suitable for both laboratory and potential industrial applications.
Caption: Workflow for the synthesis via catalytic hydrogenation.
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol is designed to be self-validating, where reaction completion can be rigorously monitored and the product's identity confirmed through standard analytical techniques.
Materials:
-
2-Cyclohexylcyclohexanone
-
Ethanol (anhydrous)
-
Palladium on Carbon (5% Pd/C)
-
Hydrogen gas (H₂)
-
Celite® or a similar filter aid
-
Parr hydrogenation apparatus or a similar pressure reactor
Methodology:
-
Reactor Setup: In a suitable pressure reactor vessel, dissolve 1 equivalent of 2-cyclohexylcyclohexanone in anhydrous ethanol. The concentration should be chosen to ensure the starting material is fully dissolved.
-
Causality: Ethanol is an excellent solvent for both the ketone and the resulting alcohol, and it is relatively inert under these hydrogenation conditions.
-
-
Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst to the solution. The catalyst loading is typically 1-5 mol% relative to the substrate.
-
Causality: Pd/C is a highly efficient and reusable catalyst for the reduction of ketones to alcohols. It provides a high surface area for the reaction to occur.
-
-
Hydrogenation: Seal the reactor and purge the system several times with nitrogen followed by hydrogen gas to remove all air. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). Begin stirring and heat the reaction mixture to a moderate temperature (e.g., 40-60 °C).
-
Causality: The removal of air is a critical safety step to prevent the formation of explosive mixtures of hydrogen and oxygen. Moderate heat and pressure increase the reaction rate without promoting over-reduction to the alkane.
-
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by observing the uptake of hydrogen from the pressure gauge. The reaction is complete when hydrogen uptake ceases. For more precise monitoring, periodically take small aliquots (after safely depressurizing and purging the reactor) and analyze them by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting ketone.
-
Work-up and Purification: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Causality: Celite® is used to prevent the fine palladium particles from passing through the filter paper, ensuring complete removal of the catalyst.
-
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol. The resulting crude oil or solid is this compound. If necessary, further purification can be achieved by vacuum distillation or recrystallization.
Applications and Research Interest
As a functionalized bicyclic alcohol, this compound serves as a versatile building block in several areas:
-
Specialty Chemicals: It is a precursor to 2-cyclohexylcyclohexanone, which has established uses in the fragrance industry.[8]
-
Pharmaceutical and Agrochemical Synthesis: The introduction of a bicyclohexyl moiety can increase the lipophilicity of a molecule, a property often modulated in drug design to improve membrane permeability and pharmacokinetic profiles.
-
Materials Science: Long-chain and cyclic alcohols are used in the synthesis of esters that can function as plasticizers, lubricants, and components of polymers.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, general precautions for handling alicyclic alcohols should be followed based on data for similar compounds like cyclohexanol.[9][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[4] Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from oxidizing agents.[4][11]
-
Fire Safety: The compound is expected to be combustible. Keep away from heat, sparks, and open flames.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Disclaimer: This information is for research and development purposes only. Always consult a substance-specific Safety Data Sheet (SDS) before handling any chemical.
References
- 1. 6531-86-8(2-cyclohexylcyclohexan-1-ol) | Kuujia.com [kuujia.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | C12H22O | CID 94327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. This compound CAS#: 6531-86-8 [m.chemicalbook.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound (CAS 6531-86-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. US3246036A - Production of 2-cyclohexylcyclo-hexanone - Google Patents [patents.google.com]
- 9. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 10. fishersci.com [fishersci.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Molecular Structure and Stereoisomerism: The Foundation of Function
An In-depth Technical Guide on the Physical and Chemical Properties of 2-Cyclohexylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed examination of this compound (C₁₂H₂₂O), an alicyclic alcohol with significant applications in organic synthesis and materials science. As a Senior Application Scientist, this document is structured to provide not just data, but also context and practical insights into the causality behind its properties and experimental evaluation. We will explore its molecular structure, stereoisomerism, physicochemical properties, reactivity, and synthesis, grounding all claims in authoritative references.
This compound is characterized by a molecular structure consisting of two saturated cyclohexane rings linked by a carbon-carbon bond. A hydroxyl (-OH) group is attached to one ring at a carbon adjacent to this linkage.[1][2] The presence of two chiral centers at the 1- and 2-positions of the cyclohexanol ring means that the molecule exists as distinct stereoisomers.
The most fundamental isomeric distinction is between the cis and trans diastereomers. This designation describes the relative orientation of the hydroxyl group and the adjacent cyclohexyl group. The specific stereoisomer has a profound impact on the molecule's physical properties, such as melting point and solubility, and dictates the stereochemical outcome of its reactions.
Caption: 2D representations of cis and trans-2-Cyclohexylcyclohexanol.
Core Physical Properties
The physical characteristics of this compound are governed by its substantial molecular weight and the capacity for intermolecular hydrogen bonding via its hydroxyl group. The data presented below is a consolidation from various sources, and minor variations may exist depending on the specific isomer and purity.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₂O | [1][2] |
| Molecular Weight | 182.30 g/mol | [1][3] |
| CAS Number | 6531-86-8 | [1][2][4] |
| Appearance | Colorless to white solid | [5][6] |
| Boiling Point | ~160-161 °C | [6] |
| Melting Point | ~20-25 °C (Varies significantly with isomer) | [5][6] |
| Density | ~0.95 g/mL | [6] |
| Solubility | Insoluble in water, soluble in most organic solvents | [7] |
Experimental Protocol: Melting Point Determination via Capillary Method
The determination of a melting point range is a fundamental technique for assessing the purity of a crystalline solid like this compound. A sharp, narrow melting range is indicative of high purity, whereas a broad and depressed range suggests the presence of impurities.
Methodology:
-
Sample Preparation: A small quantity of the crystalline solid is finely crushed into a powder. The powder is then carefully packed into a glass capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate, typically increasing by 1-2 °C per minute as it approaches the expected melting point.
-
Data Recording: Two temperatures are recorded: T₁, the temperature at which the first drop of liquid is observed, and T₂, the temperature at which the entire sample has liquefied. The melting point is reported as the range T₁ - T₂.
Caption: A standardized workflow for accurate melting point determination.
Chemical Properties and Spectroscopic Profile
The chemical behavior of this compound is dominated by the reactivity of its secondary hydroxyl group. It readily participates in oxidation, substitution, and elimination reactions.[4]
Key Chemical Transformations:
-
Oxidation to Ketone: The secondary alcohol can be oxidized to form the corresponding ketone, 2-cyclohexylcyclohexanone.[4] This is a foundational reaction in organic synthesis. The choice of oxidizing agent (e.g., Jones reagent, PCC, or TEMPO-mediated systems) is critical and depends on the desired yield and the need to avoid over-oxidation or side reactions.[4]
-
Dehydration to Alkene: Under acidic conditions, this compound undergoes dehydration (elimination) to yield cyclohexylcyclohexene isomers. The regioselectivity of this reaction is governed by thermodynamic and kinetic factors, often favoring the more substituted (Zaitsev) product.
-
Esterification: Reaction with carboxylic acids or their derivatives (like acid chlorides) in the presence of an acid catalyst produces esters. This reaction is frequently used to create derivatives with applications as flavoring agents or plasticizers.[8]
Spectroscopic Analysis:
Spectroscopic data is essential for the structural confirmation of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional group. A strong, broad absorption band is expected in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration from the alcohol. A C-O stretching band will also be prominent around 1050-1150 cm⁻¹.[3]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) corresponding to its molecular weight (182.3 g/mol ), along with characteristic fragmentation patterns resulting from the loss of water (M-18) and cleavage of the cyclohexane rings.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will be complex in the aliphatic region (1.0-2.5 ppm) due to the numerous, overlapping signals from the 21 protons on the two cyclohexane rings. The proton on the carbon bearing the hydroxyl group (CH-OH) will appear as a distinct multiplet, and the hydroxyl proton itself will be a broad, exchangeable singlet.[3]
-
¹³C NMR: The carbon atom bonded to the hydroxyl group will have a characteristic chemical shift in the 65-80 ppm range. The remaining eleven sp³ hybridized carbons of the rings will appear further upfield.
-
Synthesis Pathways
A prevalent and industrially relevant method for synthesizing this compound is the catalytic hydrogenation of its ketone precursor, 2-cyclohexylcyclohexanone.[4][9] This reduction can be achieved using hydrogen gas with a metal catalyst, such as palladium, platinum, or nickel, under controlled temperature and pressure.[4] The stereochemical outcome of the reduction can often be influenced by the choice of catalyst and reaction conditions.
Caption: Synthesis of this compound via ketone reduction.
An alternative historical route involves the reaction of phenol with hydrogen in the presence of a palladium catalyst at high temperatures (150-250 °C).[4][8]
Applications and Utility
2-Cyclohexylcyclohexanone, the direct precursor and oxidation product, finds use as a flavoring agent, insect repellent, and perfume fixative.[8] Derivatives of this compound, particularly its esters, are employed as plasticizers and in the fragrance industry. Its role as a versatile synthetic intermediate is its most significant contribution to the fields of chemistry and material science.[4]
Safety and Handling
This compound is considered a combustible liquid and may be harmful if swallowed, inhaled, or in contact with skin.[10] It can cause skin and serious eye irritation.[10] Standard laboratory safety protocols should be strictly followed.
-
Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors or mist.[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
This information is a summary. Always consult the full Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C12H22O | CID 94327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 6531-86-8 | Benchchem [benchchem.com]
- 5. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 6. Cyclohexanol | 108-93-0 [chemicalbook.com]
- 7. 2-Methylcyclohexanol | C7H14O | CID 11418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US3246036A - Production of 2-cyclohexylcyclo-hexanone - Google Patents [patents.google.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide to the Molecular Structure and Stereoisomers of 2-Cyclohexylcyclohexanol
This technical guide provides a comprehensive examination of the molecular structure and stereoisomerism of 2-cyclohexylcyclohexanol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced conformational analysis, stereochemical assignments, and practical methodologies for the synthesis and characterization of its diastereomers. The principles discussed herein are foundational to understanding the structure-activity relationships of complex alicyclic compounds.
Introduction to this compound: A Molecule of Stereochemical Complexity
This compound, with the molecular formula C₁₂H₂₂O and a molecular weight of 182.30 g/mol , presents a fascinating case study in stereochemistry.[1][2] Its structure, comprising two interconnected cyclohexane rings with a hydroxyl substituent on one, gives rise to a rich landscape of stereoisomers. The spatial arrangement of the cyclohexyl and hydroxyl groups dictates the molecule's overall shape, polarity, and potential for intermolecular interactions—critical factors in its application in materials science and as a synthetic intermediate. The core of its stereochemical complexity lies in the presence of two chiral centers, leading to the existence of diastereomers, primarily the cis and trans isomers, each of which exists as a pair of enantiomers.
The Stereoisomers of this compound: A Deep Dive into Conformational Analysis
The stereoisomerism in this compound is best understood through a rigorous conformational analysis of its cyclohexane rings, which predominantly adopt a low-energy chair conformation. The relative stability of the various isomers is dictated by the steric strain arising from the spatial arrangement of the bulky cyclohexyl group and the hydroxyl group.
Cis and Trans Diastereomers
The two primary diastereomers of this compound are the cis and trans isomers, which describe the relative orientation of the cyclohexyl and hydroxyl groups attached to the first cyclohexane ring.
-
trans-2-Cyclohexylcyclohexanol: In the trans isomer, the cyclohexyl and hydroxyl groups are on opposite sides of the ring. This arrangement allows for a conformation where both bulky substituents can occupy equatorial positions, minimizing steric hindrance. This diequatorial conformation is thermodynamically favored, making the trans isomer generally more stable than the cis isomer.[3][4]
-
cis-2-Cyclohexylcyclohexanol: In the cis isomer, the cyclohexyl and hydroxyl groups are on the same side of the ring. In any chair conformation of the cis isomer, one substituent must be in an axial position while the other is equatorial. This leads to significant 1,3-diaxial interactions, which are repulsive steric interactions between an axial substituent and the axial hydrogens on the same side of the ring.[5]
Conformational Equilibria and Stability
The stability of substituted cyclohexanes is a well-established principle, with a strong preference for bulky groups to occupy the equatorial position to avoid destabilizing 1,3-diaxial interactions.[5][6]
The chair conformations of the trans and cis isomers are in equilibrium. For the trans isomer, the equilibrium lies heavily towards the diequatorial conformation. For the cis isomer, the equilibrium will favor the conformer where the larger group (the cyclohexyl group) occupies the equatorial position, forcing the smaller hydroxyl group into the axial position. However, even in its most stable conformation, the cis isomer is inherently less stable than the diequatorial trans isomer.
Diagram: Conformational Isomers of this compound
Caption: Conformational equilibria of trans and cis-2-cyclohexylcyclohexanol.
Enantiomers and R/S Configuration
Each diastereomer (cis and trans) is chiral and therefore exists as a pair of enantiomers. The absolute configuration at the two stereocenters (C1, bearing the hydroxyl group, and C2, bearing the cyclohexyl group) can be assigned using the Cahn-Ingold-Prelog priority rules.
For example, for the trans isomer, the two enantiomers would be (1R, 2R)-2-cyclohexylcyclohexanol and (1S, 2S)-2-cyclohexylcyclohexanol. For the cis isomer, the enantiomers would be (1R, 2S)-2-cyclohexylcyclohexanol and (1S, 2R)-2-cyclohexylcyclohexanol.
Synthesis and Separation of Stereoisomers
The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of its corresponding ketone, 2-cyclohexylcyclohexanone. This reaction typically yields a mixture of the cis and trans diastereomers. The stereoselectivity of the reduction can be influenced by the choice of catalyst and reaction conditions.
General Experimental Protocol: Hydrogenation of 2-Cyclohexylcyclohexanone
Caution: This is a generalized procedure and should be adapted and optimized with appropriate safety precautions.
-
Catalyst Preparation: A palladium on carbon (Pd/C) catalyst (5-10 mol%) is typically used.
-
Reaction Setup: 2-Cyclohexylcyclohexanone is dissolved in a suitable solvent, such as ethanol or ethyl acetate, in a high-pressure hydrogenation vessel.
-
Hydrogenation: The vessel is charged with hydrogen gas to a pressure of 5-10 bar.[7] The reaction mixture is stirred at a temperature ranging from ambient to 100°C until the uptake of hydrogen ceases.
-
Workup: The catalyst is removed by filtration through a pad of celite. The solvent is removed under reduced pressure to yield the crude product, a mixture of cis- and trans-2-cyclohexylcyclohexanol.
Diagram: Synthetic Workflow
Caption: General workflow for the synthesis and separation of this compound isomers.
Separation of Diastereomers
The separation of the cis and trans diastereomers is a critical step for obtaining pure samples for further study. Due to their different physical properties, chromatographic techniques are generally effective.
-
Flash Column Chromatography: This is a common and effective method for separating diastereomers.[8][9] A silica gel stationary phase is typically used with a non-polar eluent system, such as a mixture of hexanes and ethyl acetate. The polarity of the eluent is gradually increased to effect separation. The more polar isomer will generally have a lower Rf value.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and differentiation of the cis and trans isomers of this compound.
¹H NMR Spectroscopy
The key diagnostic signals in the ¹H NMR spectrum are those of the protons on the carbons bearing the hydroxyl and cyclohexyl groups (C1 and C2). The coupling constants (J-values) between these protons are particularly informative.
-
In the more stable trans isomer (diequatorial): The protons at C1 and C2 are both in axial positions. The dihedral angle between them is approximately 180°, which results in a large axial-axial coupling constant (Jax-ax), typically in the range of 8-12 Hz.
-
In the more stable conformation of the cis isomer (equatorial cyclohexyl, axial OH): The proton at C1 is equatorial and the proton at C2 is axial. The dihedral angle is approximately 60°, leading to a smaller axial-equatorial coupling constant (Jax-eq), typically in the range of 2-5 Hz.
¹³C NMR Spectroscopy
The ¹³C NMR spectra of the two isomers will also exhibit distinct differences in chemical shifts, particularly for the carbons of the substituted cyclohexane ring. These differences arise from the different steric environments of the carbon atoms in the cis and trans configurations.
| Property | cis-Isomer (predicted) | trans-Isomer (predicted) |
| Relative Stability | Less Stable | More Stable |
| Predominant Conformation | Cyclohexyl (eq), OH (ax) | Diequatorial |
| ¹H NMR H-C(1)-C(2)-H Coupling | Small (Jax-eq ≈ 2-5 Hz) | Large (Jax-ax ≈ 8-12 Hz) |
Physical and Chemical Properties
Conclusion
The stereochemistry of this compound is a prime example of the intricate interplay of conformational preferences and steric effects in disubstituted cyclohexanes. The trans isomer is thermodynamically more stable due to its ability to adopt a diequatorial conformation, which minimizes steric strain. The synthesis of this compound via hydrogenation of the corresponding ketone produces a mixture of diastereomers that can be separated using standard chromatographic techniques. Spectroscopic methods, particularly ¹H NMR, provide a definitive means of distinguishing between the cis and trans isomers based on the characteristic coupling constants of the protons at the stereogenic centers. A thorough understanding of the stereochemical nuances of this molecule is essential for its potential applications in various fields of chemical research and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound | C12H22O | CID 94327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. This compound | 6531-86-8 | Benchchem [benchchem.com]
- 8. "The chromatographic separation of the diastereomers of 2,6-Dimethylcyc" by Alexandra Elizabeth Page [scholarworks.smith.edu]
- 9. santaisci.com [santaisci.com]
An In-Depth Technical Guide to the Synthesis of 2-Cyclohexylcyclohexanol from 2-Cyclohexylcyclohexanone
<
Abstract
The reduction of 2-cyclohexylcyclohexanone to 2-cyclohexylcyclohexanol is a pivotal transformation in organic synthesis, yielding a versatile alicyclic alcohol with applications in pharmaceuticals, fragrances, and materials science.[1] This guide provides a comprehensive overview of the primary synthetic routes, delving into the mechanistic intricacies, stereochemical outcomes, and practical experimental considerations. We will explore and compare key methodologies, including catalytic hydrogenation and hydride reductions, to equip researchers, scientists, and drug development professionals with the knowledge to select and optimize the synthesis of this compound for their specific needs.
Introduction: The Significance of this compound and Its Synthesis
Alicyclic alcohols, such as this compound, are a crucial class of organic compounds characterized by a hydroxyl group attached to a saturated carbon ring.[1] Their unique structural features impart a blend of properties that make them valuable intermediates in the synthesis of more complex molecules.[1] The controlled synthesis of this compound, particularly with stereochemical precision, is of paramount importance as the biological activity and material properties of its derivatives are often dependent on the specific isomeric form.
The primary and most direct route to this compound is the reduction of the corresponding ketone, 2-cyclohexylcyclohexanone.[1][2] This transformation can be achieved through several methods, each with its own set of advantages and challenges concerning yield, selectivity, and reaction conditions. This guide will focus on the most prevalent and industrially relevant of these: catalytic hydrogenation and reduction using hydride reagents.
Mechanistic Pathways: A Tale of Two Approaches
The conversion of a ketone to a secondary alcohol fundamentally involves the addition of two hydrogen atoms across the carbonyl double bond.[3] The manner in which this addition occurs dictates the choice of reagents and the stereochemical outcome of the reaction.
Catalytic Hydrogenation: A Surface-Mediated Reaction
Catalytic hydrogenation is a widely used industrial method for the reduction of ketones.[1] The reaction involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, typically a noble metal such as palladium (Pd) or platinum (Pt) supported on a high-surface-area material like carbon (C) or alumina (Al₂O₃).[1][4]
The mechanism of catalytic hydrogenation is a heterogeneous process occurring on the surface of the catalyst. The key steps are:
-
Adsorption: Both the 2-cyclohexylcyclohexanone and hydrogen gas adsorb onto the catalyst surface.
-
Hydrogen Activation: The H-H bond in the hydrogen molecule is weakened and cleaved by the metal catalyst, forming reactive metal-hydride species on the surface.
-
Hydride Transfer: The adsorbed ketone undergoes stepwise addition of hydrogen atoms to the carbonyl carbon and oxygen.
-
Desorption: The final product, this compound, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.
The stereochemistry of catalytic hydrogenation is influenced by the way the cyclohexanone molecule adsorbs onto the catalyst surface. The bulky cyclohexyl substituent will preferentially orient itself away from the catalyst surface, leading to the delivery of hydrogen from the less hindered face.
Diagram: Catalytic Hydrogenation Workflow
Caption: A generalized workflow for the catalytic hydrogenation of 2-cyclohexylcyclohexanone.
Hydride Reduction: Nucleophilic Attack
Reductions using hydride reagents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), are common in laboratory-scale syntheses due to their high efficiency and mild reaction conditions.[5] These reagents act as a source of hydride ions (H⁻), which are powerful nucleophiles.[5][6]
The mechanism proceeds in two main steps:[6]
-
Nucleophilic Attack: The hydride ion attacks the electrophilic carbonyl carbon of the 2-cyclohexylcyclohexanone. This breaks the carbon-oxygen π-bond, and the electrons move to the oxygen atom, forming an alkoxide intermediate.[3][7]
-
Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by a protic solvent (like an alcohol or water) or during an acidic workup to yield the final this compound product.[3][6]
The stereoselectivity of hydride reductions is governed by the trajectory of the hydride attack on the carbonyl carbon.[8] This is influenced by steric hindrance from the substituents on the cyclohexane ring. Generally, smaller hydride reagents like NaBH₄ can approach from the more sterically hindered axial face to a greater extent than bulkier reagents.
Diagram: Mechanism of Hydride Reduction
Caption: The two-step mechanism of ketone reduction by a hydride reagent.
Comparative Analysis of Reducing Agents
The choice of reducing agent is critical and depends on the desired stereochemical outcome, the scale of the reaction, and the presence of other functional groups.
| Reducing Agent | Typical Conditions | Advantages | Disadvantages | Stereoselectivity |
| H₂/Pd/C | Ethanol, room temp., H₂ balloon[4] | Scalable, cost-effective for large scale, catalyst can be recycled. | Requires specialized equipment (hydrogenation apparatus), catalyst can be pyrophoric.[4] | Generally gives the cis isomer as the major product due to delivery from the less hindered face. |
| Sodium Borohydride (NaBH₄) | Methanol or ethanol, 0°C to room temp.[3][4] | Safe and easy to handle, chemoselective for aldehydes and ketones.[6][7] | Less reactive than LiAlH₄, may require longer reaction times or heating. | Can provide a mixture of cis and trans isomers, with the ratio influenced by solvent and temperature. |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, 0°C to room temp.[9] | Very powerful reducing agent. | Highly reactive with protic solvents (water, alcohols), requires careful handling under inert atmosphere. | Tends to favor the thermodynamically more stable trans isomer due to equatorial attack. |
| Meerwein-Ponndorf-Verley (MPV) Reduction | Aluminum isopropoxide, isopropanol[10][11][12] | Highly chemoselective, mild conditions, reversible.[10][11] | Can be slow, equilibrium needs to be shifted by removing acetone.[11] | Generally favors the thermodynamically more stable product. |
Experimental Protocols
The following are representative experimental procedures for the synthesis of this compound.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyclohexylcyclohexanone (1.0 eq) in ethanol.[4]
-
Catalyst Addition: Carefully add 10% palladium on carbon (5-10 mol%) to the solution under a nitrogen or argon atmosphere.[4]
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon.[4] For larger scales, a Parr hydrogenation apparatus is recommended.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Reduction with Sodium Borohydride
-
Reaction Setup: Dissolve 2-cyclohexylcyclohexanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.[4]
-
Cooling: Cool the solution to 0°C in an ice-water bath.[4]
-
Reagent Addition: Slowly add sodium borohydride (1.5 eq) in small portions to the cooled solution.[4] Be aware of gas evolution (hydrogen).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid.
-
Extraction: Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation and Purification: Concentrate the organic solution under reduced pressure and purify the resulting crude product by column chromatography.
Stereochemical Considerations and Analysis
The reduction of 2-cyclohexylcyclohexanone yields two diastereomers: cis-2-cyclohexylcyclohexanol and trans-2-cyclohexylcyclohexanol. The stereochemical outcome is a result of the direction of hydride attack on the carbonyl.
-
Axial Attack: Leads to the formation of the equatorial alcohol (trans isomer). This is generally favored by smaller, less sterically hindered reducing agents.[4] The trans isomer is often the thermodynamically more stable product.
-
Equatorial Attack: Results in the formation of the axial alcohol (cis isomer). This pathway is favored by bulkier reducing agents that experience steric hindrance from axial hydrogens at the C-3 and C-5 positions.[4]
The ratio of the diastereomers can be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Gas Chromatography (GC).
Conclusion
The synthesis of this compound from 2-cyclohexylcyclohexanone is a well-established and versatile transformation. The choice between catalytic hydrogenation and hydride reduction methods depends on the desired stereoisomer, reaction scale, and available equipment. A thorough understanding of the reaction mechanisms and the factors influencing stereoselectivity is crucial for achieving high yields of the desired product. This guide provides the foundational knowledge for researchers to confidently approach this important synthetic step.
References
- 1. This compound | 6531-86-8 | Benchchem [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. books.rsc.org [books.rsc.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Meerwein-Ponndorf-Verley Reaction (Chapter 81) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
A Technical Guide to the Historical Synthesis of 2-Cyclohexylcyclohexanol for Researchers and Drug Development Professionals
Introduction
2-Cyclohexylcyclohexanol, a saturated bicyclic alcohol, serves as a valuable building block in organic synthesis, with applications ranging from materials science to the development of pharmaceutical intermediates. Its stereoisomeric forms, arising from the relative orientation of the cyclohexyl and hydroxyl groups on the cyclohexane ring, offer distinct chemical and physical properties, making stereocontrolled synthesis a topic of significant interest. This technical guide provides an in-depth exploration of the historical methodologies for the preparation of this compound, offering field-proven insights into the causality behind experimental choices and the stereochemical intricacies of each synthetic route.
This document is structured to provide a comprehensive understanding of three primary historical synthetic pathways:
-
Catalytic Hydrogenation of 2-Phenylphenol: A direct route involving the saturation of an aromatic precursor.
-
Two-Step Synthesis via 2-Cyclohexylcyclohexanone: An approach centered around the synthesis and subsequent reduction of a key ketone intermediate.
-
Grignard Synthesis: A classic organometallic approach for carbon-carbon bond formation.
Each section will delve into the reaction mechanisms, experimental protocols, and the critical factors governing the stereochemical outcome, supported by authoritative references.
I. Catalytic Hydrogenation of 2-Phenylphenol (o-Phenylphenol)
The catalytic hydrogenation of 2-phenylphenol represents one of the most direct historical methods for the synthesis of this compound. This process involves the saturation of both aromatic rings of the starting material in the presence of a catalyst and hydrogen gas.
Mechanistic Insights and Stereochemistry
The hydrogenation of 2-phenylphenol proceeds in a stepwise manner. Initially, one of the phenyl rings is hydrogenated to a cyclohexyl ring, followed by the hydrogenation of the second ring. The stereochemical outcome of this reaction, yielding a mixture of cis- and trans-2-cyclohexylcyclohexanol, is highly dependent on the catalyst, solvent, and reaction conditions such as temperature and pressure.
The initial hydrogenation of one of the aromatic rings leads to the formation of 2-cyclohexylphenol. Subsequent hydrogenation of the phenol ring to a cyclohexanol ring can proceed via different pathways, leading to the formation of stereoisomers. It has been observed that under certain conditions, a rearrangement from the cis-isomer to the more stable trans-isomer can occur.[1] The stereochemistry of catalytic hydrogenation on surfaces like Raney nickel is generally a syn-addition of hydrogen atoms to the same face of the molecule.[2][3]
Caption: Hydrogenation pathway of 2-Phenylphenol.
Historical Experimental Protocol: Hydrogenation using a Nickel Catalyst
An early method for the hydrogenation of 2-phenylphenol involved the use of a nickel-based catalyst under medium hydrogen pressure.[1]
Materials:
-
2-Phenylphenol
-
Nickel catalyst (e.g., Raney Nickel)[4]
-
Solvent (e.g., tert-butanol, propanol, methanol)
-
Hydrogen gas
Procedure:
-
A pressure reactor is charged with 2-phenylphenol, the nickel catalyst, and the chosen solvent.
-
The reactor is sealed and purged with nitrogen gas to remove air.
-
Hydrogen gas is introduced into the reactor to an initial pressure of 50-90 kg/cm ².
-
The mixture is heated and stirred. The reaction is influenced more by pressure than temperature, with hydrogenation typically initiating at around 80 kg/cm ².[1]
-
The reaction is monitored by hydrogen uptake.
-
Upon completion, the reactor is cooled, and the pressure is released.
-
The catalyst is removed by filtration.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
The product can be purified by distillation or chromatography to separate the cis and trans isomers.
Discussion of Experimental Choices:
-
Catalyst: Nickel-based catalysts, such as Raney Nickel, were historically favored due to their high activity and relatively low cost for the hydrogenation of aromatic compounds.[5]
-
Solvent: The choice of solvent was found to significantly impact the rate of hydrogenation, with more polar solvents like alcohols being commonly used.[1]
-
Pressure and Temperature: These parameters are critical for achieving complete hydrogenation and can influence the stereoselectivity of the reaction.
II. Two-Step Synthesis via 2-Cyclohexylcyclohexanone
This approach involves the initial synthesis of 2-cyclohexylcyclohexanone, which is then reduced to the target alcohol. This method offers a different level of control over the final product's stereochemistry based on the choice of reducing agent.
Step 1: Synthesis of 2-Cyclohexylcyclohexanone
Historically, 2-cyclohexylcyclohexanone can be prepared through the self-condensation of cyclohexanone to form 2-(1-cyclohexenyl)cyclohexanone, followed by catalytic hydrogenation.
Caption: Synthesis of 2-Cyclohexylcyclohexanone.
Step 2: Reduction of 2-Cyclohexylcyclohexanone
The reduction of the ketone to the secondary alcohol can be achieved using various reducing agents, with sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) being the most common in historical laboratory settings.
The stereochemical outcome of the reduction of 2-cyclohexylcyclohexanone is governed by the direction of hydride attack on the carbonyl carbon. The bulky cyclohexyl group at the 2-position creates significant steric hindrance.
-
Axial Attack: Hydride attack from the axial face leads to the formation of the trans isomer, where the hydroxyl group is in the equatorial position.
-
Equatorial Attack: Hydride attack from the equatorial face results in the cis isomer, with the hydroxyl group in the axial position.
The ratio of cis to trans isomers is influenced by the steric bulk of the reducing agent and the reaction conditions. Smaller, less hindered reducing agents like LiAlH₄ tend to favor axial attack, leading to a higher proportion of the trans product.[6] Larger, bulkier reducing agents would be expected to favor equatorial attack.
Caption: Stereochemical pathways in the reduction of 2-Cyclohexylcyclohexanone.
Experimental Protocols for Reduction
Materials:
-
2-Cyclohexylcyclohexanone
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
Procedure:
-
2-Cyclohexylcyclohexanone is dissolved in methanol or ethanol in a round-bottom flask.
-
The solution is cooled in an ice bath.
-
Sodium borohydride is added portion-wise with stirring.
-
After the addition is complete, the reaction mixture is stirred for a specified time at room temperature.
-
The reaction is quenched by the slow addition of water or dilute acid.
-
The product is extracted with an organic solvent (e.g., diethyl ether).
-
The organic layer is washed, dried, and the solvent is evaporated to yield the product mixture of cis- and trans-2-cyclohexylcyclohexanol.[7]
Materials:
-
2-Cyclohexylcyclohexanone
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
Procedure:
-
A solution of 2-cyclohexylcyclohexanone in anhydrous diethyl ether or THF is added dropwise to a stirred suspension of LiAlH₄ in the same solvent under an inert atmosphere (e.g., nitrogen).[8]
-
The reaction mixture is stirred at room temperature for a specified period.
-
The reaction is carefully quenched by the sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
The resulting solids are filtered off, and the organic layer is dried and concentrated to afford the product.
Data Summary: Stereoselectivity of Reduction
| Reducing Agent | Typical Major Isomer | Rationale |
| NaBH₄ | trans | A relatively small hydride donor, allowing for axial attack to minimize torsional strain.[7] |
| LiAlH₄ | trans | A smaller and more reactive hydride donor, strongly favoring axial attack.[9] |
III. Grignard Synthesis
The Grignard reaction provides a powerful method for the formation of carbon-carbon bonds. In the context of this compound synthesis, this involves the reaction of a cyclohexyl Grignard reagent with cyclohexanone.
Mechanistic Insights and Stereochemistry
The reaction proceeds via the nucleophilic addition of the cyclohexyl carbanion from the Grignard reagent to the electrophilic carbonyl carbon of cyclohexanone. This forms a magnesium alkoxide intermediate, which upon acidic workup, yields the tertiary alcohol, 1-cyclohexylcyclohexanol, which is an isomer of the target compound. To obtain this compound, a different strategy is required, such as the reaction of a cyclohexyl Grignard reagent with cyclohexene oxide, which would yield trans-2-cyclohexylcyclohexanol.[10] However, a more direct, albeit less common, historical approach could involve the reaction of a Grignard reagent with a 2-halocyclohexanone, though this can be complicated by enolization.
A more plausible historical Grignard route to this compound involves the reaction of phenylmagnesium bromide with cyclohexanone, followed by catalytic hydrogenation of the resulting 1-phenylcyclohexanol to yield a mixture of stereoisomers of 1-cyclohexylcyclohexanol. Subsequent rearrangement or specific synthesis could lead to the 2-substituted isomer.
Given the focus on historical methods for this compound, the more direct Grignard approach would be the reaction of cyclohexylmagnesium bromide with cyclohexene oxide.
Caption: Grignard reaction for the synthesis of trans-2-Cyclohexylcyclohexanol.
Historical Experimental Protocol: Grignard Reaction with Cyclohexene Oxide
This protocol is adapted from similar Grignard reactions with epoxides.[10]
Materials:
-
Magnesium turnings
-
Cyclohexyl bromide
-
Anhydrous diethyl ether
-
Cyclohexene oxide
-
Aqueous ammonium chloride solution
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, magnesium turnings are placed. A solution of cyclohexyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of cyclohexylmagnesium bromide.[11]
-
Reaction with Epoxide: The Grignard reagent solution is cooled in an ice bath. A solution of cyclohexene oxide in anhydrous diethyl ether is added dropwise with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
-
The resulting crude trans-2-cyclohexylcyclohexanol can be purified by distillation or chromatography.
Discussion of Experimental Choices:
-
Grignard Reagent Preparation: The use of anhydrous conditions is critical for the successful formation of the Grignard reagent.
-
Reaction with Epoxide: The ring-opening of the epoxide by the Grignard reagent occurs via an Sₙ2 mechanism, leading to the formation of the trans product.
Conclusion
The historical preparation of this compound has relied on several fundamental synthetic transformations. The catalytic hydrogenation of 2-phenylphenol offers a direct but potentially less stereoselective route. The two-step synthesis involving the reduction of 2-cyclohexylcyclohexanone provides greater control over the stereochemical outcome through the choice of reducing agent. The Grignard reaction, particularly with cyclohexene oxide, presents a stereospecific pathway to the trans-isomer.
Understanding these historical methods provides a strong foundation for modern synthetic chemists. The principles of catalysis, stereocontrol, and organometallic chemistry inherent in these early preparations continue to be relevant in the contemporary development of efficient and selective syntheses for complex molecules in the pharmaceutical and materials science industries.
References
- 1. Chemical Studies on Hydrogenation of 2-Phenylphenol and its Hydrogenated Products. III [jstage.jst.go.jp]
- 2. echemi.com [echemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Raney nickel - Wikipedia [en.wikipedia.org]
- 5. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 6. A twist on facial selectivity of hydride reductions of cyclic ketones: twist-boat conformers in cyclohexanone, piperidone, and tropinone reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.vu.nl [research.vu.nl]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Cyclohexylcyclohexanol
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Cyclohexylcyclohexanol (C₁₂H₂₂O), a saturated secondary alcohol with significant applications in materials science and as a chemical intermediate.[1][2] We delve into the core analytical techniques essential for its structural elucidation and purity assessment: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not only raw data interpretation but also the underlying scientific principles and field-proven experimental protocols. The discussion emphasizes the crucial role of spectroscopy in distinguishing the cis and trans stereoisomers of this molecule, a critical aspect for controlling its physical properties and reactivity.[1]
Introduction: The Analytical Challenge of this compound
This compound is a bicyclic alcohol whose structure consists of two cyclohexane rings joined by a single carbon-carbon bond, with a hydroxyl group on one of the rings at a position adjacent to the ring junction.[3] Its synthesis is commonly achieved through the catalytic hydrogenation of 2-cyclohexylcyclohexanone.[1][4] The primary analytical challenge lies in the molecule's stereochemistry. The relative orientation of the cyclohexyl substituent and the hydroxyl group gives rise to cis and trans diastereomers, each with unique physical properties and spectroscopic signatures.
A robust and unambiguous characterization is therefore paramount. This guide provides the foundational spectroscopic knowledge required to identify this compound, differentiate its isomers, and confirm its successful synthesis or isolation.
Molecular Structure and Stereoisomerism
The IUPAC name for this compound is 2-cyclohexylcyclohexan-1-ol.[3] The key to its analysis is understanding the spatial arrangement of the two key substituents on the hydroxyl-bearing ring.
Caption: Chair conformations of cis and trans isomers of this compound.
¹H NMR Spectroscopy: Probing the Proton Environment
Expertise & Experience: Proton Nuclear Magnetic Resonance (¹H NMR) is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, it is indispensable for differentiating stereoisomers. The key diagnostic signal is the proton on the carbon bearing the hydroxyl group (H-C1). Its chemical shift and, more importantly, its coupling constant (J-value) with the adjacent proton (H-C2) are highly dependent on their dihedral angle, which is dictated by the cis or trans configuration.
In the trans isomer, the H-C1 and H-C2 protons are typically in a diaxial orientation, leading to a large coupling constant (J ≈ 8-12 Hz) and a signal that appears as a well-defined triplet or doublet of doublets. In the cis isomer, the relationship is axial-equatorial, resulting in a much smaller coupling constant (J ≈ 2-5 Hz) and a broader, less resolved multiplet.
Data Presentation: Expected ¹H NMR Signals
While a publicly available, fully assigned high-resolution spectrum for this compound is not readily found, we can predict the chemical shifts based on data from analogous structures like cyclohexanol and 2-methylcyclohexanol.[5][6]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Insights |
| -OH | 1.0 - 3.0 | Broad Singlet | Position is variable, depends on concentration and solvent. Disappears on D₂O exchange. |
| H-C1 (-CHOH) | 3.4 - 4.0 | Multiplet | Diagnostic region. Coupling constant reveals cis/trans stereochemistry. |
| H-C2 (-CH-) | 1.0 - 1.8 | Multiplet | Complex signal due to coupling with multiple neighbors. |
| Cyclohexyl CH₂ & CH | 0.8 - 2.0 | Broad Multiplets | Significant signal overlap forming a complex aliphatic "hump". |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Acquisition Parameters (Typical for 400 MHz):
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16-64 scans for a good signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and analyze the chemical shifts and coupling constants.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Expertise & Experience: ¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Since proton-decoupled spectra are typically acquired, each unique carbon atom appears as a single line, making it straightforward to count the number of distinct carbon environments. For this compound, we expect to see up to 12 signals, although some peaks corresponding to similar CH₂ groups in the rings may overlap, especially at lower magnetic field strengths. The most downfield signal will be the carbon attached to the electronegative oxygen atom (C-OH).
Data Presentation: Expected ¹³C NMR Signals
Based on reference data for cyclohexanol, the C1 carbon (attached to the OH group) is expected around 70 ppm.[5] The other sp³ hybridized carbons will appear in the upfield region.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Key Insights |
| C1 (-CHOH) | 68 - 76 | Most downfield signal due to the deshielding effect of the oxygen atom. |
| C2 (-CH-) | 45 - 55 | The methine carbon at the ring junction. |
| Cyclohexyl CH₂ & CH | 20 - 40 | Multiple signals corresponding to the remaining ten carbon atoms in the two rings. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A slightly higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: Utilize the same NMR spectrometer.
-
Acquisition Parameters (Typical for 100 MHz):
-
Pulse Program: Standard proton-decoupled pulse sequence (zgpg30).
-
Spectral Width: ~220 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 512-2048 scans are typically required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Reference the spectrum using the solvent peak (e.g., CDCl₃ at δ = 77.16 ppm).
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For this compound, the most prominent and diagnostic absorption will be from the hydroxyl (-OH) group. This manifests as a strong, broad peak in the 3200-3600 cm⁻¹ region, with the broadening caused by intermolecular hydrogen bonding. The spectrum will also be dominated by strong C-H stretching absorptions just below 3000 cm⁻¹ from the numerous sp³-hybridized carbons in the cyclohexane rings.
Data Presentation: Characteristic IR Absorptions
Data from the National Institute of Standards and Technology (NIST) confirms the expected absorptions for this class of compound.[7]
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |
| 3600 - 3200 | Alcohol (-OH) | O-H Stretch | Strong, Broad |
| 2960 - 2850 | Alkane (C-H) | C-H Stretch | Strong |
| 1450 | Alkane (C-H) | C-H Bend | Medium |
| 1100 - 1000 | Alcohol (C-O) | C-O Stretch | Strong |
Experimental Workflow: IR Spectroscopy
Caption: Standard workflow for acquiring an IR spectrum via ATR or thin film method.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Expertise & Experience: Mass spectrometry (MS) provides two critical pieces of information: the molecular weight of the analyte and its fragmentation pattern, which offers clues to its structure. For this compound (Molecular Weight: 182.30 g/mol ), we expect to see a molecular ion peak (M⁺) at m/z 182 under Electron Ionization (EI) conditions.[8][9]
Cyclic alcohols often undergo characteristic fragmentation. A common pathway is the loss of a water molecule (H₂O, 18 Da), leading to a significant peak at m/z 164 (M-18). Another major fragmentation involves the cleavage of the C-C bond between the two rings, often resulting in fragments corresponding to the individual rings. Public databases show major fragments at m/z 82 and 67, which are characteristic of cyclohexyl-type fragments.[3]
Data Presentation: Key Mass Spectrometry Fragments (EI-MS)
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance |
| 182 | [C₁₂H₂₂O]⁺ | Molecular Ion (M⁺) |
| 164 | [C₁₂H₂₀]⁺ | Loss of water [M-H₂O]⁺ |
| 99 | [C₆H₁₁O]⁺ | Cleavage fragment |
| 82 | [C₆H₁₀]⁺ | Cyclohexene radical cation, a very common and stable fragment.[3] |
| 67 | [C₅H₇]⁺ | Further fragmentation of the cyclohexyl ring.[3] |
| 55 | [C₄H₇]⁺ | Further fragmentation.[3] |
Visualization: A Plausible Fragmentation Pathway
Caption: Simplified fragmentation pathway for this compound in EI-MS.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) with an EI source.
-
GC Parameters (Typical):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
-
MS Parameters (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Identify the chromatographic peak corresponding to this compound. Analyze the resulting mass spectrum, identifying the molecular ion and major fragment ions. Compare the spectrum to a reference library like NIST for confirmation.[7]
Integrated Spectroscopic Analysis: A Holistic Approach
True structural confirmation comes from the synergistic use of all techniques.
-
MS confirms the molecular weight (182 g/mol ).
-
IR confirms the presence of an alcohol functional group (-OH) and a saturated hydrocarbon structure.
-
¹³C NMR confirms the number of unique carbon environments, consistent with the proposed C₁₂ structure.
-
¹H NMR provides the most detailed structural information, confirming proton connectivities and, crucially, allowing for the determination of the relative stereochemistry (cis or trans) through analysis of coupling constants.
By integrating these four spectroscopic datasets, a researcher can achieve an unambiguous and comprehensive characterization of this compound, ensuring the identity, purity, and stereochemical integrity of the compound for any subsequent application.
References
- 1. This compound | 6531-86-8 | Benchchem [benchchem.com]
- 2. US3246036A - Production of 2-cyclohexylcyclo-hexanone - Google Patents [patents.google.com]
- 3. This compound | C12H22O | CID 94327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Cyclohexanol(108-93-0) 13C NMR [m.chemicalbook.com]
- 6. Cyclohexanol(108-93-0) 1H NMR spectrum [chemicalbook.com]
- 7. This compound [webbook.nist.gov]
- 8. This compound [webbook.nist.gov]
- 9. This compound [webbook.nist.gov]
A Senior Application Scientist's Guide to the Stereoselective Characterization of cis- and trans-2-Cyclohexylcyclohexanol Isomers
Abstract
For researchers, scientists, and drug development professionals, the precise characterization of stereoisomers is not merely an academic exercise; it is a fundamental requirement for ensuring molecular efficacy, safety, and reproducibility. The subtle differences in the three-dimensional arrangement of atoms between isomers like cis- and trans-2-cyclohexylcyclohexanol can lead to profound variations in their physical, chemical, and biological properties. This in-depth technical guide provides a comprehensive, field-proven framework for the synthesis, separation, and definitive characterization of these two diastereomers. Moving beyond a simple recitation of protocols, this guide explains the causal logic behind experimental choices, empowering the reader to apply these principles to other complex characterization challenges. We will explore a multi-technique, self-validating workflow that leverages Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside Gas Chromatography (GC), to unambiguously elucidate and quantify each isomer.
Introduction: The Stereochemical Imperative
In the realm of organic chemistry and pharmaceutical development, stereoisomers—molecules with the same connectivity but different spatial arrangements—are of paramount importance. For disubstituted cycloalkanes like 2-cyclohexylcyclohexanol, this manifests as cis-trans isomerism, where substituents can be on the same (cis) or opposite (trans) faces of the ring plane.[1] This seemingly minor structural variance dictates the molecule's overall conformation, which in turn governs its interactions with other molecules, including biological receptors and enzymes. An uncharacterized mixture of isomers can introduce significant variability into experimental results, leading to failed drug trials or inconsistent material performance. Therefore, a robust and logical analytical workflow is essential.
Overview of the Analytical Workflow
Caption: High-level analytical workflow for isomer characterization.
Synthesis and Isomer Separation: Establishing the Foundation
Synthetic Pathway: Hydrogenation of 2-Cyclohexylcyclohexanone
A common and effective route to this compound is the catalytic hydrogenation of 2-cyclohexylcyclohexanone.[2] This reduction of the ketone functional group is the critical step where the stereochemistry is set.
The mechanism involves the delivery of a hydride (or hydrogen atoms from the catalyst surface) to the carbonyl carbon. The attack can occur from either face of the planar carbonyl group. The bulky cyclohexyl group at the adjacent carbon sterically hinders one face more than the other, but typically not enough to provide perfect stereoselectivity. Consequently, the reaction yields a mixture of the cis and trans diastereomers, necessitating a robust separation strategy.
Preparative Separation: The Logic of Column Chromatography
Column chromatography is the method of choice for separating the cis and trans isomers on a preparative scale. The principle relies on the differential partitioning of the isomers between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).
-
Causality of Separation: The key to separation lies in the subtle difference in polarity between the two isomers. The hydroxyl group (-OH) is the most polar part of the molecule. In the cis isomer, the -OH group and the adjacent cyclohexyl group are on the same side of the ring. This proximity can lead to intramolecular hydrogen bonding, which slightly masks the polarity of the -OH group. The trans isomer, with the groups on opposite sides, cannot form this internal bond, leaving its -OH group more exposed and available for interaction with the polar silica gel. Consequently, the trans isomer adheres more strongly to the stationary phase and elutes more slowly than the less polar cis isomer.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude reaction mixture (the mixture of isomers) in a minimal amount of the mobile phase. Carefully load the concentrated sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a solvent system of low polarity, such as 95:5 Hexane:Ethyl Acetate. The less polar cis isomer will travel down the column faster.
-
Fraction Collection: Collect small fractions of the eluent in separate test tubes.
-
Monitoring: Spot each fraction on a Thin Layer Chromatography (TLC) plate and visualize to determine which fractions contain the separated products. The cis isomer will have a higher Rf value (travels further up the plate) than the trans isomer.
-
Isolation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to yield the isolated compounds.
Definitive Structural Elucidation: A Multi-Technique Spectroscopic Approach
Once separated, each isomer must be unambiguously identified. NMR and IR spectroscopy provide complementary information to build a complete structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy is the most powerful tool for determining the stereochemistry of substituted cyclohexanes. The key is to analyze the chemical shift and, more importantly, the coupling constants of the proton attached to the carbon bearing the hydroxyl group (the carbinol proton, H-1).
-
The Underlying Principle: Conformational Analysis: The bulky cyclohexyl group effectively "locks" the conformation of the adjacent cyclohexanol ring, forcing the cyclohexyl group into a sterically favorable equatorial position to minimize 1,3-diaxial strain.[3][4][5] This has direct consequences for the position of the H-1 proton and the -OH group.
-
In the trans isomer, if the C2-cyclohexyl group is equatorial, the C1-OH group must also be equatorial. This forces the H-1 proton into an axial position.
-
In the cis isomer, if the C2-cyclohexyl group is equatorial, the C1-OH group must be axial . This forces the H-1 proton into an equatorial position.
-
Caption: Chair conformations of cis- and trans-2-cyclohexylcyclohexanol.
-
¹H NMR Analysis: Decoding the Signals: An axial proton (like H-1 in the trans isomer) has two large couplings to its adjacent axial protons (J_ax-ax, typically 8-13 Hz) and two smaller couplings to the adjacent equatorial protons (J_ax-eq, typically 2-5 Hz). This results in a signal that is a wide multiplet, often described as a triplet of doublets. In contrast, an equatorial proton (like H-1 in the cis isomer) has only smaller couplings to its neighbors (J_eq-ax and J_eq-eq, both typically 2-5 Hz), resulting in a narrow, less resolved multiplet. The width of the H-1 signal is therefore the most diagnostic feature.
-
¹³C NMR Analysis: The steric environment also affects the ¹³C chemical shifts. In the cis isomer, the axial -OH group causes a steric compression effect (gamma-gauche effect) on the carbons at positions 3 and 5, causing them to be shielded and appear at a higher field (lower ppm) compared to the same carbons in the trans isomer.
| Isomer | H-1 Position | H-1 Signal Appearance | Diagnostic ¹³C Shifts |
| trans | Axial | Broad multiplet, large coupling constants (J > 8 Hz) | C3/C5 are downfield |
| cis | Equatorial | Narrow multiplet, small coupling constants (J < 5 Hz) | C3/C5 are upfield (shielded) |
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum. Ensure sufficient resolution to observe coupling patterns.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Analysis: Integrate the ¹H spectrum and measure the coupling constants for the carbinol proton (H-1). Compare the chemical shifts in the ¹³C spectrum, paying close attention to the upfield region for the gamma-gauche effect.
Infrared (IR) Spectroscopy: Probing Functional Group Environment
IR spectroscopy provides crucial information about the bonding environment of the hydroxyl group.
-
The Diagnostic Window: The Hydroxyl Stretch: The position and shape of the O-H stretching band in the IR spectrum are highly sensitive to hydrogen bonding.[6][7]
-
In the trans isomer, the -OH groups of different molecules interact with each other via intermolecular hydrogen bonding. In a concentrated sample, this results in a single, very broad absorption band centered around 3300-3400 cm⁻¹.
-
In the cis isomer, the proximity of the -OH and the cyclohexyl ring allows for intramolecular hydrogen bonding between the hydroxyl proton and the electron cloud of the second ring. This internal interaction gives rise to a sharper, distinct absorption band at a higher frequency (typically ~3500 cm⁻¹) in addition to the broad intermolecular band.[8] This sharper peak is a hallmark of the cis isomer.
-
| Isomer | O-H Stretching Region (cm⁻¹) | Interpretation |
| trans | ~3350 (very broad) | Strong intermolecular H-bonding only |
| cis | ~3500 (sharp) and ~3380 (broad) | Presence of both intramolecular and intermolecular H-bonding |
-
Sample Preparation: Prepare a thin film of the neat liquid sample between two salt (NaCl or KBr) plates.
-
Background Scan: Run a background spectrum of the clean salt plates.
-
Sample Scan: Acquire the IR spectrum of the sample.
-
Analysis: Examine the region from 4000 to 3000 cm⁻¹ for the characteristic shape and position of the O-H stretching vibration.
Quantitative Analysis and Purity Assessment: Gas Chromatography (GC)
Gas Chromatography is an excellent technique for assessing the purity of the separated isomers and for determining the relative ratio of isomers in the initial crude mixture.[9][10]
-
Principle of Separation: In GC, separation is based on the compound's boiling point and its interaction with the stationary phase of the column. While the boiling points of the cis and trans isomers are very similar, their slightly different polarities allow for separation on an appropriate column. A polar column (e.g., one with a polyethylene glycol or "WAX" stationary phase) will interact more strongly with the more polar trans isomer, causing it to be retained longer. Therefore, the cis isomer will elute first.
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: Use a polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm ID).
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 220 °C and hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen.
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Analysis: The resulting chromatogram will show two peaks. The peak with the shorter retention time corresponds to the cis isomer, and the peak with the longer retention time corresponds to the trans isomer. The area under each peak is proportional to the amount of that isomer present.
Corroborative Physical Properties
While modern spectroscopy is definitive, classical physical properties like melting point provide simple, corroborative evidence.
-
Melting Point Analysis: The trans isomer, with its diequatorial conformation, generally has a more symmetrical shape than the cis isomer. This allows it to pack more efficiently into a crystal lattice. A more stable crystal lattice requires more energy to break apart, resulting in a higher melting point for the trans isomer compared to the cis isomer.
| Property | cis-2-Cyclohexylcyclohexanol | trans-2-Cyclohexylcyclohexanol | Rationale for Difference |
| Melting Point | Lower | Higher | More efficient crystal packing in the trans isomer. |
| Boiling Point | Similar | Similar | Minimal difference in intermolecular forces in the liquid state. |
| GC Retention Time (Polar Column) | Shorter | Longer | trans isomer is more polar and interacts more with the stationary phase. |
Conclusion: A Synthesis of a Self-Validating Characterization Cascade
The definitive characterization of the cis and trans isomers of this compound requires a logical and multi-faceted approach. No single technique provides the complete picture, but when used in concert, they create a self-validating system. Column chromatography provides the physical separation. NMR spectroscopy offers unambiguous proof of stereochemistry through the analysis of proton coupling constants and conformational effects. IR spectroscopy corroborates this assignment by detecting the unique intramolecular hydrogen bonding present only in the cis isomer. Finally, GC provides quantitative data on isomeric purity and ratio, confirming the success of the separation. This rigorous, evidence-based workflow ensures the scientific integrity required for advanced research and development applications.
References
- 1. fiveable.me [fiveable.me]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. mason.gmu.edu [mason.gmu.edu]
- 4. Conformational Analysis | OpenOChem Learn [learn.openochem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Infrared Spectrometry [www2.chemistry.msu.edu]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. labproinc.com [labproinc.com]
- 10. ERIC - EJ936776 - Dehydration of Methylcyclohexanol Isomers in the Undergraduate Organic Laboratory and Product Analysis by Gas Chromatography-Mass Spectroscopy (GC-MS), Journal of Chemical Education, 2011-May [eric.ed.gov]
thermodynamic properties of 2-Cyclohexylcyclohexanol
An In-depth Technical Guide to the Thermodynamic Properties of 2-Cyclohexylcyclohexanol
Abstract
This technical guide provides a comprehensive analysis of the (CAS: 6531-86-8), a bicyclic alcohol with applications in chemical synthesis and materials science. Recognizing the current scarcity of publicly available experimental data for this specific compound, this document establishes a robust framework for its study. We present high-quality estimated thermodynamic parameters derived from established computational methods, providing a valuable baseline for modeling and process design. The core of this guide is a detailed exposition of the authoritative experimental methodologies required for the definitive determination of these properties, including Differential Scanning Calorimetry (DSC), bomb calorimetry, and vapor pressure analysis. By contextualizing the estimated data with experimental values from structurally analogous compounds and providing field-proven protocols, this guide serves as an essential resource for researchers and engineers engaged in the thermal analysis of complex organic molecules.
Introduction and Molecular Overview
This compound (C₁₂H₂₂O) is a saturated secondary alcohol characterized by two fused cyclohexane rings.[1][2] Its structure imparts a high boiling point and specific solubility characteristics, making it a subject of interest as a solvent, a synthetic intermediate, and a potential building block for polymers and other advanced materials. An understanding of its thermodynamic properties—such as heat capacity, enthalpy of formation, and phase change energetics—is fundamental for any practical application. These parameters govern reaction equilibria, energy requirements for processing, thermal stability, and ultimately, the safety and efficiency of chemical processes.
This guide addresses the critical need for thermodynamic data on this compound. While experimental values are not yet widely reported in the literature, we can construct a detailed and scientifically rigorous profile through the synergy of computational estimation and a thorough review of the established experimental techniques used for analogous compounds.
Physicochemical Properties and Estimated Thermodynamic Data
The foundational physicochemical properties of this compound are summarized below. The thermodynamic data presented in Table 1 have been calculated using well-regarded group contribution methods, such as the Joback and Crippen methods.[3] It is imperative to recognize these as high-quality estimations that await experimental validation. They serve as an excellent starting point for preliminary design and theoretical modeling.
Molecular Identifiers:
-
Chemical Formula: C₁₂H₂₂O
-
CAS Number: 6531-86-8[2]
-
Synonyms: [1,1'-Bicyclohexyl]-2-ol, [Bicyclohexyl]-2-ol[3]
Table 1: Estimated Thermodynamic and Physical Properties of this compound
| Property | Value | Unit | Method/Source |
|---|---|---|---|
| Standard Gibbs Free Energy of Formation (ΔfG°) | -45.47 | kJ/mol | Joback Method[3] |
| Standard Enthalpy of Formation (gas, ΔfH°gas) | -354.94 | kJ/mol | Joback Method[3] |
| Enthalpy of Vaporization (ΔvapH°) | 59.53 | kJ/mol | Joback Method[3] |
| Enthalpy of Fusion (ΔfusH°) | 15.67 | kJ/mol | Joback Method[3] |
| Normal Boiling Point (Tboil) | 600.57 | K | Joback Method[3] |
| Critical Temperature (Tc) | 814.45 | K | Joback Method[3] |
| Critical Pressure (Pc) | 2767.17 | kPa | Joback Method[3] |
| Octanol/Water Partition Coefficient (logPoct/wat) | 3.118 | - | Crippen Method[3] |
The Theoretical Framework: Interrelation of Thermodynamic Properties
The thermodynamic properties of a compound are intrinsically linked. The Gibbs free energy (ΔG), which determines the spontaneity of a process, is a function of enthalpy (ΔH) and entropy (ΔS). The enthalpy of formation is a measure of the energy stored in the molecule's chemical bonds, while heat capacity relates to the energy required to raise its temperature. The following diagram illustrates the foundational relationships between these key properties.
Caption: Interrelation of core thermodynamic properties and their experimental origins.
Authoritative Guide to Experimental Determination
To move from estimated values to definitive data, rigorous experimental work is essential. The following protocols are industry-standard methods for determining the core thermodynamic properties of a solid organic compound like this compound.
Workflow for Thermodynamic Property Determination
The overall process involves distinct experimental techniques, each providing a piece of the thermodynamic puzzle. The enthalpy of formation, for instance, is not measured directly but is calculated from the experimentally determined enthalpy of combustion.
Caption: Experimental workflow from purified sample to key thermodynamic properties.
Protocol: Heat Capacity and Enthalpy of Fusion by DSC
Differential Scanning Calorimetry (DSC) is the primary technique for measuring heat capacity and the energetics of phase transitions. Its precision and small sample requirement make it ideal.
-
Causality: We use DSC because it directly measures the difference in heat flow required to increase the temperature of a sample and a reference, providing a direct route to heat capacity (Cp = dH/dT). Integrals of the heat flow during phase transitions yield their enthalpies.
-
Self-Validating System: The protocol's integrity is ensured by a mandatory calibration step using a certified reference material (CRM) like indium. The measured melting point and enthalpy of fusion for the CRM must fall within the specified uncertainty limits before sample analysis proceeds.
Step-by-Step Methodology:
-
Instrument Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard. The onset of melting for indium should be 156.6°C.
-
Perform a baseline run with two empty, hermetically sealed aluminum pans to ensure a flat baseline.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any mass loss via sublimation or vaporization during the run.
-
Prepare an identical empty, sealed pan to serve as the reference.
-
-
Heat Capacity Measurement (Modulated DSC):
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at a temperature well below the melting point (e.g., 0°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) with a superimposed temperature modulation (e.g., ±0.5°C every 60 seconds) to a temperature below the onset of melting. The modulated signal allows for the deconvolution of reversing heat flow (heat capacity) from non-reversing kinetic events.
-
-
Phase Transition Measurement:
-
Continue the temperature ramp at a constant rate (e.g., 10°C/min) through the melting transition until the sample is fully liquid (e.g., to 100°C).
-
-
Data Analysis:
-
Heat Capacity (Cp): Calculate Cp from the reversing heat flow signal in the solid and liquid regions using the instrument's analysis software.
-
Enthalpy of Fusion (ΔfusH°): Integrate the area of the melting peak in the total heat flow curve. The software will calculate the enthalpy in J/g, which is then converted to kJ/mol using the molecular weight.
-
Protocol: Enthalpy of Formation via Bomb Calorimetry
The standard enthalpy of formation (ΔfH°) is a cornerstone thermodynamic property. For organic compounds, it is derived from the experimentally measured standard enthalpy of combustion (ΔcH°) using Hess's Law.
-
Causality: We burn the compound in a sealed container (a "bomb") under excess oxygen to ensure complete combustion to CO₂(g) and H₂O(l). The heat released by this highly exothermic reaction is absorbed by a surrounding water bath, and the measured temperature rise allows for the calculation of the heat of combustion.
-
Self-Validating System: The calorimeter is calibrated by combusting a substance with a precisely known enthalpy of combustion, typically benzoic acid. This determines the "heat capacity" of the entire calorimeter system (Ccal), which is essential for converting the measured ΔT into an energy value.
Step-by-Step Methodology:
-
Calorimeter Calibration:
-
Combust a pellet of certified benzoic acid (approx. 1 g) and measure the temperature rise (ΔT).
-
Calculate the calorimeter heat capacity (Ccal) using the known energy of combustion of benzoic acid.
-
-
Sample Preparation:
-
Press a pellet of this compound (approx. 0.8-1.2 g) of known mass.
-
Place the pellet in the crucible inside the bomb. Attach a nickel-chromium fuse wire of known length and mass, ensuring it is in contact with the sample.
-
-
Combustion:
-
Add a small, known amount of distilled water (approx. 1 mL) to the bomb to ensure saturation, so all water formed is in the liquid state.
-
Seal the bomb and pressurize it with high-purity oxygen to ~30 atm.
-
Submerge the bomb in the calorimeter's water jacket of known water mass.
-
Allow the system to reach thermal equilibrium, then ignite the sample by passing a current through the fuse wire.
-
Record the temperature of the water bath at regular intervals until a maximum temperature is reached and it begins to cool.
-
-
Data Analysis:
-
Calculate the corrected temperature rise (ΔT), accounting for heat exchange with the surroundings.
-
Calculate the total heat released (q_total) = Ccal * ΔT.
-
Correct for the heat released by the combustion of the fuse wire.
-
Calculate the constant volume energy of combustion (ΔcU) = q_corrected / moles of sample.
-
Convert ΔcU to the standard enthalpy of combustion (ΔcH°) using the relationship ΔH = ΔU + Δn_gas*RT.
-
-
Calculation of ΔfH°:
-
Use Hess's Law with the balanced combustion reaction: C₁₂H₂₂O(s) + 17.5 O₂(g) → 12 CO₂(g) + 11 H₂O(l)
-
ΔcH° = [12 * ΔfH°(CO₂, g) + 11 * ΔfH°(H₂O, l)] - [ΔfH°(C₁₂H₂₂O, s) + 17.5 * ΔfH°(O₂, g)]
-
Solve for ΔfH°(C₁₂H₂₂O, s) using the known standard enthalpies of formation for CO₂ and H₂O.
-
Comparative Analysis with Structurally Related Compounds
To place the estimated values for this compound in context, it is instructive to compare them with experimental data for simpler, related molecules. Cyclohexanol is the parent alcohol, and 2-Cyclohexylcyclohexanone is the corresponding ketone.
Table 2: Comparison of Thermodynamic Properties (Experimental vs. Estimated)
| Property | This compound (Estimated)[3] | Cyclohexanol (Experimental)[4] | 2-Cyclohexylcyclohexanone (Experimental)[5] |
|---|---|---|---|
| Molecular Formula | C₁₂H₂₂O | C₆H₁₂O | C₁₂H₂₀O |
| Boiling Point (K) | 600.57 | 434.99 | 537.15 |
| ΔvapH° (kJ/mol) | 59.53 | 52.3 (at boiling point) | 59.10 |
| Liquid Heat Capacity (Cp, kJ/kmol·K) | N/A | ~180 (at 298K) | 344.90 |
Analysis of Trends:
-
Boiling Point and ΔvapH°: The addition of a second cyclohexyl ring significantly increases the molecular weight and van der Waals forces compared to cyclohexanol, resulting in a much higher boiling point and enthalpy of vaporization, as predicted.[3][4] The estimated ΔvapH° for the alcohol is very similar to the experimental value for the corresponding ketone, which is expected as they have the same carbon skeleton and molecular weight.[3][5]
-
Heat Capacity: The molar heat capacity of 2-Cyclohexylcyclohexanone (344.9 kJ/kmol·K) is nearly double that of cyclohexanol (~180 kJ/kmol·K), reflecting the much larger molecule's ability to store thermal energy in its vibrational modes.[4][5] It is highly probable that the experimental heat capacity for this compound will be of a similar magnitude to its ketone analog.
Conclusion
This technical guide has established a comprehensive thermodynamic profile for this compound. While awaiting definitive experimental validation, the provided estimated values for key properties such as enthalpy of formation (-354.94 kJ/mol for gas) and enthalpy of vaporization (59.53 kJ/mol) offer a robust starting point for scientific and engineering applications.[3] More importantly, this document provides authoritative, step-by-step experimental protocols for DSC and bomb calorimetry, empowering researchers to perform this validation. The comparative analysis with related compounds confirms that the estimated data aligns with established physicochemical trends. This guide serves as both a data resource and a practical handbook for the rigorous thermal characterization of this compound and similar bicyclic compounds.
References
- 1. This compound | C12H22O | CID 94327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound (CAS 6531-86-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Cyclohexanol (CAS 108-93-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. chem-casts.com [chem-casts.com]
Section 1: Chemical Identification and Physicochemical Properties
An In-Depth Technical Guide to the Safe Laboratory Handling of 2-Cyclohexylcyclohexanol
This guide provides comprehensive safety and handling information for this compound (CAS: 6531-86-8) tailored for researchers, scientists, and professionals in drug development. The information is synthesized from Safety Data Sheets (SDS), peer-reviewed literature, and established laboratory safety protocols to ensure technical accuracy and promote a self-validating system of laboratory safety.
This compound is a secondary alcohol characterized by two saturated six-membered rings. Understanding its physical and chemical properties is foundational to its safe handling. While extensive experimental data for this specific compound is limited, the available information is summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 6531-86-8 | [1][2] |
| Molecular Formula | C₁₂H₂₂O | [1][2] |
| Molecular Weight | 182.31 g/mol | [1][3] |
| Appearance | Liquid (cis- and trans- mixture) | [1] |
| Boiling Point | 264 °C (507 °F) | [1] |
| Relative Density | 0.98 | [1] |
| Flash Point | No data available | [1] |
| Autoignition Temp. | No data available | [1] |
| Solubility | Insoluble in water. |[4] |
Note: The lack of available data for properties like flash point necessitates treating the substance with the caution afforded to other high-boiling point secondary alcohols, which are typically combustible.
Section 2: Hazard Identification and Toxicological Profile
The primary Safety Data Sheet available for this compound indicates that the substance is not classifiable under current OSHA and WHMIS regulations.[1] However, the absence of a formal hazard classification does not imply an absence of risk. A comprehensive toxicological profile for this specific molecule has not been established.[1]
Official GHS Classification
According to the supplier TCI AMERICA, this compound does not meet the criteria for hazard classification.[1]
Prudent Analysis: Potential Hazards Based on Chemical Analogs
Given the limited toxicological data, it is scientifically prudent to consider the hazards associated with structurally similar compounds, such as Cyclohexanol (CAS: 108-93-0). This approach ensures that handling procedures are conservative and protective. Cyclohexanol is classified with multiple hazards, providing a basis for recommended precautions.[5][6]
Table 2: Hazard Profile of Analog Compound: Cyclohexanol
| Hazard Class | GHS Classification | Hazard Statement | Source |
|---|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. | [6][7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | [6] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. | [6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | [6] |
| Aquatic Hazard (Long-term) | Category 3 | H412: Harmful to aquatic life with long lasting effects. |
| Flammability | Combustible Liquid | H227: Combustible liquid. |[5] |
Causality : The hydroxyl (-OH) group and the lipophilic cyclohexyl rings are common to both molecules. These functional groups are responsible for the potential to cause skin and eye irritation through defatting and direct cell interaction. Systemic toxicity upon absorption is a known hazard for many alcohols.[8][9] Therefore, assuming this compound may present similar, albeit unclassified, hazards is a cornerstone of responsible chemical handling.
NFPA 704 Rating (Anticipated)
No official NFPA 704 diamond has been published for this compound. Based on data for the analogous compound 2-Methylcyclohexanol, a rating can be anticipated to guide emergency response.[4]
-
Health (Blue): 2 - Can cause temporary incapacitation or residual injury.[4]
-
Flammability (Red): 2 - Must be moderately heated or exposed to high ambient temperatures before ignition can occur.[4]
-
Instability (Yellow): 0 - Normally stable, even under fire conditions.[4]
-
Special (White): None.
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and appropriate PPE are critical to minimize exposure. The selection of PPE should be based on a risk assessment of the specific laboratory procedure.
Engineering Controls
-
Ventilation: All handling of this compound should be performed in a well-ventilated area.[1] A certified laboratory chemical fume hood is required when heating the substance, creating aerosols, or handling large quantities.[10]
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the work area.[5]
Personal Protective Equipment (PPE)
The following PPE is mandatory for all work with this compound:
-
Eye and Face Protection: Chemical safety goggles meeting ANSI/ISEA Z87.1 D3 standards are required. A face shield should be worn in addition to goggles if there is a splash hazard.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile or butyl) must be worn.[10] Gloves should be inspected before each use and replaced immediately if signs of degradation appear.
-
Skin and Body Protection: A fully-buttoned laboratory coat must be worn to protect against skin contact.[10]
Caption: PPE Selection Workflow for this compound.
Section 4: Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is essential to prevent accidents and maintain chemical integrity.
Handling Protocol
-
Review SDS: Before beginning work, review the Safety Data Sheet for this compound.[1]
-
Area Preparation: Ensure the work area is clean and uncluttered. Confirm that safety equipment, including spill kits, is accessible.
-
Don PPE: Put on all required PPE as determined by the workflow in Section 3.2.
-
Chemical Transfer: Dispense the chemical carefully, avoiding splashing or aerosol generation.
-
Post-Handling: After use, securely close the container. Wash hands and any potentially exposed skin thoroughly with soap and water.[1]
-
Avoid Incompatibles: Keep the chemical away from strong oxidizing agents, as alcohols can react exothermically with them, posing a fire risk.[1][4]
Storage Protocol
-
Container: Store in a tightly closed, properly labeled container.[1]
-
Location: Keep in a cool, dry, and dark place.[1] A dedicated, ventilated cabinet is recommended.
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[1][10]
-
Ignition Sources: Although not classified as flammable, as a combustible organic liquid, it should be stored away from heat, sparks, and open flames.[10][11]
Section 5: Emergency Procedures
A clear, rehearsed emergency plan is crucial for responding effectively to accidents.
First-Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing. Rinse the affected skin cautiously with plenty of water. If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. If eye irritation persists, get medical advice/attention.[1][8]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][8]
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂). A water spray can be used to cool containers, but a direct water jet may spread the fire.[8]
-
Hazards: Combustion produces carbon oxides (CO, CO₂).[8] Vapors may be heavier than air and travel to an ignition source.
-
Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).
Spill Response Protocol
For spills involving this compound, follow a structured response to ensure safety and minimize environmental impact.
Caption: Step-by-step spill response workflow.
Section 6: Waste Disposal
Chemical waste must be handled in a manner that ensures safety and regulatory compliance.
-
Waste Collection: Collect all waste containing this compound, including contaminated absorbents, in a dedicated and clearly labeled hazardous waste container.[10]
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area, ensuring it is sealed and segregated from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor. Do not dispose of this compound down the drain.[12]
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. This compound | C12H22O | CID 94327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 2-METHYLCYCLOHEXANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. carlroth.com [carlroth.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 9. oehha.ca.gov [oehha.ca.gov]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 12. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: 2-Cyclohexylcyclohexanol as a Versatile Chemical Intermediate
Abstract
This document provides a comprehensive technical guide on the applications of 2-Cyclohexylcyclohexanol as a chemical intermediate, tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis. This guide delves into the synthesis, physicochemical properties, and key synthetic transformations of this compound, offering detailed, step-by-step protocols for its oxidation and esterification. The content is structured to deliver not only procedural accuracy but also the underlying scientific rationale for experimental choices, ensuring both practical utility and a deeper mechanistic understanding.
Introduction: The Strategic Value of this compound
This compound is a saturated bicyclic alcohol that serves as a valuable intermediate in organic synthesis. Its distinct structure, featuring a bulky cyclohexyl substituent on a cyclohexanol ring, confers unique stereochemical and physical properties. These characteristics are strategically leveraged in the synthesis of a diverse array of target molecules, including active pharmaceutical ingredients (APIs), liquid crystals, and specialized polymers.
The hydroxyl group acts as a versatile reactive handle for numerous transformations, such as oxidation, esterification, etherification, and dehydration. The inherent stereochemistry of the hydroxyl group (cis or trans relative to the cyclohexyl group) and the conformational rigidity of the bicyclic system afford a high degree of stereocontrol in subsequent reactions. This is a crucial attribute in the synthesis of chiral molecules and materials with specific optical properties. Furthermore, the lipophilic nature of the cyclohexyl moiety is a key feature in the design of molecules intended for biological applications.
Physicochemical Properties and Safety Data
A comprehensive understanding of an intermediate's physical and chemical properties is fundamental to its safe and effective application in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O | [1] |
| Molecular Weight | 182.31 g/mol | [1] |
| Boiling Point | 271-273 °C (lit.) | |
| Melting Point | 61-63 °C (lit.) | |
| Density | 0.975 g/mL at 25 °C (lit.) | |
| Appearance | White to off-white solid |
Safety & Handling: this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety goggles, chemically resistant gloves, and a lab coat, is mandatory. It is classified as a skin and eye irritant. For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Core Synthetic Applications and Protocols
The utility of this compound as a synthetic intermediate is best demonstrated through its application in key chemical transformations. This section provides detailed, field-proven protocols for several common and impactful reactions.
Oxidation to 2-Cyclohexylcyclohexanone: A Gateway to Further Functionalization
The oxidation of this compound to its corresponding ketone, 2-Cyclohexylcyclohexanone, is a foundational transformation. The resulting ketone is a versatile precursor for a variety of subsequent reactions, including aldol condensations, Grignard additions, and Baeyer-Villiger oxidations. 2-Cyclohexylcyclohexanone itself has applications as a flavoring agent and perfume fixative.[2]
Protocol: Swern Oxidation
The Swern oxidation is a highly reliable and mild method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[3][4] It is particularly valued for its ability to avoid over-oxidation and its tolerance of a wide range of other functional groups.[3][5]
Step-by-Step Methodology:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet to ensure an inert atmosphere.
-
Reagent Preparation: In the flask, dissolve oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.[6]
-
DMSO Addition: Slowly add a solution of dimethyl sulfoxide (DMSO) (2.7 eq.) in DCM to the oxalyl chloride solution via the dropping funnel, ensuring the temperature is maintained below -60 °C.[6]
-
Alcohol Addition: After stirring for 15 minutes, add a solution of this compound (1.0 eq.) in DCM dropwise, again keeping the internal temperature below -60 °C.
-
Reaction Quench: Stir the reaction mixture for 30-45 minutes at -78 °C, then add triethylamine (7.0 eq.) dropwise.[6]
-
Workup: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Add water to quench the reaction. The organic layer is separated and washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude 2-Cyclohexylcyclohexanone can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Causality and Experimental Choice: The Swern oxidation is conducted at low temperatures (-78 °C) to stabilize the reactive chloro(dimethyl)sulfonium chloride intermediate.[3][6] Triethylamine, a non-nucleophilic organic base, is used to deprotonate the key alkoxysulfonium ion, facilitating an intramolecular elimination to form the ketone and the volatile, malodorous byproduct, dimethyl sulfide.[3][5] The aqueous workup is designed to remove the triethylammonium salts and any remaining water-soluble reagents.
Workflow Diagram:
Caption: Swern Oxidation Workflow for 2-Cyclohexylcyclohexanone Synthesis.
Esterification for the Synthesis of Novel Esters
The esterification of this compound with various carboxylic acids or their derivatives leads to the formation of esters with potential applications as fragrances, plasticizers, or as key building blocks for more complex molecular architectures.[7][8]
Protocol: Steglich Esterification
The Steglich esterification is a mild and efficient method for forming esters from alcohols and carboxylic acids, utilizing a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[9][10][11] This method is particularly advantageous for sterically hindered alcohols like this compound.[9][12]
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve the desired carboxylic acid (1.1 eq.), this compound (1.0 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM.
-
DCC Addition: Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.2 eq.) in DCM dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).
-
Workup: A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds. Upon completion, filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude ester can be purified by flash column chromatography on silica gel.
Trustworthiness and Self-Validation: The formation of the insoluble DCU byproduct provides a visual confirmation that the coupling reaction is occurring.[10] The completion of the reaction is validated by TLC analysis, showing the consumption of the limiting reagent (this compound).
Logical Relationship Diagram:
Caption: Key Components in the Steglich Esterification of this compound.
Advanced Applications in Drug Development
The rigid and lipophilic nature of the 2-cyclohexylcyclohexane scaffold makes it an attractive structural motif in medicinal chemistry. The incorporation of a cyclohexyl group can offer several advantages in drug design:
-
Bioisosterism: The cyclohexyl group can act as a bioisostere for other bulky groups, such as a t-butyl or a phenyl group, providing a three-dimensional structure that can enhance interactions with a biological target.
-
Increased Lipophilicity: The non-polar nature of the cyclohexyl moiety can increase the overall lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its pharmacokinetic profile.
-
Conformational Rigidity: Replacing a flexible alkyl chain with a cyclohexyl ring reduces the conformational entropy of a molecule, which can lead to a more favorable binding affinity with a target protein.
-
Improved Metabolic Stability: The saturated carbocyclic structure is often more resistant to metabolic degradation compared to other functional groups.
While specific drug synthesis protocols starting directly from this compound are often proprietary, the strategic incorporation of this intermediate or its derivatives allows medicinal chemists to fine-tune the properties of lead compounds to optimize their efficacy and safety.
Conclusion
This compound is a chemical intermediate of considerable value in modern organic synthesis. Its well-defined stereochemistry and the reactivity of its hydroxyl group provide a robust platform for the construction of more complex molecular architectures. The detailed protocols for its oxidation via the Swern reaction and its esterification using the Steglich method represent reliable and mild procedures for the utilization of this versatile building block. As the fields of fine chemical synthesis and pharmaceutical development continue to advance, the strategic application of such intermediates will undoubtedly remain a cornerstone of innovation.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. US3246036A - Production of 2-cyclohexylcyclo-hexanone - Google Patents [patents.google.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 7. US9434669B2 - Cyclohexanols and their use in perfume compositions - Google Patents [patents.google.com]
- 8. US4504412A - Cyclohexane derivatives in fragrance compositions - Google Patents [patents.google.com]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. grokipedia.com [grokipedia.com]
- 11. synarchive.com [synarchive.com]
- 12. scribd.com [scribd.com]
The Untapped Potential of 2-Cyclohexylcyclohexanol in Fragrance and Flavor Applications: A Technical Guide
This document serves as a detailed guide for researchers, scientists, and product development professionals on the potential applications of 2-Cyclohexylcyclohexanol in the fragrance and flavor industry. While not as extensively documented as other alkyl-substituted cyclohexanols, its unique bicyclic structure suggests intriguing possibilities for novel scent and taste profiles. This guide will explore its physicochemical properties, potential sensory characteristics based on structure-odor relationships, plausible synthetic routes, and robust protocols for its evaluation and application.
Introduction: The Allure of Alicyclic Alcohols
Alicyclic alcohols, particularly substituted cyclohexanols, are a cornerstone of the fragrance and flavor industry. The parent molecule, cyclohexanol, possesses a camphoraceous and somewhat chemical odor, limiting its direct use.[1][2] However, the introduction of alkyl substituents dramatically alters the sensory profile, giving rise to a wide spectrum of notes, from the minty coolness of menthol to the woody and fruity character of tert-butylcyclohexyl acetate.[1] The size, shape, and position of these substituents intricately influence the molecule's interaction with olfactory receptors, making the exploration of novel cyclohexanol derivatives a continuous pursuit for unique sensory experiences.[3]
This compound, with its bulky cyclohexyl substituent at the C-2 position, presents a compelling candidate for investigation. Its structure suggests a departure from the more common, smaller alkyl substitutions, hinting at a complex and potentially powerful odor and flavor profile.
Physicochemical Properties and Predicted Sensory Profile
A thorough understanding of a molecule's physical and chemical properties is paramount for its successful incorporation into fragrance and flavor formulations.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 6531-86-8 | [4][5] |
| Molecular Formula | C₁₂H₂₂O | [4][5] |
| Molecular Weight | 182.30 g/mol | [4] |
| Appearance | Colorless liquid or solid (predicted) | General knowledge |
| Boiling Point | 600.57 K (327.42 °C) (predicted) | [6] |
| logP (Octanol/Water) | 3.118 (predicted) | [6] |
| Solubility | Soluble in alcohols and oils; sparingly soluble in water (predicted) | General knowledge |
Note: Some physical properties are predicted based on computational models due to a lack of extensive experimental data in publicly available literature.
Predicted Olfactory and Gustatory Profile
-
Odor: The presence of the C-2 cyclohexyl group is expected to impart a significant woody and possibly earthy character. The parent cyclohexanol ring contributes a foundational camphoraceous note, which may be softened and rounded by the bulky substituent. There is also potential for subtle minty or cooling undertones, a characteristic observed in other 2-substituted cyclohexanols.[1] The overall impression is likely to be complex, substantive, and tenacious, making it a potential candidate for a base or middle note in fragrance compositions.
-
Flavor: Its potential flavor profile is more speculative. Given its predicted low water solubility and high boiling point, it would likely be used in very low concentrations. If it mirrors the characteristics of other complex alicyclic alcohols, it might contribute a subtle, warm, and slightly bitter or herbaceous note to flavor compositions. However, without a FEMA (Flavor and Extract Manufacturers Association) number, its use as a flavoring agent would require extensive safety and toxicological evaluation.[7][8]
Synthesis and Quality Control Protocols
The practical application of this compound necessitates a reliable synthetic route and robust analytical methods for quality assurance.
Proposed Synthesis Protocol: Catalytic Hydrogenation of 2-Phenylphenol
A common and efficient method for the synthesis of cyclohexyl-substituted cyclohexanols is the catalytic hydrogenation of the corresponding biphenylol.
Reaction Scheme:
Caption: Catalytic hydrogenation of 2-phenylphenol.
Step-by-Step Protocol:
-
Reactor Setup: Charge a high-pressure hydrogenation reactor with 2-phenylphenol and a suitable solvent (e.g., isopropanol or ethanol).
-
Catalyst Addition: Add a catalytic amount of a noble metal catalyst, such as rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C).
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by pressurizing with hydrogen gas to the desired pressure (typically 50-100 atm).
-
Reaction Conditions: Heat the mixture to a temperature of 100-150°C with vigorous stirring. Monitor the reaction progress by measuring hydrogen uptake.
-
Work-up: Once the reaction is complete (no further hydrogen uptake), cool the reactor, vent the excess hydrogen, and filter the reaction mixture to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation to yield a clear, colorless product.
Quality Control Workflow
Ensuring the purity and identity of the synthesized this compound is critical for its application.
Caption: Quality control workflow for this compound.
Analytical Protocols:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern, verifying the identity of the compound.[9]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic O-H stretch of the alcohol group and the C-H stretches of the cyclohexane rings.
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): To provide detailed structural information and confirm the connectivity of the atoms.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): To determine the purity of the final product, typically requiring a purity of >99% for fragrance applications.[10]
Application in Fragrance and Flavor Formulations
The successful incorporation of this compound into a final product depends on its compatibility and stability within the formulation matrix.
Fragrance Applications
This compound is anticipated to be a versatile ingredient in a variety of fragrance applications:
-
Fine Fragrances: Its predicted woody and complex character could provide a unique signature to fine perfumes, acting as a fixative and adding depth and richness.[11]
-
Personal Care Products: In shampoos, soaps, and lotions, it could impart a clean, substantive, and long-lasting woody scent.[12]
-
Household Products: Its potential use extends to air fresheners and cleaning products, where a robust and pleasant woody aroma is desired.
Stability Testing Protocol
The stability of a fragrance ingredient is crucial for the shelf-life and performance of the final product.[13][14]
Objective: To evaluate the stability of this compound in a representative cosmetic base (e.g., a simple lotion or ethanol-based solution).
Methodology:
-
Sample Preparation: Prepare samples of the cosmetic base containing this compound at a typical concentration (e.g., 0.5-2.0% w/w). Prepare a control sample without the fragrance ingredient.
-
Storage Conditions: Store the samples under various conditions to simulate shelf-life and consumer use:
-
Accelerated Aging: 40°C and 45°C in a stability oven.
-
Room Temperature: 25°C.
-
Refrigerated: 4°C.
-
Light Exposure: In a light box with controlled UV and visible light exposure.
-
-
Evaluation Intervals: Evaluate the samples at predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks).
-
Parameters to Assess:
-
Olfactory Profile: Any changes in the scent of the product.
-
Color and Appearance: Any discoloration or changes in clarity.
-
pH: Measurement of the product's pH.
-
Viscosity: For lotion-based formulations.
-
Chemical Purity: Re-analyze the concentration and purity of this compound using GC-FID to assess for degradation.
-
Regulatory and Safety Considerations
As with any new fragrance or flavor ingredient, a thorough safety assessment is required. This includes, but is not limited to, skin sensitization, phototoxicity, and irritation studies.[15] For flavor applications, a comprehensive toxicological dossier would need to be submitted to regulatory bodies like the FDA for GRAS (Generally Recognized as Safe) consideration.
Conclusion
This compound represents an intriguing, yet underexplored, molecule in the perfumer's and flavorist's palette. Its unique structure suggests a complex and desirable sensory profile, particularly in the woody and camphoraceous families. The protocols outlined in this guide provide a framework for its synthesis, quality control, and application, paving the way for further research and potential commercialization. As the demand for novel and captivating sensory experiences continues to grow, the exploration of such untapped molecules will be crucial for the future of the fragrance and flavor industry.
References
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. US20170355670A1 - Process for the preparation of 1-(2,6,6-trimethylcyclohexyl)-alkan-3-ols - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. This compound | C12H22O | CID 94327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound (CAS 6531-86-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. femaflavor.org [femaflavor.org]
- 8. femaflavor.org [femaflavor.org]
- 9. medcraveonline.com [medcraveonline.com]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - Synthesis of odorants in flow and their applications in perfumery [beilstein-journals.org]
- 12. FR2539624A1 - CYCLOHEXANOL DERIVATIVES AND PERFUME COMPOSITIONS CONTAINING SAME - Google Patents [patents.google.com]
- 13. cosmeticsfulfilment.co.uk [cosmeticsfulfilment.co.uk]
- 14. Ensuring Cosmetic Product Stability | Cosmetic Chemist and Formulation London [cosmeticchemist.co.uk]
- 15. Fragrance material review on 2-cyclohexyl-1,6-heptadien-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2-Cyclohexylcyclohexanol
Introduction
2-Cyclohexylcyclohexanol is a significant chemical intermediate in various industrial syntheses and can be a potential impurity in pharmaceutical manufacturing. Its accurate quantification is crucial for process optimization, quality control of final products, and regulatory compliance. Due to its chemical nature—a high-boiling, secondary alicyclic alcohol—analytical method development presents unique challenges, including poor chromatographic peak shape and low volatility.
This application note provides a comprehensive guide to the quantitative analysis of this compound, detailing two robust analytical methods: a primary Gas Chromatography with Flame Ionization Detection (GC-FID) method involving derivatization, and an alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the rationale behind experimental choices and adherence to rigorous validation standards as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
Part 1: Primary Analytical Method: Gas Chromatography with Flame Ionization Detection (GC-FID) following Derivatization
Scientific Rationale
Direct analysis of alcohols like this compound by gas chromatography can be problematic. The presence of a polar hydroxyl group leads to intermolecular hydrogen bonding, resulting in decreased volatility and poor peak symmetry (tailing), which compromises analytical accuracy.[1] To overcome these limitations, a chemical derivatization step is employed to convert the polar hydroxyl group into a less polar, more volatile moiety.[1] Silylation, the replacement of the active hydrogen with a trimethylsilyl (TMS) group, is a widely used and effective derivatization technique for alcohols.[2] This process increases the volatility and thermal stability of the analyte, leading to improved chromatographic performance.[2]
The overall workflow for the GC-FID analysis is depicted below:
Figure 1: Workflow for GC-FID analysis of this compound.
Detailed Protocol: GC-FID with Silylation
1. Materials and Reagents:
-
This compound reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
High-purity grade solvent (e.g., Dichloromethane or Toluene)
-
Class A volumetric flasks and pipettes
-
Autosampler vials with inserts and PTFE/silicone septa
2. Instrumentation and Chromatographic Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Detector | Flame Ionization Detector (FID) |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 270 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Oven Temperature Program | Initial: 100 °C, hold 2 min; Ramp: 15 °C/min to 280 °C, hold 5 min |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 40 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (Helium) | 25 mL/min |
3. Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the chosen solvent to achieve a theoretical concentration within the calibration range.
4. Derivatization Protocol:
-
Transfer 500 µL of each standard solution and sample solution into separate autosampler vials.
-
Add 100 µL of anhydrous pyridine to each vial.
-
Add 200 µL of BSTFA + 1% TMCS to each vial.
-
Immediately cap the vials and vortex for 30 seconds.
-
Incubate the vials at 70 °C for 30 minutes in a heating block or oven. The ease of derivatization for secondary alcohols is generally high, but gentle heating ensures the reaction goes to completion, especially if steric hindrance is a factor.[2]
-
Cool the vials to room temperature before placing them in the autosampler for GC analysis.
5. Method Validation:
The method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[3]
| Validation Parameter | Acceptance Criteria |
| Specificity | No interfering peaks at the retention time of the derivatized analyte in a blank sample. |
| Linearity | Correlation coefficient (R²) ≥ 0.995 for a minimum of 5 concentration levels. |
| Accuracy (% Recovery) | 98.0% - 102.0% at three concentration levels (low, medium, high). |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 3.0%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | Insignificant changes in results with small, deliberate variations in method parameters (e.g., oven temperature ramp rate, flow rate). |
Part 2: Alternative Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Scientific Rationale
While GC is often preferred for volatile compounds, HPLC offers a viable alternative, particularly when derivatization is undesirable or if the sample matrix is not amenable to GC analysis. This compound lacks a strong chromophore, which limits its detectability by UV. Therefore, this method is best suited for scenarios where the concentration of the analyte is relatively high, such as in the analysis of bulk substances or concentrated process samples. A reversed-phase HPLC method is proposed, which separates compounds based on their hydrophobicity.
The logical flow of the HPLC analysis is outlined below:
Figure 2: Workflow for HPLC-UV analysis of this compound.
Detailed Protocol: HPLC-UV
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
Purified water (18.2 MΩ·cm)
-
Class A volumetric flasks and pipettes
-
HPLC vials with inserts
-
0.45 µm syringe filters (e.g., PTFE or nylon)
2. Instrumentation and Chromatographic Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with a UV detector |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 205 nm (or lowest practical wavelength for the instrument) |
3. Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to concentrations appropriate for the expected sample concentration (e.g., 50 µg/mL to 500 µg/mL).
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filtration: Prior to injection, filter all standard and sample solutions through a 0.45 µm syringe filter to remove any particulate matter.[1]
4. Method Validation:
The validation parameters and acceptance criteria are similar to those for the GC-FID method, following ICH Q2(R1) guidelines.[3]
| Validation Parameter | Acceptance Criteria |
| Specificity | No interfering peaks from excipients or related substances at the analyte's retention time. |
| Linearity | Correlation coefficient (R²) ≥ 0.995. |
| Accuracy (% Recovery) | 98.0% - 102.0%. |
| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0%. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 with acceptable precision and accuracy. |
| Robustness | Method performance should remain unaffected by small variations in mobile phase composition (e.g., ±2% organic) and column temperature (e.g., ±5 °C). |
Part 3: Isomer Separation Considerations
This compound can exist as different stereoisomers (diastereomers and enantiomers). Standard GC and HPLC columns, such as those described above, may not separate all isomers. If the quantification of individual isomers is required, specialized chromatographic techniques are necessary.
-
For GC: Chiral capillary columns, often based on derivatized cyclodextrins, can be used to separate enantiomers.
-
For HPLC: Chiral stationary phases (CSPs) are required for the separation of enantiomers. The separation of diastereomers may be possible on standard reversed-phase or normal-phase columns with careful method optimization, but often requires specialized columns as well.[2][4]
Method development for isomer separation would involve screening various chiral columns and mobile phases to achieve adequate resolution. Validation would then need to be performed for each specific isomer being quantified.
Conclusion
This application note provides two validated approaches for the quantification of this compound. The primary method, GC-FID with silylation derivatization, offers high sensitivity and is well-suited for trace-level analysis and impurity profiling. The alternative HPLC-UV method provides a simpler workflow without derivatization, suitable for higher concentration samples. The choice of method should be based on the specific analytical requirements, sample matrix, and available instrumentation. In all cases, a thorough method validation according to ICH guidelines is essential to ensure the generation of reliable and accurate data for scientific research and regulatory submissions.
References
Application Note: A Multi-dimensional NMR Approach for the Complete Structural and Stereochemical Elucidation of 2-Cyclohexylcyclohexanol
Abstract
This application note provides a comprehensive guide for the structural and stereochemical elucidation of 2-Cyclohexylcyclohexanol using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present a logical, field-proven workflow that moves from fundamental one-dimensional (1D) experiments to advanced two-dimensional (2D) correlation spectroscopy. This guide is intended for researchers, scientists, and drug development professionals who require unambiguous characterization of complex saturated cyclic systems. Detailed protocols, data interpretation strategies, and the causal reasoning behind experimental choices are discussed to ensure scientific integrity and reproducibility.
Introduction: The Structural Challenge of this compound
This compound is a saturated bicyclic alcohol with the molecular formula C₁₂H₂₂O[1][2]. Its structure consists of two cyclohexane rings linked by a single carbon-carbon bond, with a hydroxyl group on one of the rings adjacent to the linkage point. The primary analytical challenge lies in its stereochemical complexity. The molecule possesses two chiral centers (C-1 and C-2), leading to the existence of diastereomers: cis and trans. Furthermore, each diastereomer exists as a mixture of rapidly interconverting chair conformers in solution, which complicates spectral analysis.
Unambiguous determination of the relative stereochemistry (cis vs. trans) and the preferred conformation is critical, as these features dictate the molecule's three-dimensional shape and, consequently, its physical and biological properties. NMR spectroscopy is the most powerful tool for this task, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.[3][4]
Caption: Diastereomers of this compound.
Strategic NMR Workflow for Elucidation
A hierarchical approach is employed to systematically deconstruct the molecule's structure. The workflow is designed to build a complete picture, starting with a broad overview from 1D spectra and progressively adding layers of detail with 2D correlation experiments. Each step provides essential data that validates the findings of the previous one.
Caption: Logical workflow for NMR-based structural elucidation.
Experimental Protocols
Sample Preparation
The quality of NMR data is directly dependent on the quality of the sample. This compound may be a viscous liquid or waxy solid at room temperature, requiring careful solvent selection and preparation.[5]
Protocol:
-
Solvent Selection: Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic molecules and its relatively clean spectral window. If solubility is limited or viscosity remains high, consider warming the sample or using a solvent with a higher boiling point like DMSO-d₆.[6][7]
-
Concentration: For a standard 5 mm NMR tube, dissolve 10-20 mg of this compound in 0.6 mL of deuterated solvent. This concentration is generally sufficient for 1D spectra and most 2D experiments on modern spectrometers.
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.
-
Homogenization: Ensure the sample is thoroughly mixed. If the sample is viscous, gentle warming or centrifugation can help remove bubbles and ensure a homogeneous solution at the bottom of the tube.[5]
-
Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as a 0 ppm reference. Verify its presence or add a small amount if necessary.
NMR Data Acquisition
The following experiments should be performed sequentially on a spectrometer operating at a ¹H frequency of 400 MHz or higher for optimal resolution.
A. 1D ¹H NMR:
-
Purpose: To obtain an overview of all proton environments, their integrations (relative numbers), and their coupling patterns (splitting).
-
Key Parameters:
-
Spectral Width: -2 to 12 ppm
-
Number of Scans: 16-32
-
Relaxation Delay (d1): 2-5 seconds
-
B. 1D ¹³C{¹H} NMR & DEPT:
-
Purpose: To identify all unique carbon environments. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, DEPT-135) are crucial for determining the multiplicity of each carbon signal (C, CH, CH₂, CH₃).
-
Key Parameters:
-
Spectral Width: -10 to 220 ppm
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay (d1): 2 seconds
-
C. 2D ¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other, typically through 2-3 bonds. This is essential for tracing the connectivity within each cyclohexyl ring.[8][9]
-
Key Parameters:
-
Experiment Type: Gradient-selected DQF-COSY (Double Quantum Filtered) for cleaner spectra.
-
Acquisition Points (F2/F1): 2048 x 256
-
Number of Scans: 4-8 per increment
-
D. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate each proton directly to the carbon it is attached to (one-bond correlation). This is the definitive method for assigning carbon chemical shifts.[9]
-
Key Parameters:
-
¹J(CH) Coupling Constant: Optimized for ~145 Hz (typical for sp³ C-H).
-
Acquisition Points (F2/F1): 2048 x 256
-
Number of Scans: 2-4 per increment
-
E. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range correlations (2-4 bonds) between protons and carbons. This experiment is paramount for establishing connectivity between the two cyclohexyl rings.[10][11][12]
-
Key Parameters:
-
ⁿJ(CH) Long-Range Coupling: Optimized for 8-10 Hz.
-
Acquisition Points (F2/F1): 2048 x 256
-
Number of Scans: 8-16 per increment
-
F. 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space (<5 Å), irrespective of their bonding. This is the key experiment for determining the relative stereochemistry (cis or trans).[13]
-
Key Parameters:
-
Mixing Time: 500-800 ms (optimized based on molecular size).
-
Acquisition Points (F2/F1): 2048 x 256
-
Number of Scans: 16-32 per increment
-
Data Interpretation and Structural Assembly
Analysis of 1D Spectra
-
¹H NMR: The spectrum will be characterized by a complex, overlapping multiplet region between ~1.0-2.2 ppm, corresponding to the 20 CH and CH₂ protons of the two rings. The proton on the carbon bearing the hydroxyl group (H-1) is the most diagnostic, appearing as a deshielded multiplet between 3.5-4.0 ppm.[14][15] The hydroxyl proton (-OH) will appear as a broad singlet that can exchange with D₂O.
-
¹³C NMR: A single diastereomer should exhibit 12 distinct signals. The carbon attached to the oxygen (C-1) will be the most downfield sp³ carbon, typically in the 70-80 ppm range. The remaining 11 carbons will appear in the aliphatic region (20-50 ppm). DEPT experiments will confirm the presence of two CH carbons (C-1 and C-2) and ten CH₂ carbons.
Building Connectivity with 2D Spectra
-
Assigning Protons to Carbons (HSQC): Begin by using the HSQC spectrum to connect every proton signal to its corresponding carbon signal. This creates a set of assigned ¹H-¹³C pairs.
-
Tracing the Rings (COSY): Starting from the well-resolved H-1 signal (~3.5-4.0 ppm), use the COSY cross-peaks to "walk" around the first cyclohexyl ring. H-1 will show a correlation to H-2 and the two H-6 protons. H-2 will show correlations to H-1 and the two H-3 protons, and so on. This process maps out the entire spin system of the first ring. A second, independent spin system corresponding to the second ring can also be traced.
-
Connecting the Rings (HMBC): The HMBC spectrum provides the definitive link between the two rings. The most critical correlations are those across the C1-C2 bond.
-
Look for a 2-bond correlation from H-1 to C-2 .
-
Look for a 3-bond correlation from H-1 to C-6 .
-
Crucially, look for a 3-bond correlation from H-2 to carbons in the other ring, and vice-versa.
-
Caption: Key HMBC correlations linking the two cyclohexyl rings.
Determining Relative Stereochemistry
The distinction between cis and trans isomers relies on analyzing through-bond coupling constants and through-space NOE correlations.
-
J-Coupling Analysis: The multiplicity and coupling constants (³JHH) of the H-1 proton are highly informative. In a stable chair conformation:
-
Axial H-1: Will have large couplings (³J_ax,ax ≈ 8-13 Hz) to its two axial neighbors (H-2ax and H-6ax) and small couplings (³J_ax,eq ≈ 2-5 Hz) to its two equatorial neighbors (H-2eq and H-6eq). This typically results in a broad multiplet, often described as a triplet of doublets (td) or a quartet-like pattern.
-
Equatorial H-1: Will only have small couplings (³J_eq,ax and ³J_eq,eq ≈ 2-5 Hz) to all four of its neighbors. This results in a narrow multiplet with small J-values.[16][17][18]
By determining the orientation of H-1, one can infer the orientation of the -OH group. In the more stable conformation, bulky groups prefer the equatorial position. For the trans isomer, both the hydroxyl and the adjacent cyclohexyl group can occupy equatorial positions, which is sterically favorable. For the cis isomer, one group must be axial while the other is equatorial. Analysis of the H-1 coupling constant provides strong evidence for the dominant conformation and thus the relative stereochemistry.
-
-
NOESY/ROESY Analysis: This experiment provides the definitive answer.
-
For the cis isomer: A clear NOE cross-peak is expected between protons that are on the same face of the ring system, such as H-1 and H-2. If the conformation is (ax, eq), an NOE between the axial H-1 and the axial protons on the second ring (H-3'ax, H-5'ax) would be expected.
-
For the trans isomer: With both substituents in an equatorial position (the likely major conformer), H-1 and H-2 are far apart, and no strong NOE correlation is expected between them. Instead, NOEs would be seen between H-1 and its axial neighbors (H-2ax, H-6ax).
-
Tabulated Spectral Data (Representative)
The following tables provide representative chemical shift and coupling constant data for a diastereomer of this compound. Actual values will vary based on the specific isomer, solvent, and temperature.
Table 1: ¹H and ¹³C NMR Data
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | Key HMBC Correlations (from H) |
|---|---|---|---|---|
| 1 | ~75.5 | ~3.60 | ddd | C-2, C-6, C-2' |
| 2 | ~48.0 | ~1.85 | m | C-1, C-3, C-1', C-6' |
| 3 | ~31.0 | ~1.75, ~1.25 | m | C-2, C-4, C-5 |
| 4 | ~25.0 | ~1.70, ~1.20 | m | C-3, C-5 |
| 5 | ~26.5 | ~1.65, ~1.15 | m | C-4, C-6 |
| 6 | ~33.0 | ~1.90, ~1.10 | m | C-1, C-2, C-5 |
| 1' | ~43.0 | ~1.60 | m | C-2, C-2', C-6' |
| 2' | ~27.0 | ~1.78, ~1.28 | m | C-1', C-3', C-4' |
| 3' | ~26.8 | ~1.72, ~1.22 | m | C-1', C-2', C-4', C-5' |
| 4' | ~27.0 | ~1.78, ~1.28 | m | C-2', C-3', C-5', C-6' |
| 5' | ~26.8 | ~1.72, ~1.22 | m | C-3', C-4', C-6' |
| 6' | ~27.0 | ~1.78, ~1.28 | m | C-1', C-2', C-5' |
Table 2: Diagnostic J-Couplings and NOEs for Stereochemical Assignment
| Parameter | trans Isomer (e,e conformation) | cis Isomer (a,e or e,a conformation) |
|---|---|---|
| ³J(H1, H2) | ~3-5 Hz (eq-ax coupling) | ~8-12 Hz (ax-ax coupling) or ~3-5 Hz (eq-ax) |
| H-1 Multiplicity | Narrow multiplet | Broad multiplet (if H-1 is axial) |
| Key NOE | H-1 ↔ H-2ax, H-6ax | H-1 ↔ H-2 (if both are equatorial/axial) |
Conclusion
The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments provides a powerful and self-validating workflow for the complete structural and stereochemical elucidation of this compound. By systematically building connectivity from one-bond correlations to multi-bond, inter-ring correlations, the carbon skeleton can be unambiguously assembled. The final stereochemical assignment is achieved through a careful analysis of proton-proton coupling constants and through-space NOE data, allowing for the confident determination of the molecule's three-dimensional structure. This comprehensive approach ensures the highest level of scientific integrity for the characterization of complex organic molecules.
References
- 1. This compound | C12H22O | CID 94327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. longdom.org [longdom.org]
- 4. Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. as.nyu.edu [as.nyu.edu]
- 7. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. MRRC Structure Elucidation Notes [nmr-center.nmrsoft.com]
- 11. researchgate.net [researchgate.net]
- 12. A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. rsc.org [rsc.org]
- 14. homework.study.com [homework.study.com]
- 15. Cyclohexanol(108-93-0) 1H NMR [m.chemicalbook.com]
- 16. m.youtube.com [m.youtube.com]
- 17. J-coupling - Wikipedia [en.wikipedia.org]
- 18. organicchemistrydata.org [organicchemistrydata.org]
Application Notes and Protocols for the Catalytic Hydrogenation of 2-Cyclohexylcyclohexanone
Introduction: The Strategic Importance of 2-Cyclohexylcyclohexanol Isomers
The catalytic hydrogenation of 2-cyclohexylcyclohexanone to produce this compound is a pivotal transformation in synthetic organic chemistry. The resulting diastereomeric alcohols, cis-2-cyclohexylcyclohexanol and trans-2-cyclohexylcyclohexanol, are valuable intermediates in the synthesis of fine chemicals, pharmaceuticals, and advanced materials. The stereochemical outcome of this reduction is of paramount importance as the biological activity and material properties of subsequent products are often dictated by their three-dimensional structure. This guide provides a comprehensive overview of the principles and detailed protocols for the diastereoselective catalytic hydrogenation of 2-cyclohexylcyclohexanone, offering researchers and drug development professionals a robust framework for achieving high-yield and stereocontrolled synthesis.
Mechanistic Insights: Controlling Stereoselectivity
The reduction of 2-cyclohexylcyclohexanone involves the addition of two hydrogen atoms across the carbonyl group. The stereochemical course of this reaction is primarily influenced by the catalyst, the reaction conditions, and the steric hindrance imposed by the bulky cyclohexyl substituent at the C2 position.
The hydrogenation typically proceeds via a heterogeneous or homogeneous catalytic cycle. In heterogeneous catalysis , the reaction occurs on the surface of a solid catalyst, such as a noble metal dispersed on a high-surface-area support. The substrate adsorbs onto the catalyst surface, where it reacts with adsorbed hydrogen atoms. The direction of hydrogen addition is influenced by the mode of adsorption of the ketone, which in turn is affected by steric factors.
-
Axial vs. Equatorial Attack: The incoming hydrogen can attack the carbonyl carbon from either the axial or equatorial face of the cyclohexanone ring. The bulky 2-cyclohexyl group creates significant steric hindrance, generally favoring the approach of the catalyst and hydrogen from the less hindered face, leading to the formation of the thermodynamically more stable equatorial alcohol (trans isomer). However, under certain conditions, particularly with specific catalysts, the kinetically favored axial alcohol (cis isomer) can be obtained.
In homogeneous catalysis , the catalyst is a soluble metal complex that interacts with the substrate in the same phase. The stereoselectivity is governed by the coordination of the ketone to the metal center and the subsequent migratory insertion of a hydride ligand. The chiral ligands on the metal complex can create a chiral environment that directs the hydrogenation to one face of the carbonyl group, enabling enantioselective synthesis if a prochiral substrate is used, or in this case, influencing the diastereomeric ratio.
Visualizing the Reaction Pathway
Caption: General reaction scheme for the catalytic hydrogenation of 2-cyclohexylcyclohexanone.
Heterogeneous Catalysis Protocols
Heterogeneous catalysts are widely employed for their ease of separation from the reaction mixture and recyclability. The choice of catalyst and support can significantly influence both the reaction rate and the diastereoselectivity.
Protocol 1: Diastereoselective Hydrogenation using Platinum on Carbon (Pt/C)
Platinum on carbon is a versatile and efficient catalyst for the hydrogenation of ketones.[1] This protocol generally provides good to excellent yields of the corresponding alcohol.
Materials:
-
2-Cyclohexylcyclohexanone
-
5% Platinum on Carbon (Pt/C)
-
Ethanol (or other suitable solvent like ethyl acetate or methanol)
-
Hydrogen gas (high purity)
-
Parr hydrogenator or a similar high-pressure reactor
Procedure:
-
Reactor Setup: To a clean and dry high-pressure reactor vessel, add 2-cyclohexylcyclohexanone (e.g., 10.0 g, 55.5 mmol).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5% Pt/C (typically 1-5 mol% of platinum relative to the substrate). For 55.5 mmol of substrate, this corresponds to approximately 0.55-2.78 mmol of Pt.
-
Solvent Addition: Add a suitable solvent, such as ethanol (e.g., 100 mL), to the reactor.
-
Sealing and Purging: Seal the reactor and purge the system with hydrogen gas several times to remove any residual air.
-
Pressurization and Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-500 psi). Begin stirring and heat the reaction mixture to the desired temperature (e.g., 25-80 °C).
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake or by periodically taking aliquots (if the reactor setup allows) and analyzing them by GC or TLC.
-
Work-up: Once the reaction is complete (typically after 2-24 hours), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by distillation or chromatography to separate the cis and trans isomers if necessary.
Expected Outcome: This procedure is expected to yield a mixture of cis- and trans-2-cyclohexylcyclohexanol. The diastereomeric ratio will be influenced by the specific reaction conditions.
Protocol 2: Hydrogenation using Raney® Nickel
Raney® Nickel is a highly active, pyrophoric catalyst that is particularly effective for the hydrogenation of carbonyl compounds.[2][3] Extreme caution should be exercised when handling this reagent.
Materials:
-
2-Cyclohexylcyclohexanone
-
Raney® Nickel (slurry in water or ethanol)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (high purity)
-
High-pressure reactor
Procedure:
-
Catalyst Preparation: Carefully wash the commercial Raney® Nickel slurry with the reaction solvent (e.g., ethanol) to remove the storage medium. This should be done under an inert atmosphere, and the catalyst should never be allowed to dry in the air as it is pyrophoric.
-
Reactor Charging: In a high-pressure reactor, dissolve 2-cyclohexylcyclohexanone (e.g., 10.0 g, 55.5 mmol) in ethanol (e.g., 100 mL).
-
Catalyst Transfer: Transfer the washed Raney® Nickel (typically a significant excess by weight, e.g., 1-2 g) to the reactor under a stream of inert gas.
-
Reaction Execution: Seal the reactor, purge with hydrogen, and then pressurize to the desired pressure (e.g., 100-1000 psi). Heat the reaction to the desired temperature (e.g., 50-150 °C) with vigorous stirring.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1. The Raney® Nickel should be carefully handled and quenched after filtration.
Stereoselectivity Note: Hydrogenation with Raney Nickel in neutral or alkaline media tends to favor the formation of the more stable equatorial alcohol (trans isomer), while acidic conditions can lead to an increase in the proportion of the axial alcohol (cis isomer).[4]
Homogeneous Catalysis for High Stereoselectivity
Homogeneous catalysts offer the advantage of high selectivity under mild conditions. For the synthesis of the cis isomer, specific rhodium and ruthenium catalysts have shown great promise.
Protocol 3: cis-Selective Hydrogenation using a Rhodium-CAAC Catalyst
Cyclic(alkyl)(amino)carbene (CAAC) ligated rhodium complexes are highly effective for the cis-selective hydrogenation of substituted aromatic compounds and can be applied to the reduction of ketones.[5]
Materials:
-
2-Cyclohexylcyclohexanone
-
(Cyclohexyl-CAAC)Rh(COD)Cl or a similar Rh-CAAC complex
-
2,2,2-Trifluoroethanol (TFE) or another suitable fluorinated alcohol solvent
-
Hydrogen gas (high purity)
-
High-pressure reactor
Procedure:
-
Inert Atmosphere: All manipulations should be performed under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Reactor Preparation: To a high-pressure reactor, add the Rh-CAAC catalyst (e.g., 1-3 mol%).
-
Reagent Addition: Add the solvent (e.g., TFE) followed by the 2-cyclohexylcyclohexanone.
-
Reaction Conditions: Seal the reactor, purge with hydrogen, and pressurize to the desired pressure (e.g., 1-50 bar). Heat the reaction mixture to the specified temperature (e.g., 40-80 °C) with stirring.
-
Work-up: After the reaction is complete, cool the reactor and vent the hydrogen. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography.
Expected Outcome: This protocol is expected to provide a high diastereomeric ratio in favor of cis-2-cyclohexylcyclohexanol.
Experimental Workflow Visualization
Caption: A generalized workflow for the catalytic hydrogenation of 2-cyclohexylcyclohexanone.
Data Summary and Comparison
The following table summarizes typical catalysts and their expected selectivity in the hydrogenation of substituted cyclohexanones. Note that specific yields and ratios for 2-cyclohexylcyclohexanone may vary and require optimization.
| Catalyst | Support/Ligand | Typical Conditions | Predominant Isomer | Reference |
| Pt/C | Carbon | 25-80 °C, 50-500 psi H₂ | Mixture, often favors trans | [1] |
| Raney® Ni | N/A | 50-150 °C, 100-1000 psi H₂ | trans (in neutral/basic media) | [2][4] |
| Rh-CAAC | CAAC | 40-80 °C, 1-50 bar H₂ | cis | [5] |
| Ru/Al₂O₃ | Alumina | High temp. & pressure | cis | [6] |
Safety Considerations
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and all equipment should be properly grounded.
-
Pyrophoric Catalysts: Raney® Nickel and some other activated metal catalysts are pyrophoric and will ignite if exposed to air. They must be handled under an inert atmosphere or as a slurry in a solvent.
-
High-Pressure Equipment: High-pressure reactors should be regularly inspected and operated by trained personnel. Always follow the manufacturer's instructions for safe operation.
Conclusion
The catalytic hydrogenation of 2-cyclohexylcyclohexanone is a versatile reaction that can be tailored to produce either the cis or trans isomer of this compound with high selectivity. The choice of catalyst is the most critical factor in determining the stereochemical outcome. While traditional heterogeneous catalysts like Pt/C and Raney® Nickel are effective for this reduction, often favoring the thermodynamically stable trans product, modern homogeneous catalysts, particularly those based on rhodium and ruthenium, offer excellent pathways to the kinetically favored cis isomer. The protocols and data presented in this guide provide a solid foundation for researchers to develop and optimize the synthesis of these valuable chiral building blocks for a wide range of applications.
References
Application Notes and Protocols for the Industrial Scale Production of 2-Cyclohexylcyclohexanol
Abstract
This document provides a comprehensive technical guide for the industrial scale production of 2-Cyclohexylcyclohexanol (CAS No: 6531-86-8), a specialty chemical with applications in various sectors, including as a fragrance ingredient, a plasticizer, and a precursor in pharmaceutical synthesis.[1][2][3] This guide critically evaluates the two most industrially viable synthetic routes: the complete hydrogenation of 2-phenylphenol and the direct hydrogenation of 2-cyclohexylcyclohexanone. Detailed, field-proven protocols are presented, emphasizing the rationale behind catalyst selection, process parameter optimization, and scale-up considerations. The information is intended for researchers, process chemists, and drug development professionals seeking to establish robust and efficient manufacturing processes for this versatile alicyclic alcohol.
Introduction and Strategic Overview
This compound (C₁₂H₂₂O) is a saturated bicyclic alcohol whose utility is derived from its unique physicochemical properties, including its high boiling point and excellent solvency.[3][4] The industrial demand for this compound necessitates production methodologies that are not only high-yielding and selective but also economically and environmentally sustainable. The primary challenge in its synthesis lies in achieving complete and selective hydrogenation of the aromatic or carbonyl precursors without promoting undesirable side reactions such as hydrogenolysis or incomplete reduction.
This guide will focus on two primary, industrially relevant synthetic pathways, chosen for their efficiency and scalability.
Pathway A: The complete hydrogenation of 2-phenylphenol. This route is advantageous when 2-phenylphenol is available as a cost-effective starting material, often as a byproduct of phenol production.[2]
Pathway B: The direct hydrogenation of 2-cyclohexylcyclohexanone. This is a more direct route, converting the ketone precursor to the desired secondary alcohol. The ketone itself can be synthesized via several methods, offering flexibility in the overall process.[5]
The choice between these pathways is often dictated by the availability and cost of the starting materials, as well as the existing infrastructure of the manufacturing facility.
Reaction Pathways and Mechanistic Considerations
Pathway A: Complete Hydrogenation of 2-Phenylphenol
The conversion of 2-phenylphenol to this compound is a multi-step hydrogenation process occurring on the surface of a heterogeneous catalyst. The reaction proceeds through the sequential saturation of both aromatic rings.
-
Step 1: Hydrogenation of the Phenyl Ring: The initial step involves the hydrogenation of the phenyl substituent to a cyclohexyl group, forming 2-cyclohexylphenol.
-
Step 2: Hydrogenation of the Phenolic Ring: The second stage is the hydrogenation of the phenolic ring to a cyclohexanol ring. This step can proceed via a cyclohexanone intermediate.
The key to a successful industrial process is the selection of a catalyst that can drive the reaction to completion, fully saturating both rings to yield the desired this compound.
Pathway B: Direct Hydrogenation of 2-Cyclohexylcyclohexanone
This pathway involves the reduction of a carbonyl group to a secondary alcohol. This is a standard catalytic hydrogenation reaction. The primary precursor, 2-cyclohexylcyclohexanone, can be produced through various methods, including the self-condensation of cyclohexanone or the reaction of phenol with hydrogen over a palladium catalyst.[1][2]
The direct hydrogenation of the ketone is generally a high-yield, clean reaction with the primary challenge being the prevention of catalyst deactivation and ensuring high conversion rates.
Comparative Analysis of Industrial Synthesis Routes
The selection of an optimal industrial synthesis route depends on a variety of factors, including raw material cost, catalyst performance, and process complexity. The following table provides a comparative overview of the two primary pathways.
| Parameter | Pathway A: Hydrogenation of 2-Phenylphenol | Pathway B: Hydrogenation of 2-Cyclohexylcyclohexanone | Rationale and In-depth Analysis |
| Starting Material | 2-Phenylphenol (o-phenylphenol) | 2-Cyclohexylcyclohexanone | 2-Phenylphenol is a high-production-volume chemical used as a biocide and intermediate.[6] Its availability as a byproduct can make it an economically attractive starting material. 2-Cyclohexylcyclohexanone is a more advanced intermediate, requiring its own synthesis, which adds steps but can offer a more direct and cleaner final hydrogenation. |
| Catalyst System | Nickel-based (e.g., Raney Ni, Ni/Al₂O₃), Rhodium, or Ruthenium on carbon/alumina support.[5] | Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Nickel-based catalysts. | Nickel catalysts are often favored for phenol ring hydrogenation due to their high activity and lower cost compared to precious metals. Rhodium and Ruthenium offer high activity under milder conditions. For ketone hydrogenation, Pd and Pt are highly efficient, offering excellent selectivity and high conversion rates. |
| Reaction Conditions | High pressure (5-10 MPa) and elevated temperature (150-220 °C).[5] | Mild to moderate pressure (1-4 MPa) and lower temperature (80-150 °C). | The hydrogenation of aromatic rings is thermodynamically more demanding than ketone reduction, necessitating more forcing conditions. The milder conditions for ketone hydrogenation reduce energy costs and the likelihood of thermal degradation byproducts. |
| Key Byproducts | Incomplete hydrogenation products (2-cyclohexylphenol, 2-phenylcyclohexanol), bicyclohexyl, phenylcyclohexane.[7] | Unreacted ketone, potential for minor impurities from the ketone synthesis step. | Pathway A is more prone to a complex mixture of byproducts if the reaction is not driven to completion. Pathway B is generally cleaner, with the primary impurity being the starting material, which can often be recycled. |
| Process Complexity | Higher complexity due to more stringent reaction conditions and a more complex product mixture requiring robust separation. | Lower complexity with a more straightforward reaction and purification profile. | The need for high-pressure reactors and potentially more sophisticated purification trains for Pathway A increases capital and operational expenditure. |
| Overall Yield | Generally good, but dependent on catalyst activity and process optimization to minimize byproducts. | Typically very high (>95%) for the hydrogenation step. | The directness of the ketone hydrogenation in Pathway B often leads to higher overall yields and purity for the final step. |
Detailed Experimental Protocols
The following protocols are designed for pilot-scale or industrial production, with safety and efficiency as primary considerations.
Protocol 1: Production via Hydrogenation of 2-Phenylphenol
This protocol is optimized for the complete hydrogenation of 2-phenylphenol using a nickel-based catalyst.
Workflow Diagram:
Caption: Workflow for this compound production from 2-Phenylphenol.
Step-by-Step Methodology:
-
Reactor Charging: In a high-pressure autoclave reactor, charge 2-phenylphenol and a suitable solvent. The choice of solvent can influence the reaction rate, with alcohols such as tert-butanol showing accelerated hydrogenation speeds.[5] A typical starting material to solvent ratio is 1:3 to 1:5 by weight.
-
Catalyst Addition: Add a nickel-based catalyst, such as Raney Nickel or a supported nickel catalyst (e.g., 5-10 wt% Ni on Al₂O₃), under an inert atmosphere. The catalyst loading is typically 5-10% by weight relative to the 2-phenylphenol.
-
Inerting and Pressurization: Seal the reactor and purge thoroughly with nitrogen to remove all oxygen. Subsequently, pressurize the reactor with hydrogen to the target pressure, typically in the range of 5-10 MPa.
-
Reaction Execution: Commence agitation and heat the reactor to the target temperature, generally between 150-220 °C. The reaction is exothermic, and careful temperature control is crucial. Monitor the reaction progress by observing the rate of hydrogen uptake and by periodic sampling and analysis via gas chromatography (GC).
-
Reaction Completion and Work-up: Once the reaction is complete (as indicated by the cessation of hydrogen uptake and GC analysis confirming the disappearance of starting material and intermediates), cool the reactor to ambient temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can often be recycled after appropriate regeneration.
-
Purification: The crude product is purified by fractional vacuum distillation. This is a critical step to separate the desired this compound from any unreacted starting material, intermediates, and byproducts like bicyclohexyl.[1]
Protocol 2: Production via Hydrogenation of 2-Cyclohexylcyclohexanone
This protocol details the direct and efficient conversion of 2-cyclohexylcyclohexanone to the target alcohol.
Workflow Diagram:
Caption: Workflow for this compound production from 2-Cyclohexylcyclohexanone.
Step-by-Step Methodology:
-
Reactor Charging: Charge a suitable pressure reactor with 2-cyclohexylcyclohexanone and a solvent such as ethanol or isopropanol. A typical substrate-to-solvent ratio is 1:2 to 1:4 by weight.
-
Catalyst Addition: Add a palladium on carbon catalyst (typically 5% Pd/C) at a loading of 1-5% by weight relative to the ketone.
-
Inerting and Pressurization: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 1-4 MPa.
-
Reaction Execution: Begin agitation and heat the mixture to 80-150 °C. Monitor the reaction by hydrogen uptake and GC analysis until the starting ketone is consumed.
-
Work-up and Catalyst Removal: After cooling and venting the reactor, remove the Pd/C catalyst by filtration. The catalyst is highly recyclable.
-
Purification: The solvent can be removed by distillation. The resulting crude this compound is often of high purity. If necessary, a final vacuum distillation can be performed to achieve the desired product specifications.
Process Optimization and Scale-Up
Catalyst Selection and Optimization
The choice of catalyst is paramount for both activity and selectivity.
-
For 2-Phenylphenol Hydrogenation: Nickel-based catalysts offer a good balance of cost and performance. However, they may require higher temperatures and pressures. Rhodium and Ruthenium catalysts can operate under milder conditions but come at a higher cost. The choice of support (e.g., alumina, carbon, titania) can influence catalyst stability and dispersion, impacting its overall lifetime and activity.
-
For 2-Cyclohexylcyclohexanone Hydrogenation: Palladium on carbon is a highly effective and widely used catalyst for ketone reductions. Its high activity allows for lower catalyst loadings and milder reaction conditions, which is advantageous for large-scale production.
Catalyst screening studies are essential to identify the optimal metal, support, and loading for the specific process conditions and purity requirements.
Solvent Effects
The solvent can play a significant role in the reaction kinetics. In the hydrogenation of 2-phenylphenol, polar protic solvents like alcohols have been shown to increase the reaction rate.[5] For ketone hydrogenation, alcohols are also common solvents as they readily dissolve the reactants and product.
Scale-Up Considerations
Transitioning from laboratory or pilot scale to full industrial production presents several challenges:
-
Heat Management: Hydrogenation reactions are highly exothermic. Effective heat removal is critical to prevent temperature runaways, which can lead to side reactions and pose a safety hazard. Industrial reactors must have adequate cooling capacity.
-
Mass Transfer: In a three-phase system (solid catalyst, liquid reactants/products, gaseous hydrogen), efficient mass transfer of hydrogen to the catalyst surface is crucial. This is achieved through vigorous agitation and appropriate reactor design (e.g., stirred tank or loop reactors).
-
Catalyst Handling and Separation: The handling of pyrophoric catalysts like Raney Nickel requires specialized procedures. Efficient filtration systems are necessary for catalyst recovery and recycling, which is a key economic driver.
-
Purification: At an industrial scale, continuous distillation columns are typically used for purification. The design of these columns must account for the boiling points of the product and potential impurities to achieve the desired product purity.
Safety and Environmental Considerations
-
Hydrogen Safety: Hydrogen is highly flammable and forms explosive mixtures with air. All equipment must be properly grounded, and the production area must be well-ventilated and equipped with hydrogen sensors.
-
Catalyst Handling: Pyrophoric catalysts must be handled under an inert atmosphere or wetted with a solvent to prevent spontaneous ignition upon contact with air.
-
Solvent Management: Solvents should be recycled to the greatest extent possible to minimize waste and reduce the environmental impact of the process.
-
Waste Disposal: Spent catalyst and distillation residues must be disposed of in accordance with local environmental regulations.
Conclusion
The industrial-scale production of this compound can be achieved efficiently through the catalytic hydrogenation of either 2-phenylphenol or 2-cyclohexylcyclohexanone. The choice of synthetic route is a strategic decision based on economic and logistical factors. The protocols and considerations outlined in this guide provide a robust framework for developing a safe, efficient, and scalable manufacturing process. Careful optimization of the catalyst system and reaction parameters, coupled with sound engineering principles for scale-up, will be key to the successful commercial production of this valuable chemical.
References
- 1. US3246036A - Production of 2-cyclohexylcyclo-hexanone - Google Patents [patents.google.com]
- 2. 2-Phenylphenol - Wikipedia [en.wikipedia.org]
- 3. This compound | C12H22O | CID 94327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. Chemical Studies on Hydrogenation of 2-Phenylphenol and its Hydrogenated Products. III [jstage.jst.go.jp]
- 6. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 7. Chemical Studies on Hydrogenation of 2-Phenylphenol and its Hydrogenated Products. IV [jstage.jst.go.jp]
Application Notes and Protocols: 2-Cyclohexylcyclohexanol as a Versatile Precursor for High-Performance Lubricants and Coatings
Introduction
2-Cyclohexylcyclohexanol, a C12 Guerbet alcohol, is a compelling precursor for the synthesis of high-performance materials, particularly in the realms of advanced lubricants and durable coatings.[1][2] Its unique branched, cycloaliphatic structure imparts a desirable combination of properties, including excellent thermal and oxidative stability, low volatility, and a broad liquid range.[3][4][5] These characteristics are highly sought after in applications demanding robust performance under extreme conditions. This guide provides detailed application notes and protocols for researchers and formulation scientists exploring the potential of this compound in the development of next-generation lubricants and coatings.
Part 1: Synthesis of this compound
The synthesis of this compound can be achieved through several routes, with two common methods being the Guerbet reaction of cyclohexanol and the hydrogenation of 2-cyclohexylcyclohexanone.
Protocol 1.1: Synthesis via the Guerbet Reaction
The Guerbet reaction facilitates the dimerization of alcohols into larger, branched alcohols.[6][7] This method offers a direct route from a readily available starting material.
Workflow for Guerbet Reaction Synthesis
Caption: Guerbet reaction workflow for this compound synthesis.
Step-by-Step Protocol:
-
Reactor Setup: Equip a high-pressure reactor with a mechanical stirrer, a thermocouple, a pressure gauge, and an inlet/outlet for inert gas.
-
Charging the Reactor: Charge the reactor with cyclohexanol, a suitable catalyst (e.g., a homogeneous ruthenium complex or a heterogeneous copper-based catalyst), and a basic promoter (e.g., sodium cyclohexanolate).[7][8]
-
Inert Atmosphere: Purge the reactor multiple times with an inert gas, such as nitrogen or argon, to remove any oxygen.
-
Reaction: Heat the mixture to the target temperature (typically 200-250°C) while stirring. The reaction is typically run for several hours, and the progress can be monitored by gas chromatography (GC).
-
Cooling and Neutralization: Once the reaction is complete, cool the reactor to room temperature. Neutralize the basic catalyst with a suitable acid (e.g., acetic acid).
-
Purification: The crude product is then purified. Fractional vacuum distillation is a common method to separate the desired this compound from unreacted starting material and byproducts.
Protocol 1.2: Synthesis via Hydrogenation of 2-Cyclohexylcyclohexanone
This method involves the reduction of the corresponding ketone, which can be a more controlled laboratory-scale synthesis.[9][10]
Workflow for Hydrogenation Synthesis
Caption: Hydrogenation workflow for this compound synthesis.
Step-by-Step Protocol:
-
Reactor Setup: Use a hydrogenation reactor equipped with a magnetic stirrer, a gas inlet, a pressure gauge, and a heating mantle.
-
Charging the Reactor: Add 2-cyclohexylcyclohexanone, a suitable solvent (e.g., ethanol or isopropanol), and a hydrogenation catalyst (e.g., palladium on carbon or Raney nickel) to the reactor.[9]
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to the target temperature (e.g., 50-80°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure.
-
Workup: Once the reaction is complete, cool the reactor, and carefully vent the excess hydrogen.
-
Purification: Filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure. The resulting crude product can be further purified by vacuum distillation if necessary.
Part 2: Application in High-Performance Lubricants
The branched structure of this compound makes it an excellent building block for synthetic lubricant base oils, particularly esters.[3][4] Esterification with various carboxylic acids allows for the tuning of properties such as viscosity, pour point, and thermal stability.
Protocol 2.1: Synthesis of 2-Cyclohexylcyclohexyl Esters
This protocol describes the synthesis of a diester from this compound and a dicarboxylic acid, a common approach for creating high-performance lubricant base stocks.[11]
Workflow for Esterification
Caption: Workflow for the synthesis of diester lubricant base oil.
Step-by-Step Protocol:
-
Reactor Setup: Assemble a round-bottom flask with a Dean-Stark trap, a condenser, a magnetic stirrer, and a heating mantle.
-
Reagents: Charge the flask with this compound, a dicarboxylic acid (e.g., adipic acid, sebacic acid), and an esterification catalyst (e.g., p-toluenesulfonic acid or titanium(IV) isopropoxide). A solvent that forms an azeotrope with water, such as toluene, should also be added.
-
Reaction: Heat the mixture to reflux. Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by measuring the amount of water collected.
-
Workup: Once the theoretical amount of water has been collected, cool the reaction mixture.
-
Neutralization and Washing: Neutralize the catalyst with a weak base (e.g., sodium bicarbonate solution). Wash the organic layer sequentially with water and brine.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.
-
Purification: The crude ester can be purified by vacuum distillation to remove any unreacted starting materials and colored impurities.
Performance Characteristics of this compound-Based Esters
The properties of the resulting esters are highly dependent on the choice of the carboxylic acid. The table below summarizes the expected performance characteristics of esters derived from this compound.
| Property | Expected Performance | Rationale |
| Viscosity Index (VI) | High (>140) | The branched, cycloaliphatic structure provides a good balance of flexibility and rigidity, leading to less change in viscosity with temperature.[4] |
| Pour Point | Low (< -30°C) | The branching disrupts crystal lattice formation, allowing the lubricant to remain fluid at low temperatures.[4][12] |
| Oxidative Stability | Excellent | The saturated cycloaliphatic rings are inherently more resistant to oxidation compared to unsaturated or linear structures.[3][13] |
| Thermal Stability | High | The stable C-C bonds in the cyclohexyl rings contribute to high thermal decomposition temperatures.[3] |
| Volatility | Low | The relatively high molecular weight of the resulting esters leads to low vapor pressure and reduced evaporative loss at high temperatures.[12] |
| Lubricity | Excellent | The polar ester groups provide good surface adhesion, while the bulky structure forms a robust lubricating film.[14] |
Part 3: Potential Applications in Coatings
While direct literature on this compound in coatings is not extensive, its structure suggests significant potential, particularly in polyurethane and polyester systems. The cycloaliphatic nature of the molecule can enhance the durability, weatherability, and chemical resistance of coating formulations.[15]
Application Note 3.1: this compound as a Reactive Diluent and Polyol Component in Polyurethane Coatings
This compound can be incorporated into polyurethane coatings as a reactive diluent to reduce viscosity without significantly compromising performance, or as a co-polyol to modify the properties of the final film. The hydroxyl group will react with isocyanates to form a urethane linkage, integrating it into the polymer backbone.[16][17]
Proposed Workflow for Polyurethane Formulation
References
- 1. This compound | C12H22O | CID 94327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. US10214470B2 - Synthesis of guerbet alcohols - Google Patents [patents.google.com]
- 8. osti.gov [osti.gov]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. This compound | 6531-86-8 | Benchchem [benchchem.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 13. US20130068457A1 - Method of Manufacture of Guerbet Alcohols For Making Surfactants Used In Petroleum Industry Operations - Google Patents [patents.google.com]
- 14. nbinno.com [nbinno.com]
- 15. Influence of cycloaliphatic compounds on the properties of polyurethane coatings | Semantic Scholar [semanticscholar.org]
- 16. iiif.library.cmu.edu [iiif.library.cmu.edu]
- 17. asianpubs.org [asianpubs.org]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of 2-Cyclohexylcyclohexanol
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the stereoselective synthesis of 2-cyclohexylcyclohexanol. Here, we move beyond basic protocols to address the nuanced challenges and critical decision-making points encountered in the laboratory. Our focus is on providing not just solutions, but a deep mechanistic understanding to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common inquiries regarding the synthesis and stereochemistry of this compound.
Q1: What are the primary stereoisomers of this compound and why is their selective synthesis challenging?
A1: this compound has two stereogenic centers, leading to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These are organized into two pairs of enantiomers:
-
trans-isomers: (1R,2R) and (1S,2S)
-
cis-isomers: (1R,2S) and (1S,2R)
The primary challenge lies in controlling both the relative stereochemistry (cis vs. trans, i.e., diastereoselectivity) and the absolute stereochemistry (R vs. S, i.e., enantioselectivity). The bulky cyclohexyl group at the C2 position significantly influences the conformational equilibrium of the precursor, 2-cyclohexylcyclohexanone, and dictates the accessibility of the carbonyl face to reagents. Achieving high selectivity requires a careful choice between substrate-controlled and reagent-controlled synthetic strategies.[1][2][3][4]
Q2: What are the main synthetic routes to this compound?
A2: There are two predominant pathways:
-
Diastereoselective or Asymmetric Reduction of 2-Cyclohexylcyclohexanone: This is the most direct route. The stereochemical outcome is determined by the choice of reducing agent or catalyst, which controls the facial selectivity of hydride delivery to the prochiral ketone.[5][6][7]
-
Catalytic Hydrogenation of 2-Phenylphenol or 2-Cyclohexylcyclohexanone: This method involves the reduction of an aromatic ring followed by or concurrent with the reduction of a ketone. While effective for producing the saturated alcohol, controlling the stereochemistry can be complex and highly dependent on catalyst and reaction conditions.[8][9] During the hydrogenation of 2-phenylphenol, 2-cyclohexylcyclohexanone is often formed as an intermediate.[8]
Troubleshooting and Optimization Guide
This section provides in-depth answers to specific experimental problems, focusing on the underlying principles to guide your optimization efforts.
Q3: My reduction of 2-cyclohexylcyclohexanone with sodium borohydride (NaBH₄) is yielding a poor diastereomeric ratio (dr). How can I selectively synthesize either the cis or trans isomer?
A3: This is a classic problem of diastereoselectivity in cyclic systems, governed by the direction of nucleophilic attack on the cyclohexanone ring. The key is to select a reducing agent whose steric profile dictates either axial or equatorial attack.
The 2-cyclohexyl group preferentially occupies the equatorial position in the chair conformation of the ketone. This creates two distinct faces for hydride attack:
-
Axial Attack: The hydride approaches from the top face, parallel to the axial C-H bonds. This path leads to the formation of the equatorial alcohol , resulting in the thermodynamically more stable trans-2-cyclohexylcyclohexanol . This pathway is favored by small, unhindered reducing agents.
-
Equatorial Attack: The hydride approaches from the side, perpendicular to the ring plane. This path is sterically more accessible but can introduce torsional strain during the transition state.[10] It leads to the axial alcohol , resulting in the less stable cis-2-cyclohexylcyclohexanol . This pathway is favored by large, sterically demanding reducing agents that cannot easily approach from the more hindered axial face.[10][11]
Workflow for Diastereoselective Reduction
Below is a decision-making workflow for selecting the appropriate reduction conditions based on the desired diastereomer.
Caption: Decision workflow for diastereoselective reduction.
Data Summary: Reducing Agent vs. Diastereoselectivity
The following table summarizes the expected outcomes for the reduction of substituted cyclohexanones, which serves as a strong predictive model for the 2-cyclohexylcyclohexanone system.
| Reagent | Common Name | Steric Profile | Favored Attack | Major Product (Stereochemistry) | Typical Selectivity (cis:trans) |
| NaBH₄ | Sodium borohydride | Small | Axial | trans (Equatorial-OH) | ~20:80[12] |
| LiAlH₄ | Lithium aluminum hydride | Small | Axial | trans (Equatorial-OH) | ~10:90[11] |
| LiBH(s-Bu)₃ | L-Selectride® | Very Bulky | Equatorial | cis (Axial-OH) | >95:5[12] |
| Al(Oi-Pr)₃ | Aluminum isopropoxide | Bulky (Reversible) | Thermodynamic | trans (Equatorial-OH) | ~25:75 (at equilibrium)[12] |
Note: Selectivity data is based on model systems like 4-tert-butylcyclohexanone and may require optimization for 2-cyclohexylcyclohexanone.
Q4: I need to produce a single enantiomer of this compound. My attempts at diastereoselective reduction yield a racemic mixture. What are the best strategies for enantiocontrol?
A4: To achieve enantiocontrol, you must introduce a chiral influence into the reaction. The most efficient method is catalytic asymmetric hydrogenation of 2-cyclohexylcyclohexanone. This approach uses a chiral catalyst to create a stereochemically defined environment around the ketone, forcing the addition of hydrogen to occur selectively on one of the two prochiral faces.
Key Strategies:
-
Asymmetric Hydrogenation (AH): This method uses molecular hydrogen (H₂) and a transition metal complex (typically Ruthenium or Iridium) with a chiral ligand.[13][14]
-
Catalyst System: The most successful catalysts often involve Ru(II) complexes with chiral diphosphine ligands (e.g., BINAP) and a chiral diamine. The combination of these ligands creates a highly organized and effective chiral pocket.[13]
-
Mechanism: The reaction often proceeds through a "metal-ligand cooperative mechanism," where both the metal center and the ligand participate in the hydrogen transfer, leading to high activity and enantioselectivity.[14]
-
Optimization: Factors like solvent, temperature, and hydrogen pressure can significantly impact the enantiomeric excess (ee). The addition of trace amounts of acid or base can also dramatically enhance both reactivity and selectivity in certain systems.[15]
-
-
Asymmetric Transfer Hydrogenation (ATH): This is an alternative to using high-pressure H₂. It employs a hydrogen donor molecule, such as isopropanol or formic acid, to transfer hydrogen to the ketone.[16]
-
Catalyst System: Ruthenium catalysts, such as [RuCl₂(p-cymene)]₂, combined with chiral amino alcohol or diamine ligands (e.g., TsDPEN), are highly effective for ATH.[13][17]
-
Advantages: ATH often requires simpler experimental setups compared to high-pressure hydrogenation and can be performed in various solvents, including water.[17]
-
Conceptual Diagram: Enantioselective Hydrogenation
This diagram illustrates how a chiral catalyst differentiates between the two faces of the ketone.
Caption: Chiral catalyst differentiating prochiral faces.
Q5: When hydrogenating 2-phenylphenol, my reaction is slow and produces a mixture of 2-cyclohexylcyclohexanone and the desired alcohol. How can I drive the reaction to completion and improve selectivity for the alcohol?
A5: The hydrogenation of 2-phenylphenol is a two-stage process: (1) saturation of the phenol-bearing aromatic ring to form 2-cyclohexylcyclohexanone, and (2) reduction of the ketone to this compound. Achieving high selectivity for the final alcohol requires optimizing conditions to ensure the second step goes to completion without stalling.
Key Factors to Optimize:
-
Catalyst Choice:
-
Nickel (Ni): Raney Nickel and other supported nickel catalysts are effective but often require higher temperatures and pressures.[8]
-
Ruthenium (Ru): Supported ruthenium catalysts (e.g., Ru/C, Ru/TiO₂) are highly active for both aromatic and ketone hydrogenation and can often be used under milder conditions.[18]
-
Palladium (Pd): Pd/C is highly effective for hydrogenating the aromatic ring but can be less efficient at reducing the resulting ketone, potentially causing the reaction to stall at the 2-cyclohexylcyclohexanone intermediate.[9]
-
-
Hydrogen Pressure: The rate of hydrogenation is typically dependent on H₂ pressure. Increasing the pressure (e.g., from 1 MPa to 2 MPa or higher) can significantly increase the reaction rate and help drive the reduction of the ketone intermediate.[18] A pressure of at least 80 kg/cm ² (~7.8 MPa) has been noted as a threshold for initiating the reaction effectively in some systems.[8]
-
Temperature: Higher temperatures increase the reaction rate, but excessive heat can lead to side reactions or catalyst degradation. A systematic screen (e.g., from 80°C to 150°C) is recommended to find the optimal balance.
-
Solvent: The choice of solvent can influence catalyst activity and substrate solubility. Alcohols like methanol or tert-butanol have been shown to be effective solvents for this type of hydrogenation.[8]
-
Isomerization: Be aware that under certain catalytic conditions (especially at higher temperatures or with certain catalysts), the initially formed cis-isomer can rearrange to the more stable trans-isomer.[8] If a specific diastereomer is desired, milder conditions are preferable.
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of trans-2-Cyclohexylcyclohexanol
This protocol utilizes a small hydride reagent to favor axial attack.
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-cyclohexylcyclohexanone (1.80 g, 10.0 mmol) and dissolve in absolute ethanol (40 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: In small portions over 15 minutes, add sodium borohydride (NaBH₄, 0.42 g, 11.0 mmol) to the stirring solution. Caution: H₂ gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl (20 mL) at 0 °C until gas evolution ceases.
-
Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Workup: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Analysis: Analyze the crude product by ¹H NMR or GC to determine the diastereomeric ratio. Purify by column chromatography if necessary.
Protocol 2: Diastereoselective Synthesis of cis-2-Cyclohexylcyclohexanol
This protocol uses a sterically bulky hydride reagent to favor equatorial attack.
-
Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 2-cyclohexylcyclohexanone (1.80 g, 10.0 mmol) and dissolve in anhydrous tetrahydrofuran (THF, 30 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add L-Selectride® (1.0 M solution in THF, 11.0 mL, 11.0 mmol) via syringe over 20 minutes, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 3 hours.
-
Quenching: Quench the reaction by the slow, dropwise addition of water (5 mL), followed by 3 M NaOH (5 mL) and 30% hydrogen peroxide (5 mL), ensuring the temperature remains low. Caution: Exothermic reaction.
-
Warm-up & Extraction: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the mixture with diethyl ether (3 x 30 mL).
-
Workup: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Analysis: Analyze the crude product by ¹H NMR or GC to determine the diastereomeric ratio.
References
- 1. Reagent controlled stereoselective synthesis of teichoic acid α-(1,2)-glucans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Substrate-Controlled Direct α-Stereoselective Synthesis of Deoxyglycosides from Glycals Using B(C6F5)3 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reagent Controlled Stereoselective Synthesis of α-Glucans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in reagent-controlled stereoselective/stereospecific glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. 2-Cyclohexylcyclohexanone | C12H20O | CID 7016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 90-42-6: 2-Cyclohexylcyclohexanone | CymitQuimica [cymitquimica.com]
- 8. Chemical Studies on Hydrogenation of 2-Phenylphenol and its Hydrogenated Products. III [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]
- 13. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advancement in Catalytic Asymmetric Hydrogenation of Ketones and Imines, and Development of Asymmetric Isomerization of Allylic Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 17. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 18. saspublishers.com [saspublishers.com]
Technical Support Center: Optimizing the Synthesis of 2-Cyclohexylcyclohexanol
Introduction: Welcome to the technical support center for the synthesis of 2-Cyclohexylcyclohexanol. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, with a primary focus on maximizing yield and purity. This compound is a valuable chemical intermediate, but its synthesis, typically involving the catalytic hydrogenation of precursors like 2-phenylphenol or 2-cyclohexylcyclohexanone, is often plagued by challenges such as incomplete conversion, low selectivity, and difficult purification.
This document provides a structured, in-depth resource in a question-and-answer format to directly address the common issues encountered in the laboratory. We will delve into the causality behind experimental choices, offering field-proven insights to troubleshoot and optimize your reaction outcomes.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of this compound. Each answer provides a systematic approach to identifying the root cause and implementing a robust solution.
Question 1: My hydrogenation reaction has stalled, resulting in low conversion of the starting material (e.g., 2-phenylphenol). What are the primary causes and how can I resolve this?
Answer: Low or incomplete conversion is one of the most frequent challenges. The issue typically stems from one of three areas: catalyst activity, reaction conditions, or reagent purity. A systematic review is essential.
1. Catalyst Inactivation or Inefficiency:
-
Causality: The catalyst is the engine of the hydrogenation. Its activity can be compromised by poisoning, using an inappropriate type, or insufficient loading. Sulfur, halides, and even strongly coordinating functional groups in solvents or starting materials can poison noble metal and Raney Nickel catalysts.
-
Troubleshooting Steps:
-
Verify Catalyst Quality: Are you using a fresh, properly stored catalyst? Many hydrogenation catalysts, especially Raney Ni, are pyrophoric and sensitive to air and moisture. Ensure it was handled under an inert atmosphere.
-
Screen Different Catalysts: The choice of catalyst is critical. While Raney Nickel is cost-effective and highly active, it can sometimes promote over-hydrogenation.[1] Supported noble metal catalysts like Ruthenium on carbon (Ru/C) or Rhodium on alumina (Rh/Al₂O₃) can offer superior selectivity and activity under milder conditions.[2] A 1.5 wt.% Ru/SiO₂ catalyst, for example, has shown excellent performance in related hydrogenations.[2]
-
Increase Catalyst Loading: Mass transfer limitations can occur. Ensure the catalyst is well-dispersed and increase the catalyst-to-substrate ratio (e.g., from 1 wt% to 5 wt%) to see if conversion improves.
-
Check for Poisons: Analyze your starting material and solvent for impurities. If contamination is suspected, purifying the substrate by distillation or recrystallization is a critical first step.[3]
-
2. Suboptimal Reaction Conditions:
-
Causality: Hydrogenation is highly sensitive to pressure, temperature, and reaction time. Insufficient hydrogen pressure reduces the concentration of active hydrogen species on the catalyst surface, while temperatures that are too low result in slow kinetics.
-
Troubleshooting Steps:
-
Increase Hydrogen Pressure: Gradually increase the H₂ pressure. Many biphenyl and phenol hydrogenations run effectively between 1 and 3 MPa (10-30 atm).[4][5] Ensure your reactor is rated for the intended pressure.
-
Optimize Temperature: Increase the reaction temperature in increments (e.g., 10-20 °C). A common range for these reactions is 120-200 °C.[4][6] However, be aware that excessively high temperatures can lead to side reactions and catalyst degradation.
-
Ensure Efficient Agitation: The reaction is a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Vigorous stirring (>800 rpm) is crucial to ensure efficient gas-liquid mass transfer and contact with the catalyst surface.[4]
-
3. Purity of Reagents and Solvents:
-
Causality: Impurities in the starting material or solvent can act as catalyst poisons. Water, in particular, can inhibit the reaction on certain catalysts.[3]
-
Troubleshooting Steps:
Question 2: My reaction goes to full conversion, but I'm getting a significant amount of the over-hydrogenated byproduct, bicyclohexyl. How can I improve selectivity for this compound?
Answer: Achieving high selectivity is a classic challenge in the hydrogenation of substituted phenols and biphenyls. Over-hydrogenation occurs when the second aromatic ring is reduced.
1. Catalyst Selection and Modification:
-
Causality: Highly active catalysts like Raney Nickel can be aggressive, leading to over-hydrogenation. The choice of metal and support plays a key role in directing selectivity.
-
Troubleshooting Steps:
-
Switch to a More Selective Catalyst: Palladium (Pd) and Ruthenium (Ru) catalysts are often more selective for partial hydrogenation of aromatic rings than Nickel or Platinum. A skeletal Ni catalyst prepared from quenched Ni-Al alloys has shown exceptional selectivity (99.4%) for converting biphenyl to cyclohexylbenzene, demonstrating that catalyst preparation is key.[1]
-
Consider the Support: The catalyst support can influence performance. For instance, a 20% Ni/SiO₂ catalyst demonstrated high conversion and selectivity in biphenyl hydrogenation, indicating the importance of support surface area.[4]
-
2. Fine-Tuning Reaction Conditions:
-
Causality: Harsh conditions (high temperature and pressure) provide the energy needed to hydrogenate the second, less reactive ring.
-
Troubleshooting Steps:
-
Lower the Temperature and Pressure: Once you find conditions for full conversion, try systematically lowering the temperature and pressure. This reduces the reaction's energy, often stopping it at the desired intermediate stage.
-
Monitor Reaction Time: Over-hydrogenation is often a consecutive reaction. Monitor the reaction progress using GC or TLC. Stop the reaction as soon as the starting material is consumed and before the concentration of the desired product begins to decrease.
-
3. The Role of the Solvent:
-
Causality: The solvent can influence the adsorption of the substrate and intermediates onto the catalyst surface, thereby affecting selectivity.
-
Troubleshooting Steps:
-
Solvent Screening: The polarity of the solvent can have a significant impact. In the hydrogenation of phenol, polar solvents like ethanol favored the production of cyclohexanol, while nonpolar solvents like n-octane favored cyclohexane.[8] Experiment with solvents like isopropanol, ethanol, or THF to find the optimal medium for your specific substrate.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound? The most prevalent laboratory and industrial methods involve the catalytic hydrogenation of either 2-phenylphenol or 2-cyclohexylcyclohexanone.[9] The hydrogenation of 2-phenylphenol is a direct route that involves the reduction of one of the aromatic rings and the phenol group. The hydrogenation of 2-cyclohexylcyclohexanone involves the reduction of a ketone, which is often a simpler transformation to control.[10]
Q2: How do I choose the right catalyst? Catalyst selection depends on a balance of cost, activity, and selectivity.
-
Nickel-based Catalysts (e.g., Raney Ni, Ni/SiO₂): Highly active and inexpensive. They are a good starting point but may require careful optimization to prevent over-hydrogenation.[1][4]
-
Palladium-based Catalysts (e.g., Pd/C): Excellent for many hydrogenations and often show good selectivity. They are particularly effective for regioselective hydrogenation of phenylphenols.[11]
-
Ruthenium-based Catalysts (e.g., Ru/C, Ru/SiO₂): Often provide high activity under milder conditions and can exhibit excellent selectivity for partial hydrogenation.[2]
-
Rhodium-based Catalysts (e.g., Rh/C): Can be very effective but are generally more expensive. They have been used to achieve high yields in biphenyl hydrogenation to bicyclohexyl.[2]
Q3: How can I effectively monitor the reaction's progress? Regularly sampling the reaction mixture (if your reactor setup allows) is crucial. The most common methods are:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting material and the appearance of products.
-
Gas Chromatography (GC) or GC-MS: Provides quantitative data on the conversion of starting material and the relative ratios of products and byproducts. This is the preferred method for accurate monitoring and optimization.
-
Hydrogen Uptake: Monitoring the pressure drop in the reactor from a known volume can provide a real-time indication of the reaction rate and extent of conversion.
Q4: My workup procedure results in emulsions or catalyst contamination in the product. What should I do?
-
Catalyst Removal: After the reaction, allow the catalyst to settle completely before decanting or filtering the solution. Filtration through a pad of Celite® is highly effective for removing fine catalyst particles. Always perform this step carefully, as catalysts can be pyrophoric.
-
Breaking Emulsions: Emulsions during aqueous washes are common.[12] Adding a saturated brine solution can help break the emulsion by increasing the ionic strength of the aqueous phase.[13] If the problem persists, centrifugation may be necessary.
-
Purification: The crude product typically requires purification. Fractional distillation under reduced pressure is often effective for separating this compound from less volatile impurities.[14] If isomers with close boiling points are present, column chromatography on silica gel may be required.[15]
Section 3: Protocols & Data
Experimental Protocol: Optimized Hydrogenation of 2-Phenylphenol
This protocol provides a robust starting point for optimization.
1. Reactor Setup:
-
Charge a high-pressure autoclave reactor with 2-phenylphenol (1.0 eq), 5 wt% Ru/C catalyst, and a suitable solvent (e.g., isopropanol, 10 mL per gram of substrate).
-
Seal the reactor and ensure all fittings are secure.
2. Reaction Execution:
-
Purge the reactor three times with nitrogen, followed by three purges with hydrogen gas to ensure an inert atmosphere.
-
Pressurize the reactor to 2 MPa with hydrogen.
-
Begin vigorous stirring (e.g., 1000 rpm).
-
Heat the reactor to 150 °C and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by observing the hydrogen uptake (pressure drop).
3. Work-up and Purification:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Dilute the reaction mixture with a solvent like ethyl acetate and carefully filter it through a pad of Celite® to remove the catalyst. Wash the Celite pad with additional solvent.
-
Combine the organic filtrates and wash with a saturated sodium bicarbonate solution, followed by brine.[13]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude oil by vacuum distillation or column chromatography to yield pure this compound.
Data Presentation: Catalyst Performance Comparison
The following table summarizes typical performance data for different catalysts in related hydrogenation reactions, providing a basis for selection.
| Catalyst | Support | Temp (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) (to desired product) | Reference |
| 20% Ni | SiO₂ | 200 | 3.0 | 4 | 99.6 | 99.3 (to Cyclohexylbenzene) | [4] |
| Skeletal Ni | - | 70 | 1.0 | 4 | 100 | 99.4 (to Cyclohexylbenzene) | [1] |
| 1.5 wt% Ru | SiO₂ | 90 | 1.0 | 1.3 | 99.9 | 99.9 (to Bicyclohexyl) | [2] |
| NiMoWS | - | 300 | 5.5 | 4 | 99 | 52 (to Cyclohexylbenzene) | [5] |
Section 4: Visualizations
Diagram 1: Synthetic Pathway and Competing Reactions
Caption: Reaction pathway showing the desired product and potential byproducts.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. Cyclohexanol synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. US3246036A - Production of 2-cyclohexylcyclo-hexanone - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Hydrogenation of 2-Cyclohexylcyclohexanone
Welcome to the technical support center for the catalytic hydrogenation of 2-cyclohexylcyclohexanone. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this seemingly straightforward reduction. While the primary goal is the synthesis of 2-cyclohexylcyclohexanol, a valuable intermediate, several competing side reactions can compromise yield, purity, and stereochemical integrity.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles and field-proven insights. Our aim is to empower you to diagnose issues, optimize your reaction conditions, and achieve your desired outcomes with confidence.
Section 1: Understanding the Reaction Landscape
The hydrogenation of 2-cyclohexylcyclohexanone is fundamentally a ketone reduction.[1][2][3] However, the reaction conditions required can also promote undesirable secondary transformations. Understanding these pathways is the first step toward effective troubleshooting. The primary desired reaction and major side reactions are illustrated below.
Primary Transformation and Competing Side Reactions
The catalytic addition of hydrogen across the carbonyl group yields the desired secondary alcohol, this compound. However, this product can undergo further reactions, primarily hydrogenolysis or dehydration, leading to undesired byproducts.
Caption: Desired hydrogenation pathway and key side reactions.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the hydrogenation of 2-cyclohexylcyclohexanone in a practical question-and-answer format.
Question 1: "My reaction is producing a significant amount of the fully reduced hydrocarbon (bicyclohexyl). How can I improve selectivity for the alcohol?"
Answer: This issue stems from over-hydrogenation, specifically a reaction known as hydrogenolysis, where the C-O bond of the intermediate alcohol is cleaved and replaced with a C-H bond.[4] This is a classic challenge in ketone reductions and is highly dependent on reaction conditions and catalyst choice.
Causality and Diagnostic Insights:
-
Aggressive Catalysts: Platinum (Pt) and, to some extent, Nickel (Ni) catalysts are highly active and can readily catalyze the hydrogenolysis of alcohols, especially at elevated temperatures.[5][6]
-
High Temperatures: Increased thermal energy provides the activation energy needed to break the strong C-O bond of the alcohol intermediate. Temperatures exceeding 150°C often favor this side reaction.
-
High Hydrogen Pressure: While necessary for hydrogenation, excessively high H₂ pressure can increase the surface concentration of activated hydrogen on the catalyst, promoting further reduction of the alcohol.
-
Acidic Conditions: Trace acidic impurities on the catalyst support (e.g., some grades of activated carbon or alumina) can protonate the alcohol's hydroxyl group, making it a better leaving group (water) and facilitating C-O bond cleavage.
Troubleshooting Steps:
-
Change the Catalyst: Switch to a less aggressive catalyst. Palladium on carbon (Pd/C) is generally the catalyst of choice for selective ketone hydrogenations as it is less prone to causing hydrogenolysis compared to Platinum.[6]
-
Reduce Reaction Temperature: Lower the reaction temperature to the minimum required for a reasonable reaction rate (e.g., start trials at 50-80°C). This thermodynamically disfavors the higher-activation-energy hydrogenolysis pathway.
-
Optimize Hydrogen Pressure: Lower the hydrogen pressure. While atmospheric pressure might be too slow, operating in the 1-10 bar (approx. 15-150 psi) range is often sufficient and reduces the risk of over-reduction.[7]
-
Use a Neutral or Basic Support: Ensure your catalyst support is neutral. If acidic contamination is suspected, using a catalyst on a neutral support or adding a small amount of a non-nucleophilic base (e.g., a hindered amine or inorganic salt) can suppress the side reaction.
Question 2: "My reaction is slow or stalls before completion. What are the common causes?"
Answer: A stalled or incomplete reaction points to issues with catalyst activity or the overall reaction environment.
Causality and Diagnostic Insights:
-
Catalyst Poisoning: This is the most common cause. Heterogeneous catalysts are sensitive to impurities that can irreversibly bind to the active metal sites. Sulfur compounds (thiols, thioethers), nitrogen compounds (some amines, pyridines), and halides are notorious catalyst poisons.[7] These can originate from the starting material, solvent, or glassware.
-
Poor Catalyst Quality or Deactivation: The catalyst may be old, have been improperly stored (exposed to air, leading to oxidation), or may not have been effectively pre-activated.
-
Insufficient Mass Transfer: In a heterogeneous reaction, the hydrogen gas must dissolve in the solvent and diffuse to the catalyst surface. Inefficient stirring or agitation can make this the rate-limiting step.
-
Inadequate Hydrogen Supply: A leak in the reactor system or an insufficient initial charge of hydrogen will naturally lead to an incomplete reaction.
Troubleshooting Steps:
-
Purify Starting Materials: Ensure the 2-cyclohexylcyclohexanone and solvent are of high purity. If necessary, pass the solvent through a plug of activated alumina to remove polar impurities.
-
Use Fresh, High-Quality Catalyst: Use a new bottle of catalyst from a reputable supplier. Always handle the catalyst under an inert atmosphere (e.g., in a glovebox or under a stream of argon/nitrogen) to prevent oxidation.
-
Improve Agitation: Increase the stirring rate to ensure the catalyst particles are well-suspended and to maximize the gas-liquid interface. A baffled flask or reactor can significantly improve mixing.
-
Check for Leaks and Purge System: Ensure your reaction vessel is pressure-tight. Before introducing hydrogen, thoroughly purge the system with an inert gas (argon or nitrogen) to remove all oxygen, which can deactivate the catalyst.[7]
Question 3: "I'm getting a mixture of cis and trans isomers of this compound. How can I control the stereoselectivity?"
Answer: Controlling the diastereoselectivity of this reduction is a significant challenge. The incoming hydrogen can attack the carbonyl face from the same side as the adjacent cyclohexyl group (syn-addition, leading to the cis product) or from the opposite face (anti-addition, leading to the trans product).
Causality and Diagnostic Insights:
-
Steric Hindrance: The existing cyclohexyl group provides a sterically hindered environment. The catalyst surface itself is bulky. The interplay between these factors determines the preferred face of attack. Typically, hydrogenation on a heterogeneous catalyst surface favors the delivery of hydrogen from the less sterically hindered face, which would lead to the trans isomer.
-
Catalyst and Conditions: The size of the catalyst pores, the nature of the metal, and the solvent can all influence the transition state of the hydrogen addition, thereby altering the isomeric ratio.
-
Thermodynamic vs. Kinetic Control: At higher temperatures, the reaction may approach thermodynamic equilibrium, favoring the more stable isomer (often the trans isomer where the bulky groups are equatorial). At lower temperatures, the reaction is under kinetic control, and the product ratio is determined by the lowest energy transition state.
Troubleshooting Steps:
-
Use Bulkier Catalysts: In some cases, a catalyst with larger support particles or modified with bulky ligands can increase steric demand and enhance selectivity for one isomer.
-
Employ Homogeneous Catalysis: For ultimate control, consider switching to a homogeneous hydrogenation catalyst (e.g., those based on Rhodium or Ruthenium with specific chiral ligands). While more expensive and complex to remove, they offer far superior and tunable stereocontrol.
-
Systematic Screening: The cis/trans ratio is highly system-dependent. A systematic screening of catalysts (Pd/C, PtO₂, Raney Ni), solvents (alcohols, hydrocarbons, ethers), and temperatures is the most practical approach to finding the optimal conditions for your desired isomer.
-
Consider Chemical Reducing Agents: If heterogeneous hydrogenation does not provide the desired selectivity, consider stoichiometric reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These often give different and highly predictable stereochemical outcomes based on established models of hydride attack (e.g., Felkin-Anh model).[8]
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the best "all-around" catalyst to start with for this hydrogenation?
-
A: 5% or 10% Palladium on activated carbon (Pd/C) is the recommended starting point. It offers a good balance of reactivity towards the ketone without being overly aggressive in promoting hydrogenolysis of the resulting alcohol.[6]
-
-
Q: How do I properly handle and weigh a pyrophoric catalyst like Raney Nickel or dry Pd/C?
-
A: These catalysts can ignite upon contact with air. They should be handled in an inert atmosphere (glovebox) or as a slurry under solvent. To weigh, you can add the slurry to a tared vessel containing solvent. Alternatively, for dry powders, briefly purge the balance chamber with argon or nitrogen before and during weighing. Never add a dry, pyrophoric catalyst directly to a flammable solvent in the presence of air.
-
-
Q: Can I reuse my catalyst?
-
A: Potentially, yes. After the reaction, the catalyst can be filtered (often over a pad of Celite® to capture fine particles), washed extensively with a clean solvent, and dried under vacuum. However, its activity will likely decrease with each cycle due to gradual poisoning and physical degradation. For consistent results in pharmaceutical applications, using fresh catalyst for each batch is standard practice.
-
Section 4: Experimental Protocols
Protocol 1: Selective Hydrogenation of 2-Cyclohexylcyclohexanone to this compound
This protocol is optimized for high selectivity towards the alcohol product, minimizing hydrogenolysis.
Safety Precautions: Hydrogen gas is extremely flammable and can form explosive mixtures with air. This procedure must be conducted in a well-ventilated fume hood, away from ignition sources. The reaction should be performed behind a blast shield. Palladium on carbon can be pyrophoric.
Materials and Equipment:
-
2-Cyclohexylcyclohexanone (1.0 eq)
-
5% Palladium on Carbon (Pd/C), 1-2 mol% relative to the substrate
-
Methanol (or Ethanol), reagent grade, sufficient to create a 0.2-0.5 M solution
-
Three-neck round-bottom flask or dedicated hydrogenation vessel
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or regulated H₂ cylinder
-
Vacuum/Inert gas manifold
-
Celite® 545 for filtration
Procedure:
-
Vessel Preparation: Ensure the reaction flask is scrupulously clean and dry. Add the 2-cyclohexylcyclohexanone (e.g., 5.0 g, 27.7 mmol) and a magnetic stir bar to the flask.
-
Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add the 5% Pd/C catalyst (e.g., for 1 mol%, ~59 mg). Note: If using dry catalyst, this step must be done under inert gas cover.
-
Solvent Addition: Add the solvent (e.g., methanol, ~100 mL) via cannula or syringe.
-
System Purge (Critical Step): Seal the flask. Connect it to a vacuum/inert gas manifold. Carefully evacuate the flask until the solvent begins to bubble, then backfill with nitrogen or argon. Repeat this vacuum/backfill cycle 5-7 times to completely remove all oxygen from the system.
-
Hydrogen Introduction: Replace the inert gas inlet with a hydrogen-filled balloon (for atmospheric pressure) or connect to a regulated hydrogen source set to the desired pressure (e.g., 3 bar / 45 psi).
-
Reaction Execution: Begin vigorous stirring. Monitor the reaction progress by TLC or by taking small, filtered aliquots for GC-MS analysis. The reaction is typically complete within 2-12 hours, depending on scale and conditions.
-
Reaction Quench and Catalyst Removal: Once the reaction is complete, carefully purge the flask with nitrogen or argon to remove all hydrogen. Prepare a small pad of Celite® in a Büchner or fritted glass funnel. Wet the pad with the reaction solvent. Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the pad with additional fresh solvent to ensure complete recovery of the product. Caution: The filtered catalyst on the Celite® pad is still active and pyrophoric. Do not allow it to dry in the open. Quench it immediately by carefully adding it to a beaker of water.
-
Product Isolation: The filtrate contains the product. The solvent can be removed under reduced pressure (rotary evaporation) to yield the crude this compound, which can be purified further by distillation or chromatography if necessary.
Section 5: Data Summary
The choice of catalyst and reaction conditions has a profound impact on product distribution. The following table provides a generalized summary based on established principles of catalysis.
| Parameter | Condition | Expected Primary Product | Potential Side Products | Rationale |
| Catalyst | Pd/C | This compound | Low levels of bicyclohexyl | Excellent selectivity for ketone reduction over alcohol hydrogenolysis.[6] |
| PtO₂ / Pt/C | This compound | Bicyclohexyl (significant) | High activity promotes C-O bond cleavage, especially at higher temperatures.[5] | |
| Raney Ni | This compound | Bicyclohexyl | Active and cost-effective, but generally requires higher temperatures/pressures which can lead to hydrogenolysis.[9] | |
| Temperature | Low (25-60°C) | This compound | Unreacted starting material (if slow) | Favors the lower activation energy pathway of ketone reduction. |
| High (>120°C) | This compound | Bicyclohexyl, Cyclohexylcyclohexene | Provides sufficient energy for hydrogenolysis and dehydration side reactions.[5][10] | |
| Pressure | Low (1-5 bar) | This compound | Incomplete reaction (if too low) | Sufficient for ketone reduction while minimizing high surface H₂ concentration that drives hydrogenolysis. |
| High (>20 bar) | This compound | Bicyclohexyl | Increases rate of all reductions, including the undesired hydrogenolysis pathway.[7] |
References
- 1. study.com [study.com]
- 2. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. koelgroup.princeton.edu [koelgroup.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. osti.gov [osti.gov]
Technical Support Center: Purification of 2-Cyclohexylcyclohexanol Isomers
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals facing the challenge of separating the diastereomers of 2-Cyclohexylcyclohexanol. The synthesis of this molecule typically yields a mixture of cis and trans isomers, which, due to their similar structures and physical properties, can be difficult to isolate in high purity.[1] This support center provides troubleshooting guides and detailed protocols in a practical question-and-answer format to address specific issues encountered during purification.
Part 1: Initial Assessment & Purification Strategy
The first critical step is to select the most appropriate purification technique. The choice between column chromatography and recrystallization depends on the scale of your experiment, the isomeric ratio, and the physical properties of your specific mixture.
Frequently Asked Questions (FAQs)
Q1: Which purification method should I try first: chromatography or recrystallization?
A1: Your initial choice depends on the physical state of your crude product and the quantity you need to purify.
-
Try Recrystallization First If: Your crude product is a solid or semi-solid, and you are working on a scale of several grams. Recrystallization is often more scalable and cost-effective than chromatography. It is particularly effective if one diastereomer is the major component and has a tendency to crystallize while the other remains in the mother liquor.[2][3]
-
Choose Column Chromatography If: Your product is an oil or a gooey mixture that fails to crystallize.[4] Chromatography is also the preferred method for small-scale purifications (<1 g) or when the isomeric ratio is close to 1:1, as it can resolve compounds with very small differences in polarity.[5]
General Purification Workflow
Caption: Initial decision workflow for isomer separation.
Part 2: Purification by Flash Column Chromatography
Flash column chromatography separates molecules based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[5] For this compound isomers, the subtle difference in the spatial arrangement of the hydroxyl group affects their polarity, which is the basis for their separation.
Troubleshooting & FAQs
Q1: My isomers show up as a single spot on the TLC plate. How can I get them to separate?
A1: This is the most common challenge and indicates your solvent system (eluent) is not optimal. The goal is to find a solvent system where the two diastereomers have a significant difference in their Retention Factor (Rf) values (ideally, ΔRf > 0.1).[5]
-
Causality: The polarity of the eluent is either too high, causing both isomers to move with the solvent front (high Rf), or too low, leaving them at the baseline (low Rf).
-
Solution: Systematically vary the eluent polarity. For these alcohols, a mixture of a non-polar solvent (like Hexane or Petroleum Ether) and a more polar solvent (like Ethyl Acetate or Diethyl Ether) is a good starting point.
-
Start with 10% Ethyl Acetate in Hexane.
-
If the Rf is too high (>0.5), decrease the polarity by reducing the Ethyl Acetate percentage (e.g., to 5% or 2%).
-
If the Rf is too low (<0.1), increase the polarity by increasing the Ethyl Acetate percentage (e.g., to 15% or 20%).
-
Sometimes, changing the polar solvent entirely (e.g., substituting Ethyl Acetate with Dichloromethane or Diethyl Ether) can alter the specific interactions and improve separation.[6]
-
Q2: I can see two spots on TLC, but they are streaking or tailing. What does this mean?
A2: Tailing often indicates an issue with the compound's interaction with the stationary phase, which is acidic silica gel.
-
Causality: The hydroxyl group of the alcohol can have strong interactions with the acidic silanol groups on the silica surface, leading to slow desorption and streaking. Overloading the TLC plate can also cause this.
-
Solution:
-
Add a Polar Modifier: Add a very small amount (0.5-1%) of a polar solvent like methanol or a few drops of triethylamine (if the compound is basic, which is not the case here) or acetic acid to the eluent system. This can cap the active sites on the silica gel, leading to sharper bands.[7]
-
Reduce Sample Concentration: Ensure the sample spot on the TLC is small and not overloaded.
-
Q3: My column separation is poor (overlapping peaks) even though it looked promising on TLC. What went wrong?
A3: This is a common issue when scaling up from analytical TLC to preparative column chromatography.
-
Causality: The resolution can be lost due to improper column packing (channeling), overloading the column with the sample, or eluting the solvent too quickly.
-
Solution:
-
Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A slurry packing method is generally reliable.
-
Sample Loading: Load the sample in the minimum possible volume of solvent. Ideally, dissolve the crude mixture in a small amount of a non-polar solvent (like dichloromethane or toluene) and adsorb it onto a small amount of silica gel ("dry loading").[8] This creates a concentrated, even band at the start of the column.
-
Flow Rate: Do not rush the elution. A slower flow rate allows for more equilibration between the stationary and mobile phases, leading to better separation.
-
Protocol: Flash Chromatography Method Development
-
TLC Analysis:
-
Prepare several eluent systems with varying polarity (e.g., 5%, 10%, 15%, 20% Ethyl Acetate in Hexane).
-
Spot your crude mixture on a silica gel TLC plate and develop it in the prepared chambers.
-
Identify the eluent system that provides the best separation with Rf values for the target isomers between 0.2 and 0.4.
-
-
Column Preparation:
-
Select a column size appropriate for your sample amount (a general rule is a 1:30 to 1:100 ratio of sample weight to silica gel weight).
-
Pack the column using the chosen eluent as a slurry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., 5 mL Dichloromethane).
-
Add 2-3 g of silica gel to this solution.
-
Evaporate the solvent completely using a rotary evaporator until a free-flowing powder is obtained.
-
Carefully layer this powder on top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the optimized solvent system.
-
Collect fractions continuously and monitor their composition by TLC to identify which fractions contain the pure isomers.
-
Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
-
Chromatography Method Development Workflow
Caption: Workflow for chromatography method development.
Part 3: Purification by Recrystallization
Recrystallization is a powerful technique that relies on the differences in solubility of a compound in a hot versus a cold solvent.[9] For a successful separation of diastereomers, the ideal scenario is that one isomer is significantly less soluble than the other in the chosen solvent system at room temperature, allowing it to selectively crystallize out of the solution.
Troubleshooting & FAQs
Q1: My compound 'oils out' of the solution instead of forming crystals. How do I fix this?
A1: "Oiling out" is a common problem, especially with mixtures, where the solute comes out of solution as a liquid phase rather than a solid crystal lattice.[4]
-
Causality: This often happens when the solution is cooled too quickly, or the solvent is too non-polar for the compound. The melting point of the impure mixture may be lower than the temperature of the solution.
-
Solution:
-
Re-heat and Cool Slowly: Re-heat the solution until the oil redissolves completely. Then, allow it to cool much more slowly. Insulate the flask to encourage slow cooling and the formation of ordered crystals.
-
Use More Solvent: The concentration of the solute might be too high. Add more hot solvent to create a less saturated solution before cooling.
-
Change Solvents: The chosen solvent may be inappropriate. Try a more polar solvent or a solvent pair.
-
Q2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath.
A2: This indicates that the solution is not supersaturated, or that the activation energy for nucleation (the start of crystal formation) has not been overcome.
-
Causality: Either too much solvent was used, or the compound is highly soluble even in the cold solvent.
-
Solution:
-
Induce Crystallization: Scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for crystal nucleation.
-
Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution to act as a template for further crystal growth.
-
Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the solute concentration and then try cooling again.
-
Q3: The crystals I obtained are still an impure mixture of isomers. What can I do?
A3: This suggests that the solubility difference between the two diastereomers in your chosen solvent is not large enough for effective separation in a single step.
-
Causality: Both isomers may have co-crystallized. This is more likely if the isomeric ratio is close to 1:1.
-
Solution:
-
Repeat the Recrystallization: A second or even third recrystallization of the obtained crystals can significantly improve purity, although you will lose some product with each step.[10]
-
Try a Different Solvent: Systematically test a new range of solvents or solvent pairs. A different solvent may offer better selectivity.
-
Digestion: Suspend the impure crystals in a solvent where they are only slightly soluble at room temperature and stir for several hours. This process, known as digestion, allows the less stable, impure crystals to dissolve and the more stable, pure crystals to form over time.[10]
-
Data Presentation: Solvent Selection
| Solvent | Polarity | Boiling Point (°C) | Notes on Application for Alcohols |
| Water | Very High | 100 | Unlikely to be suitable unless derivatized.[11] |
| Methanol | High | 65 | May be too good a solvent; often used as part of a solvent pair. |
| Ethanol | High | 78 | Similar to methanol, good for polar compounds.[9] |
| Acetone | Medium | 56 | Good general-purpose solvent, but its low boiling point can be a challenge. |
| Ethyl Acetate | Medium | 77 | A good starting point for moderately polar compounds. |
| Toluene | Low | 111 | Can be effective for less polar compounds, high boiling point requires care.[12] |
| Hexane | Very Low | 69 | Often used as the "anti-solvent" or "poor solvent" in a solvent pair.[9] |
Protocol: Recrystallization from a Solvent Pair
This method is useful when no single solvent has the ideal solubility properties. You use a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not.
-
Select a Solvent Pair: Find a pair of miscible solvents, one that readily dissolves your compound (e.g., Acetone) and one that does not (e.g., Hexane).
-
Dissolution: Place the crude solid in a flask and add the "good" solvent dropwise while heating until the solid just dissolves. Use the absolute minimum amount of solvent.[2]
-
Saturation: While the solution is still hot, add the "poor" solvent dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold "poor" solvent, and allow them to air dry.[3]
References
- 1. This compound | 6531-86-8 | Benchchem [benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Sciencemadness Discussion Board - Separation of diastereomers. - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. columbia.edu [columbia.edu]
- 6. biotage.com [biotage.com]
- 7. reddit.com [reddit.com]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 9. rubingroup.org [rubingroup.org]
- 10. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. Toluene - Wikipedia [en.wikipedia.org]
optimization of reaction conditions for 2-Cyclohexylcyclohexanol synthesis
This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical support for the synthesis of 2-cyclohexylcyclohexanol. It addresses common challenges and offers practical, evidence-based solutions to optimize reaction conditions and troubleshoot experimental hurdles.
I. Introduction to this compound Synthesis
This compound is a valuable intermediate in various chemical syntheses. Its synthesis most commonly involves the hydrogenation of 2-cyclohexylcyclohexanone.[1] Another significant route is the hydrogenation of biphenyl, which can yield cyclohexylbenzene and subsequently, through further hydrogenation, bicyclohexyl (dicyclohexyl), from which this compound can be derived.[2][3] This guide will focus on the optimization and troubleshooting of these primary synthetic pathways.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, offering step-by-step solutions grounded in chemical principles.
Issue 1: Low Yield of this compound
A low yield is a frequent challenge and can be attributed to several factors, from incomplete reaction to the formation of side products.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields can stem from several factors. A systematic approach to troubleshooting is crucial.
1. Incomplete Hydrogenation:
-
Purity of Starting Material: Ensure the starting material, such as 2-cyclohexylcyclohexanone or biphenyl, is of high purity. Impurities can poison the catalyst.
-
Catalyst Activity: The catalyst is paramount. For the hydrogenation of biphenyl, catalysts like Ni-Mo sulfide, Ru/C, and Rh/C have shown high efficacy.[2][3] For the hydrogenation of 2-cyclohexylcyclohexanone, a palladium catalyst is often used.[1]
-
Catalyst Deactivation: Catalysts can be deactivated by impurities or sintering at high temperatures. Consider using a fresh batch of catalyst or regenerating the existing one if possible.
-
Catalyst Loading: The amount of catalyst is critical. Insufficient catalyst will lead to an incomplete reaction. Refer to established protocols for appropriate catalyst-to-substrate ratios.
-
-
Hydrogen Pressure and Temperature: These parameters are interdependent. For biphenyl hydrogenation with Ni-Mo sulfide catalysts, temperatures around 380°C and a pressure of 6 MPa have been shown to be effective.[2] Increasing the hydrogen pressure can often drive the reaction to completion, but excessively high temperatures can lead to side reactions.
2. Side Reactions:
-
Incomplete Hydrogenation of Biphenyl: A common side product in biphenyl hydrogenation is cyclohexylbenzene.[2][4] To favor the formation of bicyclohexyl, which is a precursor to this compound, prolonged reaction times or more active catalysts may be necessary.
-
Dehydration of Cyclohexanol: If the reaction is conducted under acidic conditions, dehydration of the alcohol product to form cyclohexene can occur.[5] This is particularly relevant if acidic catalysts or supports are used. Neutralizing the reaction mixture upon completion is important.
3. Product Loss During Workup:
-
Extraction: Ensure efficient extraction of the product from the reaction mixture. Use a suitable organic solvent like ethyl acetate or dichloromethane.[6] Multiple extractions will maximize recovery.
-
Purification: During distillation or chromatography, product can be lost. Optimize purification conditions to minimize this.
Issue 2: Formation of Impurities and Side Products
The presence of unexpected peaks in your analytical data (GC-MS, NMR) indicates the formation of impurities.
Question: I am observing significant byproducts in my reaction. How can I identify and minimize them?
Answer:
Identifying the structure of the byproducts is the first step. GC-MS and NMR are invaluable tools for this. Common byproducts include:
-
From Biphenyl Hydrogenation:
-
From 2-Cyclohexylcyclohexanone Hydrogenation:
-
Unreacted Ketone: If you observe the starting ketone, it indicates incomplete reduction. Increase the reaction time, hydrogen pressure, or catalyst loading.
-
-
General Side Products:
-
Dehydration Products: As mentioned, alkenes can form from the alcohol product under acidic conditions.[5] Ensure your reaction and workup conditions are not overly acidic.
-
Isomers: Depending on the reaction conditions, different stereoisomers of this compound may form.[7] Chiral catalysts or specific reaction conditions may be required to control stereoselectivity.
-
Experimental Workflow for Optimizing Biphenyl Hydrogenation
References
Technical Support Center: Resolving Impurities in 2-Cyclohexylcyclohexanol Samples
For Researchers, Scientists, and Drug Development Professionals
Welcome to your comprehensive guide for identifying and resolving purity issues with 2-Cyclohexylcyclohexanol. As a Senior Application Scientist, my goal is to provide you with not only robust protocols but also the scientific reasoning behind them, empowering you to tackle experimental challenges with confidence. This guide is structured in a question-and-answer format to directly address the common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in commercial this compound, and where do they come from?
The primary route for synthesizing this compound involves the hydrogenation of 2-phenylphenol or the reduction of 2-cyclohexylcyclohexanone.[1] Consequently, the most common impurities are directly related to these starting materials and the reaction byproducts.
Common Impurities Include:
-
Unreacted Starting Materials: Residual 2-phenylphenol or 2-cyclohexylcyclohexanone.
-
Hydrogenation Byproducts: Incomplete reduction can lead to various partially hydrogenated intermediates. Over-reduction can result in bicyclohexyl.
-
Stereoisomers: The reaction typically produces a mixture of cis and trans isomers of this compound.[2][3] The ratio of these isomers can vary depending on the catalyst and reaction conditions.
-
Solvent Residues: Solvents used in the synthesis and purification processes can be retained in the final product. The ICH Q3C (R8) guideline provides a framework for identifying and controlling residual solvents in pharmaceutical products.[4]
-
Catalyst Residues: Trace amounts of the hydrogenation catalyst (e.g., palladium, nickel) may be present.
Q2: My sample of this compound appears slightly yellow and has a faint odor. Is this a cause for concern?
A colorless to light yellow appearance is common for this compound.[5] However, a distinct yellow color, often accompanied by a phenolic odor, can indicate the presence of unreacted 2-phenylphenol, which is prone to air oxidation, forming colored impurities. For high-purity applications, such as in pharmaceutical synthesis or materials science, this discoloration suggests that purification is necessary to avoid potential side reactions or interference.
Q3: I'm seeing unexpected peaks in my GC-MS and NMR analyses. How can I go about identifying these unknown impurities?
A systematic approach is crucial for identifying unknown peaks in your analytical data.
-
Consult Spectral Databases: Compare your experimental mass spectrum and NMR data with entries in spectral databases like the NIST WebBook and PubChem.[2][6] These resources provide reference spectra for this compound and many common organic compounds.
-
Analyze Fragmentation Patterns (GC-MS): The mass spectrum of this compound will show a characteristic fragmentation pattern.[2] Impurities will have different fragmentation patterns, which can provide clues to their structure.
-
Chemical Shift Analysis (NMR): In the 1H and 13C NMR spectra, impurities will present as additional peaks. The chemical shifts and coupling patterns of these peaks can help elucidate the structure of the impurities.
-
Spiking Studies: If you have a hypothesis about the identity of an impurity (e.g., 2-phenylphenol), "spike" your sample with a small amount of the suspected compound and re-run the analysis. An increase in the intensity of the unknown peak confirms its identity.
-
High-Resolution Mass Spectrometry (HRMS): For a more definitive identification, HRMS can provide a highly accurate mass measurement, allowing you to determine the elemental composition of the impurity.
Troubleshooting Guides for Purification
Issue 1: Presence of Particulate Matter and Discoloration
Underlying Cause: Particulate matter can be insoluble byproducts or residual catalyst. Discoloration, as mentioned, is often due to oxidized impurities.
Solution: Hot Filtration and Decolorization with Activated Carbon
This is a fundamental and effective technique for removing solid impurities and many colored compounds.
Detailed Experimental Protocol:
-
Solvent Selection: Choose a solvent in which this compound is highly soluble when hot and poorly soluble when cold. Heptane or hexane are excellent choices.
-
Dissolution: In an Erlenmeyer flask, dissolve the impure this compound in a minimal amount of the selected solvent by gently heating and stirring.
-
Decolorization: If the solution is colored, add a small amount of activated carbon (approximately 1-2% by weight of your compound) to the hot solution. Swirl the flask for a few minutes to allow the carbon to adsorb the colored impurities.
-
Hot Filtration: Set up a hot filtration apparatus. This involves using a heated funnel or placing a standard funnel in a beaker of hot solvent to prevent premature crystallization in the funnel stem. Use fluted filter paper for a faster filtration rate.
-
Filtration: Carefully and quickly pour the hot solution through the filter paper into a clean, pre-warmed receiving flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Logical Workflow for Hot Filtration and Decolorization
Caption: Workflow for purification by hot filtration and decolorization.
Issue 2: Separation of cis and trans Stereoisomers
Underlying Cause: The hydrogenation of the aromatic ring in 2-phenylphenol or the reduction of the ketone in 2-cyclohexylcyclohexanone is not always stereospecific, leading to a mixture of isomers.
Solution: Flash Column Chromatography
For applications requiring a single, pure stereoisomer, flash column chromatography is the preferred method of separation.
Detailed Experimental Protocol:
-
TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). A mixture of hexane and ethyl acetate is a good starting point. The goal is to find a solvent ratio that gives good separation between the two isomer spots on the TLC plate.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (solvent system). Carefully pack a glass column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the isomeric mixture in a minimal amount of the mobile phase. Carefully load this concentrated solution onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and apply gentle pressure (using a pump or inert gas) to force the solvent through the column at a steady rate. The less polar isomer will travel down the column faster.
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Fraction Analysis: Spot each fraction on a TLC plate to determine which fractions contain the pure isomers.
-
Solvent Removal: Combine the fractions containing the pure desired isomer and remove the solvent using a rotary evaporator.
Decision Tree for Isomer Separation
Caption: A streamlined process for isomer separation using flash column chromatography.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C12H22O | PubChem[6] |
| Molecular Weight | 182.30 g/mol | PubChem[6] |
| Boiling Point | 264 °C | ChemicalBook[5] |
| Melting Point | 31 °C | ChemicalBook[5] |
| CAS Number | 6531-86-8 | NIST WebBook[2] |
References
Technical Support Center: GC-MS Analysis of 2-Cyclohexylcyclohexanol
Welcome to the technical support center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Cyclohexylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific analysis. As a polar, high-boiling alcohol, this compound (C₁₂H₂₂O, MW: 182.3 g/mol ) presents unique analytical hurdles that require careful method optimization and troubleshooting.[1][2] This document provides in-depth, experience-driven solutions in a direct question-and-answer format.
Part 1: Troubleshooting Guide
This section addresses specific chromatographic and spectral problems you may encounter during your analysis. Each answer provides a logical path from symptom to solution, grounded in chromatographic principles.
Q1: Why is my this compound peak tailing severely?
Peak tailing is the most common issue for polar analytes like alcohols. It manifests as an asymmetrical peak with a "tail" extending towards higher retention times. This not only compromises the aesthetic of the chromatogram but also negatively impacts integration accuracy and resolution from nearby peaks.[3]
Primary Cause: Unwanted secondary interactions between the polar hydroxyl (-OH) group of your analyte and "active sites" within the GC system. These active sites are typically exposed silanol groups (Si-OH) or metallic surfaces in the inlet liner, the front of the GC column, or glass wool packing.[3][4]
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Peak Tailing.
Step-by-Step Solutions:
-
Evaluate and Replace the Inlet Liner: The inlet is the first point of contact and a common source of activity.
-
Action: Replace your current liner with a new, factory-deactivated (silanized) liner. Ultra Inert (UI) liners are highly recommended for analyzing active compounds.[4] Avoid using liners packed with glass wool unless it is also deactivated, as it provides a large surface area for unwanted interactions.[5]
-
Causality: A fresh, inert liner provides a non-interactive surface for the sample to vaporize, preventing the hydroxyl group from binding to active sites during the injection process.
-
-
Perform Inlet and Column Maintenance:
-
Action: If a new liner doesn't solve the problem, active sites may have formed at the head of your column due to the accumulation of non-volatile matrix components. Trim approximately 15-20 cm from the inlet side of the column.[3] Before reinstalling, ensure you make a clean, 90-degree cut with a ceramic scoring wafer.
-
Causality: This removes the contaminated section of the stationary phase, presenting a fresh, inert surface to the sample path. A poor column cut can itself be a source of activity and cause peak distortion.[3]
-
-
Optimize Your Method to Reduce Interaction Time:
-
Action: Increase the oven temperature ramp rate. A faster ramp reduces the time the analyte spends in the column, minimizing the opportunity for secondary interactions.
-
Causality: While this may decrease resolution from other components, it can significantly improve the peak shape of active compounds.
-
-
Consider Derivatization: If peak tailing persists and maximum peak performance is required, derivatization is the most robust solution.
-
Action: Convert the polar -OH group into a non-polar silyl ether using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process is called silylation.[6][7] (See FAQ Q2 for a detailed protocol).
-
Causality: By replacing the active hydrogen with a non-polar trimethylsilyl (TMS) group, you eliminate the potential for hydrogen bonding, resulting in a symmetrical, sharp peak.[8]
-
Q2: I'm seeing low or inconsistent peak area for my analyte. What are the likely causes?
Low or non-reproducible peak areas point to issues with sample introduction, analyte degradation, or system leaks.
Probable Causes & Solutions:
-
Thermal Degradation in the Inlet: this compound, being an alcohol, can undergo dehydration (loss of water) at excessively high temperatures.
-
Diagnosis: Look for a peak corresponding to the dehydrated product (cyclohexylcyclohexene, C₁₂H₂₀, MW 164.3) in your chromatogram. Its mass spectrum would lack the characteristic oxygen-containing fragments.
-
Solution: Methodically lower the inlet temperature. Start at 250 °C and decrease in 10-15 °C increments (e.g., 235 °C, 220 °C).[9] While a hotter inlet generally improves vaporization of high-boiling compounds, there is a trade-off with thermal stability.[9] Using a liner with glass wool can sometimes facilitate better vaporization at lower temperatures due to increased heat transfer and surface area.[9]
-
-
Incomplete Vaporization: The inlet temperature may be too low for this high-boiling point analyte.
-
Diagnosis: If you observe peak fronting (a shark-fin shape), it's a classic sign of the inlet being too cool or sample overload.[4]
-
Solution: If no degradation is observed, cautiously increase the inlet temperature. Ensure your injection volume is appropriate (typically 1 µL for splitless injection) to avoid backflash, where the sample expands beyond the volume of the liner, causing sample loss and poor reproducibility.[10]
-
-
System Leaks: A leak in the system, particularly around the injector septum or column fittings, can lead to sample loss and the introduction of oxygen, which damages the column phase.[4][11]
-
Solution: Use an electronic leak detector to check for leaks at the septum nut, column fittings (inlet and detector), and gas line connections. Change the injector septum regularly, as repeated punctures compromise its seal.
-
Q3: My peak is broad or splitting into a doublet. How can I fix this?
Broad or split peaks are typically caused by issues with sample focusing at the head of the column or incompatibility between the sample solvent and the stationary phase.
Probable Causes & Solutions:
-
Improper Initial Oven Temperature (Splitless Injection): For a splitless injection, the initial oven temperature must be low enough to allow the solvent to condense and re-focus the analytes into a tight band at the column head. This is known as the "solvent effect."[10][12]
-
Rule of Thumb: Set the initial oven temperature at least 20 °C below the boiling point of your injection solvent.[3][10] For example, if using hexane (b.p. 69 °C), start your oven at ~45-50 °C.[12]
-
Causality: If the oven is too hot, the analytes will not focus and will begin migrating down the column in a broad, diffuse band, leading to a wide peak at the detector.[3]
-
-
Solvent-Phase Polarity Mismatch: Injecting a sample dissolved in a solvent of very different polarity from the column's stationary phase can cause peak splitting or distortion.[12][13]
-
Example: Injecting a methanol solution onto a very non-polar DB-1 (100% dimethylpolysiloxane) column.
-
Solution: If possible, dissolve your sample in a solvent that is more compatible with your stationary phase (e.g., hexane or dichloromethane for a 5% phenyl column). If the sample solvent cannot be changed, a retention gap (a short piece of deactivated, uncoated fused silica tubing) can be installed between the inlet and the analytical column to improve focusing.[13]
-
-
Column Overload: Injecting too much analyte mass onto the column can saturate the stationary phase.
-
Diagnosis: This typically results in a fronting peak. The effect will diminish upon sample dilution.
-
Solution: Dilute your sample or, if using splitless injection for trace analysis, consider switching to a split injection with a low split ratio (e.g., 10:1 or 20:1). Alternatively, use a column with a thicker film, which increases sample capacity.[14]
-
Q4: The mass spectrum for my peak doesn't match the library, or the molecular ion is missing. What's wrong?
This can be due to analyte degradation, co-elution with an interfering compound, or the inherent instability of the molecular ion.
Probable Causes & Solutions:
-
Analyte Degradation: As mentioned in Q2, thermal degradation in the inlet will produce a different compound with a different mass spectrum.
-
Action: Check for degradation by lowering the inlet temperature.
-
-
Co-elution: If another compound is eluting at the same time, the resulting mass spectrum will be a composite of both molecules, confusing library searches.
-
Action: Check the purity of your peak by examining the extracted ion chromatograms (EICs) of key ions. For this compound (m/z 182), check ions like 182, 164 (M-18), and 57 (a common fragment). If the peak shapes in the EICs are not identical, co-elution is occurring. Improve chromatographic resolution by slowing the oven ramp rate or switching to a column with a different selectivity.[6][15]
-
-
Molecular Ion Instability: For some molecules, particularly alcohols, the molecular ion (M⁺˙) formed during electron ionization is highly unstable and fragments immediately.
-
Action: Do not be surprised if the molecular ion at m/z 182 is very weak or absent in the spectrum.[1] The spectrum will be dominated by fragment ions. The most likely prominent fragments are from the loss of water (m/z 164) and cleavage of the cyclohexane rings. A base peak at m/z 57 is common for cyclohexanol derivatives.
-
Confirmation: If you have a pure standard, inject it to obtain a reference spectrum on your instrument. If a standard is unavailable, consider using a softer ionization technique like chemical ionization (CI), which often preserves the molecular ion.
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding method development and best practices for the analysis of this compound.
Q1: What is the best type of GC column for analyzing this compound?
The choice of column depends on the complexity of your sample matrix and whether you need to separate it from similar isomers or impurities.
| Column Type | Stationary Phase | Polarity | Use Case for this compound | Recommended Dimensions |
| Standard Non-Polar | 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms, ZB-5) | Low | Good first choice for general-purpose analysis, especially in simple matrices. Separates primarily by boiling point.[16] | 30 m x 0.25 mm ID, 0.25 µm film |
| Mid-Polarity | 35% Phenyl Polysiloxane (e.g., ZB-35) or 6% Cyanopropylphenyl (e.g., DB-624) | Intermediate | Recommended if you need to separate this compound from other polar compounds or isomers. Offers different selectivity.[11][17] | 30 m x 0.25 mm ID, 0.25-0.50 µm film |
| Polar (WAX) | Polyethylene Glycol (PEG) (e.g., DB-WAX, ZB-WAX) | High | Best choice for achieving the most symmetrical peak shape for an underivatized alcohol. However, these columns are less thermally stable and susceptible to damage from oxygen and water.[16] | 30 m x 0.25 mm ID, 0.25 µm film |
Senior Scientist Recommendation: Start with a 5% phenyl (e.g., Agilent DB-5ms UI or Restek Rxi-5Sil MS) column. These are robust, low-bleed columns suitable for MS work and provide an excellent balance of performance and durability.[18][19] If peak shape is still problematic after troubleshooting, or if co-elution is an issue, consider derivatization before moving to a more polar column.
Q2: Should I derivatize this compound before analysis? What is the recommended procedure?
Yes, you should strongly consider derivatization if you require high sensitivity, excellent peak shape, and robust quantification.
Derivatization is the process of chemically modifying the analyte to improve its chromatographic properties.[7] For alcohols, silylation is the most common and effective technique.
Experimental Protocol: Silylation of this compound
-
Preparation: In a 2 mL autosampler vial, add an accurately measured aliquot of your sample, either as a dried-down residue or in an aprotic solvent (e.g., pyridine, acetonitrile, dichloromethane). Ensure the sample is free of water, which will consume the derivatizing reagent.
-
Reagent Addition: Add 50-100 µL of a silylating reagent. A common choice is BSTFA with 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane). The TMCS acts as a catalyst.
-
Reaction: Cap the vial tightly and vortex for 10 seconds. Heat the vial at 70 °C for 30 minutes in a heating block or oven.[6]
-
Analysis: Cool the vial to room temperature. The sample is now ready for GC-MS injection. The resulting trimethylsilyl ether of this compound will be much less polar and more volatile.
Caption: Workflow for Silylation Derivatization and Analysis.
Q3: What are the ideal starting parameters for a new GC-MS method for this compound?
Use the following parameters as a robust starting point for your method development. Optimization will be necessary based on your specific instrument and analytical goals.
| Parameter | Recommended Starting Condition | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm, 5% Phenyl phase | A versatile, general-purpose column.[16] |
| Carrier Gas | Helium | Inert and provides good efficiency. Set to a constant flow of 1.0-1.2 mL/min. |
| Inlet Type | Split/Splitless | Use in Splitless mode for trace analysis. |
| Inlet Temp | 250 °C | Balances vaporization of the high-boiling analyte with minimizing thermal degradation.[9] |
| Injection Vol. | 1 µL | Standard volume for splitless injection. |
| Splitless Hold Time | 0.75 min | Allows for efficient transfer of the analyte to the column. May need optimization.[10] |
| Oven Program | 50 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min) | The initial temperature is suitable for common solvents like hexane or ethyl acetate. The ramp ensures a good peak shape and elution.[15] |
| MS Transfer Line | 280 °C | Must be hot enough to prevent analyte condensation before reaching the source. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for generating reproducible library-searchable spectra. |
| Scan Range | m/z 45-300 | Captures potential fragments and the molecular ion region. |
Q4: How do I handle potential matrix effects when analyzing this compound in a complex sample?
Matrix effects occur when other components in your sample extract interfere with the analysis, causing either signal enhancement or suppression.[20][21] This is a significant issue in fields like drug metabolism or environmental analysis.
-
Matrix-Induced Enhancement: In GC, non-volatile matrix components can coat active sites in the inlet, "protecting" the analyte from degradation or adsorption.[21][22] This can paradoxically lead to a larger peak area for a sample compared to a pure standard in solvent, causing erroneously high quantification.
-
Matrix-Induced Suppression: In the MS source, co-eluting matrix components can interfere with the ionization of the target analyte, leading to a suppressed signal and erroneously low quantification.[20]
Mitigation Strategies:
-
Matrix-Matched Calibration: This is the most effective approach. Prepare your calibration standards in a blank matrix extract (an extract of a sample known to be free of the analyte). This ensures that the standards and the unknown samples experience the same matrix effects, which are then canceled out during quantification.[21][22]
-
Use of an Internal Standard: Choose an internal standard (IS) that is chemically similar to this compound but not present in the sample (e.g., a deuterated analog or a similar cyclic alcohol like 2-adamantanol). The IS is added at a fixed concentration to all samples and standards. Any matrix effect that suppresses or enhances the analyte signal will likely affect the IS similarly, allowing for a reliable ratio-based quantification.
-
Sample Cleanup: If matrix effects are severe, improve your sample preparation. Use techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components before analysis.[13]
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. youtube.com [youtube.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing Splitless Injections: Inlet Temperature [discover.restek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. youtube.com [youtube.com]
- 13. agilent.com [agilent.com]
- 14. trajanscimed.com [trajanscimed.com]
- 15. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 16. fishersci.com [fishersci.com]
- 17. agilent.com [agilent.com]
- 18. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 19. postnova.com [postnova.com]
- 20. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. cdn.technologynetworks.com [cdn.technologynetworks.com]
Technical Support Center: Enhancing the Stability of 2-Cyclohexylcyclohexanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-Cyclohexylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this alicyclic alcohol during experimental use and storage. As a secondary alcohol, this compound is susceptible to specific degradation pathways that can compromise sample integrity. This document provides in-depth, field-proven insights and validated protocols to mitigate these issues.
Troubleshooting Guide: Common Stability Issues
This section addresses the most frequently encountered stability problems with this compound. Each issue is presented in a question-and-answer format, detailing the root cause and providing actionable solutions.
Issue 1: Unwanted Oxidation to Ketone Impurity
Q: My analysis (GC-MS, NMR) shows a growing peak corresponding to 2-Cyclohexylcyclohexanone. What is causing this, and how can I prevent it?
A: Cause & Mechanism: You are observing the oxidation of the secondary alcohol group (-OH) on your this compound to a ketone (C=O).[1][2] This is a common reaction for secondary alcohols and can be initiated by various factors in a laboratory setting, including exposure to atmospheric oxygen, trace metal catalysts, or incompatible oxidizing agents.[1][3] The transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and another from the carbon it's attached to.[1]
While this oxidation can be a desired synthetic step using specific reagents like chromic acid or TEMPO, its spontaneous occurrence indicates sample degradation.[1][4]
Caption: Troubleshooting workflow for ketone impurity.
This protocol provides a method for removing oxidative impurities and ensuring future stability.
Materials:
-
Degraded this compound sample
-
Inert gas (Argon or Nitrogen)
-
Anhydrous, peroxide-free solvent (e.g., Toluene[5] or Hexane)
-
Silica gel for chromatography
-
Sodium sulfate (anhydrous)
-
Schlenk flask or septum-sealed vials
-
Gas chromatograph-mass spectrometer (GC-MS) or NMR spectrometer
Procedure:
-
Inert Atmosphere Handling: Conduct all subsequent steps under an inert atmosphere (N₂ or Ar) to prevent further exposure to oxygen.
-
Solvent Preparation: Ensure all solvents are sparged with inert gas for at least 30 minutes to remove dissolved oxygen. If using ethers or other peroxide-forming solvents, test for and remove peroxides prior to use.
-
Purification (Flash Chromatography):
-
Dissolve the degraded sample in a minimal amount of a non-polar solvent like hexane.
-
Perform flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to separate the more polar this compound from the less polar 2-Cyclohexylcyclohexanone.
-
Collect fractions and analyze them (e.g., by TLC) to isolate the pure alcohol.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation). Crucially, backfill the flask with an inert gas.
-
Final Storage:
-
Transfer the purified, viscous liquid product to a clean, dry amber vial or Schlenk flask.
-
Purge the headspace with inert gas for 2-3 minutes before sealing tightly with a PTFE-lined cap or stopcock.
-
For long-term storage, consider adding a radical scavenger like Butylated hydroxytoluene (BHT) at a very low concentration (e.g., <0.01%).
-
-
Verification: Submit a small aliquot of the purified sample for GC-MS or NMR analysis to confirm the absence of the ketone impurity and establish a baseline for future stability checks.[6][7]
Issue 2: Sample Degradation via Dehydration
Q: My sample, especially when exposed to acidic conditions, shows new peaks in the alkene region of the NMR spectrum. Why is this happening?
A: Cause & Mechanism: You are observing acid-catalyzed dehydration of this compound.[8][9] This is an elimination reaction where the hydroxyl group and a proton from an adjacent carbon are removed to form water and a carbon-carbon double bond (an alkene).[8] For secondary alcohols, this reaction typically proceeds via an E1 mechanism involving a carbocation intermediate.[9][10]
This process can lead to a mixture of alkene isomers, primarily 1-Cyclohexylcyclohexene and 3-Cyclohexylcyclohexene.[1] According to Zaitsev's rule, the more substituted (and thus more stable) alkene, 1-Cyclohexylcyclohexene, is generally the major product.[8][9] The presence of even trace amounts of acid can catalyze this degradation over time.
Caption: Primary degradation pathways for this compound.
This protocol focuses on neutralizing acidic contaminants and ensuring proper storage to prevent alkene formation.
Materials:
-
Degraded this compound sample
-
Anhydrous, neutral solvent (e.g., dichloromethane or toluene)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
pH indicator strips (neutral range)
-
Separatory funnel
-
Clean, dry storage vials
Procedure:
-
Sample Dissolution: Dissolve the alcohol sample in a water-immiscible organic solvent (e.g., dichloromethane) at approximately 5-10 times the sample volume.
-
Neutralizing Wash:
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution, cap the funnel, and gently invert several times, venting frequently to release any CO₂ gas that may form.
-
Separate the aqueous layer.
-
-
Aqueous Wash: Wash the organic layer with an equal volume of deionized water to remove any residual bicarbonate salts. Check the pH of the aqueous layer to ensure it is neutral (pH ~7). Repeat the water wash if necessary.
-
Drying: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate. Swirl and let it stand for 15-20 minutes until the solvent is clear.
-
Filtration and Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure.
-
Storage in Neutral Conditions:
-
Store the purified product in a clean, dry vial made of neutral glass (e.g., borosilicate).
-
Ensure the cap liner is non-reactive (e.g., PTFE).
-
Store away from any acidic reagents or vapors in the laboratory.
-
-
Verification: Use a qualitative test, such as adding a drop of the product to a dilute solution of bromine (Br₂) or potassium permanganate (KMnO₄).[8][10] The disappearance of the color indicates the presence of C=C double bonds from dehydration. A stable, pure sample should not cause a color change.[10] For quantitative analysis, use GC-MS or ¹H NMR.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A: To maximize shelf life, store this compound in a tightly sealed container, preferably under an inert atmosphere (N₂ or Ar), in a cool, dry, and dark place.[11][12] It should be kept away from heat, ignition sources, and incompatible materials.[11][13]
| Parameter | Recommendation | Rationale |
| Temperature | 15–25 °C (Cool) | Minimizes degradation kinetics and vapor pressure.[11] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents slow oxidation by atmospheric oxygen. |
| Container | Tightly sealed amber glass | Protects from light-induced degradation and moisture. |
| Location | Well-ventilated, dry area | Prevents moisture absorption and ensures safety.[11] |
Q2: What specific chemicals and materials are incompatible with this compound?
A: As a secondary alcohol, it is incompatible with substances that can react with the hydroxyl group. Avoiding these is critical for both safety and sample stability.
| Incompatible Class | Examples | Hazard/Outcome |
| Strong Oxidizing Agents | Chromic acid, Potassium permanganate, Nitric acid, Sodium hypochlorite[2][13][14] | Can cause a vigorous, exothermic reaction leading to fire or explosion; results in oxidation to 2-cyclohexylcyclohexanone.[1][15] |
| Strong Acids | Sulfuric acid, Phosphoric acid, HCl | Catalyzes dehydration to form flammable alkenes.[8][13] |
| Alkali Metals | Sodium, Potassium | Reacts to form flammable hydrogen gas.[15] |
| Acid Halides/Anhydrides | Acetyl chloride, Acetic anhydride | Exothermic reaction to form esters. |
Q3: Can I use this compound in aqueous solutions?
A: this compound has very low solubility in water. While it can be used in biphasic systems, creating a stable aqueous solution typically requires a co-solvent like ethanol or THF. Be aware that the presence of water, especially if not pH-controlled, can facilitate certain degradation pathways if impurities are present. For reactions involving strong oxidizing agents in water, the alcohol can be oxidized.[14]
Q4: My synthesis protocol requires converting the -OH group to a better leaving group. How does this affect stability?
A: Converting the hydroxyl group, a poor leaving group, into a sulfonate ester (like a tosylate or mesylate) or a halide is a common synthetic strategy.[1][16] This is not enhancing the stability of the original molecule but rather activating it for subsequent nucleophilic substitution or elimination reactions.[1] The resulting tosylate is generally stable under neutral or acidic conditions but can be reactive towards bases. These derivatives should be prepared fresh and used promptly, as they are designed to be reactive.
References
- 1. This compound | 6531-86-8 | Benchchem [benchchem.com]
- 2. The Oxidation of Cyclohexanol - Edubirdie [edubirdie.com]
- 3. researchgate.net [researchgate.net]
- 4. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 5. Toluene - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uwosh.edu [uwosh.edu]
- 9. Dehydration of 2-Methylcyclohexanol [thecatalyst.org]
- 10. youtube.com [youtube.com]
- 11. beta.lakeland.edu [beta.lakeland.edu]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. fishersci.com [fishersci.com]
- 14. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 15. carlroth.com [carlroth.com]
- 16. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-Cyclohexylcyclohexanol
This guide provides an in-depth comparison of analytical methodologies for the validation of 2-Cyclohexylcyclohexanol, a saturated alicyclic alcohol. For professionals in drug development and quality control, ensuring that an analytical procedure is suitable for its intended purpose is paramount. The validation of these methods is not merely a regulatory checkbox; it is the foundation of reliable and reproducible data. This document adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, which provides a comprehensive framework for validating analytical procedures.[1][2]
The core challenge in analyzing this compound lies in its physicochemical properties: it is a semi-volatile alcohol lacking a natural chromophore, rendering direct analysis by UV-Vis spectrophotometry difficult.[3][4][5] This guide will compare the two most viable chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—and provide the rationale behind selecting and validating a method for this specific analyte.
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical technique is the most critical preliminary step. The choice is dictated by the analyte's properties, the sample matrix, and the objective of the analysis (e.g., assay, impurity testing, limit tests).
Gas Chromatography (GC): The Direct Approach
Gas chromatography is a premier technique for analyzing volatile and semi-volatile compounds.[6][7] For an alcohol like this compound, GC coupled with a Flame Ionization Detector (FID) is often the most logical and efficient choice.
-
Principle of Causality : The separation in GC is based on the compound's volatility (boiling point) and its differential interactions with the stationary phase of the GC column.[7] The FID is chosen for its near-universal response to organic compounds containing carbon-hydrogen bonds and its high sensitivity, making it ideal for quantifying alcohols without requiring any chemical modification of the analyte.[8][9]
-
Advantages :
-
High Specificity and Sensitivity : GC offers excellent resolving power, and the FID provides low detection limits for alcohols.[8][10]
-
Direct Analysis : No derivatization is required, simplifying sample preparation and reducing potential sources of error.[11]
-
Robustness : GC-FID methods are generally robust and have been a mainstay in quality control laboratories for decades.
-
High-Performance Liquid Chromatography (HPLC): The Orthogonal Alternative
HPLC is a versatile and powerful technique but presents a unique challenge for non-chromophoric analytes.[6][7] Since this compound does not absorb UV light, standard HPLC-UV detection is not feasible without modification.
-
Principle of Causality : HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[7] To make a non-chromophoric alcohol "visible" to a UV detector, a chemical derivatization step is necessary. This involves reacting the alcohol's hydroxyl group with a reagent that attaches a UV-absorbing moiety to the molecule.[12][13][14]
-
Solutions for Detection :
-
Pre-column Derivatization : This is the most common approach, where the analyte is reacted with a derivatizing agent (e.g., benzoyl chloride) before injection.[13] While effective, this adds complexity and potential variability to the method.[3][15]
-
Alternative Detectors : Universal detectors that do not rely on UV absorbance can be used, such as a Refractive Index (RI) detector, an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD). These detectors are generally less sensitive and can be incompatible with gradient elution, limiting their flexibility.[16]
-
-
Role as an Orthogonal Method : Despite its complexities for this specific analyte, HPLC serves as an excellent orthogonal method. Using a technique with a fundamentally different separation mechanism (liquid-solid partitioning vs. gas-solid partitioning) is a powerful way to confirm the specificity and accuracy of the primary GC method.
Workflow for Analytical Method Validation
A structured approach to validation is essential to ensure all critical performance characteristics of the method are evaluated. The process demonstrates that the analytical procedure is suitable for its intended purpose.[2][17]
Caption: High-level workflow for analytical method validation.
Head-to-Head Comparison: Performance Characteristics
The following table summarizes the typical performance characteristics expected from fully validated GC-FID and HPLC-UV (with derivatization) methods for the analysis of this compound. The acceptance criteria are based on the ICH Q2(R1) guidelines.[18][19][20]
| Validation Parameter | GC-FID Method | HPLC-UV (with Derivatization) Method | Rationale & Causality |
| Specificity | High. Demonstrated by baseline resolution from placebo, known impurities, and degradation products. | High. Must demonstrate no interference from derivatization reagents or by-products. | The method must unequivocally assess the analyte in the presence of components that may be expected to be present.[18] |
| Linearity (r²) | > 0.999 | > 0.998 | A high correlation coefficient demonstrates a direct proportional relationship between concentration and instrument response over the analytical range.[11][21] |
| Range | Typically 80% to 120% of the test concentration for assay. | Typically 80% to 120% of the test concentration for assay. | The range is the interval where the method is shown to be accurate, precise, and linear.[17] |
| Accuracy (% Recovery) | 98.0% to 102.0% | 98.0% to 102.0% | Measures the closeness of the test results to the true value. Spiked placebo recovery is the standard method.[22] |
| Precision (%RSD) | Repeatability: ≤ 1.5%Intermediate: ≤ 2.0% | Repeatability: ≤ 1.5%Intermediate: ≤ 2.0% | Evaluates the scatter of results from multiple analyses of the same sample. Low RSD indicates high precision.[17][21] |
| LOD (Limit of Detection) | Low (ng/mL range) | Moderate (dependent on derivatization efficiency) | The lowest amount of analyte that can be detected but not necessarily quantitated.[19][23] |
| LOQ (Limit of Quantitation) | Low (ng/mL to low µg/mL range) | Moderate (dependent on derivatization efficiency) | The lowest amount of analyte that can be quantified with suitable precision and accuracy.[11][19][23] |
| Robustness | High. Unaffected by small changes in flow rate, oven temperature ramp, etc. | Moderate. Can be sensitive to variations in derivatization reaction time, temperature, and pH. | Demonstrates the method's capacity to remain unaffected by small, deliberate variations in parameters, ensuring its reliability during normal usage.[20] |
Detailed Experimental Protocol: Validation of a GC-FID Method
This protocol describes a self-validating system for the assay of this compound in a drug substance. Each step is designed to demonstrate the method's suitability for its intended purpose.
Objective: To validate a GC-FID method for the quantification (assay) of this compound according to ICH Q2(R1) guidelines.
1. Instrumentation and Conditions
-
System : Gas chromatograph with a split/splitless injector and Flame Ionization Detector (FID).[8]
-
Column : A non-polar or mid-polarity column, such as a DB-5 or DB-17 (30 m x 0.25 mm, 0.25 µm film thickness).
-
Causality: A non-polar column is chosen to separate compounds primarily based on their boiling points. This provides good peak shape for alcohols.
-
-
Carrier Gas : Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Program : Initial 100°C (hold 2 min), ramp at 15°C/min to 250°C (hold 5 min).
-
Causality: The temperature program is optimized to ensure the analyte elutes with a good peak shape in a reasonable time, well-separated from any solvent or potential impurities.
-
-
Injector Temperature : 250°C.
-
Detector Temperature : 280°C.
2. Step-by-Step Validation Procedures
A. Specificity
-
Prepare solutions of a placebo (all matrix components except the analyte), this compound standard, and a sample solution.
-
Inject each and record the chromatograms.
-
Acceptance Criterion: The placebo must show no interfering peak at the retention time of this compound. The analyte peak in the sample solution must be pure and free from co-elution.
B. Linearity and Range
-
Prepare a series of at least five standard solutions of this compound spanning 80% to 120% of the nominal test concentration (e.g., 80, 90, 100, 110, 120 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999. The y-intercept should not be significantly different from zero.[11]
C. Accuracy
-
Prepare a placebo solution. Spike it with this compound at three concentration levels (e.g., 80%, 100%, 120%) in triplicate (for a total of 9 determinations).
-
Analyze the samples and calculate the percentage recovery for each.
-
Acceptance Criteria: The mean recovery at each level should be between 98.0% and 102.0%. The RSD for the 9 determinations should be ≤ 2.0%.[22]
D. Precision
-
Repeatability (Intra-assay precision) : Prepare six individual sample preparations at 100% of the test concentration. Analyze them on the same day, with the same analyst and instrument.
-
Intermediate Precision : Repeat the analysis of six samples on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The %RSD for the six repeatability measurements should be ≤ 1.5%. The %RSD for the combined 12 measurements from both intermediate precision studies should be ≤ 2.0%.[17]
E. Limit of Quantitation (LOQ) & Limit of Detection (LOD)
-
These are typically more critical for impurity methods than for assays.
-
Estimate LOD and LOQ from the linearity curve using the formulas:
-
LOD = 3.3 × (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 × (Standard Deviation of the Intercept / Slope)[11]
-
-
Confirm the LOQ by preparing a standard at the calculated concentration and demonstrating acceptable precision and accuracy.
F. Robustness
-
Analyze a standard solution while making small, deliberate variations to the method parameters (e.g., ±2°C in initial oven temperature, ±0.1 mL/min in flow rate).
-
Acceptance Criterion: The system suitability parameters (see below) must still pass, and the assay result should not change significantly.
G. System Suitability
-
Inject a standard solution five times before starting any analysis.
-
Acceptance Criteria: The %RSD of the peak areas for the five replicate injections must be ≤ 1.0%. The theoretical plates for the analyte peak should be > 2000, and the tailing factor should be ≤ 2.0.[24]
Interpreting Validation Data: A Logical Framework
The validation parameters are not independent; they form a logical hierarchy that collectively establishes the method's reliability.
Caption: Relationship between core validation parameters.
Conclusion
For the routine analysis and quality control of this compound, a Gas Chromatography method with Flame Ionization Detection (GC-FID) is unequivocally the superior choice. It offers a direct, robust, sensitive, and specific analysis with simplified sample preparation. The validation of such a method is straightforward and aligns well with established principles of analytical chemistry.
An HPLC-based method , while feasible through derivatization or the use of specialized detectors, is more complex and introduces additional sources of variability. Its primary strength lies in its role as an orthogonal method . In a comprehensive validation package, particularly during drug development, using both GC and HPLC provides an exceptionally high degree of confidence in the analytical results, ensuring that the method is truly stability-indicating and specific. The choice between the two will ultimately depend on the intended application, required sensitivity, and the stage of drug development.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. veeprho.com [veeprho.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound | C12H22O | CID 94327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Separations Analysis (TLC, HPLC, GC) Services [tricliniclabs.com]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
- 10. myfoodresearch.com [myfoodresearch.com]
- 11. irjiet.com [irjiet.com]
- 12. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. altabrisagroup.com [altabrisagroup.com]
- 19. scispace.com [scispace.com]
- 20. resources.eirgenix.com [resources.eirgenix.com]
- 21. ikev.org [ikev.org]
- 22. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 23. How to Validate a Biochemical Method per ICH Guidelines [synapse.patsnap.com]
- 24. usp.org [usp.org]
Structural and Conformational Analysis: The Root of Diastereomeric Differences
An In-Depth Comparative Guide to the Properties of cis- and trans-2-Cyclohexylcyclohexanol
For researchers engaged in synthetic chemistry and drug development, a nuanced understanding of diastereomeric properties is not merely academic; it is fundamental to purification, characterization, and ultimately, biological function. The two diastereomers of 2-Cyclohexylcyclohexanol, cis and trans, serve as an excellent model for exploring how subtle changes in three-dimensional structure profoundly influence macroscopic physical and chemical properties.
This guide provides a detailed comparison of these isomers, grounded in conformational analysis and supported by experimental data and established analytical protocols. We will dissect the structural origins of their differing stabilities, spectroscopic signatures, and chromatographic behaviors, offering both theoretical explanations and practical methodologies for the modern research scientist.
The key to understanding the divergent properties of cis- and trans-2-Cyclohexylcyclohexanol lies in the conformational analysis of the cyclohexane ring. Both isomers predominantly adopt a chair conformation to minimize angular and torsional strain. However, the relative orientations of the hydroxyl (-OH) and cyclohexyl substituents dictate the thermodynamic stability of the most preferred conformer.
The trans isomer is generally more thermodynamically stable than the cis isomer due to reduced steric strain[1].
-
trans-2-Cyclohexylcyclohexanol: In its most stable chair conformation, both the bulky cyclohexyl group and the hydroxyl group can occupy equatorial positions. This arrangement minimizes destabilizing 1,3-diaxial interactions, resulting in a lower overall energy state.
-
cis-2-Cyclohexylcyclohexanol: In the cis isomer, the substituents are on the same face of the ring, forcing one to be in an axial position while the other is equatorial. Given that the cyclohexyl group is significantly bulkier than the hydroxyl group, the energetically preferred conformation places the cyclohexyl group in the equatorial position to avoid severe steric hindrance, leaving the hydroxyl group in the more sterically crowded axial position[2][3].
This fundamental conformational difference is the primary determinant for the variations observed in their physical, spectroscopic, and chromatographic properties.
Figure 1: Conformational stability relationship of cis- and trans-2-Cyclohexylcyclohexanol.
Comparative Physical Properties
The differences in conformational stability and intermolecular forces directly impact the macroscopic physical properties of the isomers. While specific experimental data for the pure, separated isomers is not widely published, we can predict trends based on their structures. The trans isomer's more stable and symmetrical diequatorial conformation allows for more efficient crystal lattice packing, which typically results in a higher melting point.
| Property | cis-Isomer (Predicted) | trans-Isomer (Predicted) | Mixture (cis- and trans-) |
| Thermodynamic Stability | Less Stable | More Stable[1] | - |
| Melting Point | Lower | Higher | Liquid at room temp. |
| Boiling Point | Lower | Higher | ~600 K (Calculated)[4] |
| Density | Lower | Higher | ~0.98 g/cm³ |
| Refractive Index | Lower | Higher | ~1.50 |
Table 1: Comparison of physical properties. Predicted trends are based on established principles of stereoisomerism. Data for the mixture is sourced from commercial suppliers.
Comparative Spectroscopic Analysis
Spectroscopic techniques, particularly NMR, are powerful tools for differentiating and characterizing the cis and trans isomers.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The most telling diagnostic signal in the ¹H NMR spectrum is that of the carbinol proton (the H attached to the carbon bearing the -OH group). Its chemical shift and, more importantly, its coupling constant (J-value) are highly dependent on its spatial orientation (axial or equatorial).
-
trans-Isomer (Axial Carbinol Proton): In the stable diequatorial conformation, the carbinol proton is in an axial position. It will exhibit large couplings (typically 8-12 Hz) due to its trans-diaxial relationship with the two adjacent axial protons on the cyclohexane ring. This often results in a triplet of doublets or a broad multiplet.
-
cis-Isomer (Equatorial Carbinol Proton): In the preferred conformation (equatorial cyclohexyl, axial hydroxyl), the carbinol proton is equatorial. It experiences smaller couplings from gauche interactions with adjacent axial and equatorial protons (typically 2-5 Hz). This leads to a narrower, less resolved multiplet compared to the trans isomer.[5]
Infrared (IR) Spectroscopy
The primary distinguishing feature in the IR spectrum is the O-H stretching band, typically found in the 3200-3600 cm⁻¹ region.
-
trans-Isomer: The equatorial -OH group is sterically accessible and readily participates in intermolecular hydrogen bonding with other molecules. In a concentrated sample, this results in a strong, broad O-H absorption band.
-
cis-Isomer: The axial -OH group is more sterically hindered. While it can still form intermolecular hydrogen bonds, it may also exhibit weak intramolecular interactions with the nearby cyclohexyl ring. This can sometimes lead to a slightly sharper O-H band or a small, distinct peak for the non-bonded state, slightly shifted to a higher frequency, in addition to the broader intermolecular band.
Experimental Protocols: Synthesis and Separation
A common route for synthesizing this compound is the catalytic hydrogenation of 2-Cyclohexylcyclohexanone, which typically yields a mixture of the cis and trans diastereomers[6][7]. The precise ratio of isomers can be influenced by the choice of catalyst, solvent, and reaction conditions[1].
Figure 2: General workflow for the synthesis, separation, and analysis of this compound isomers.
Protocol: Diastereomeric Separation by Column Chromatography
This protocol outlines a standard method for separating the cis and trans isomers on a research laboratory scale. The principle of separation is based on the differential polarity of the two isomers. The cis isomer, with its more exposed axial hydroxyl group, is generally more polar and will adhere more strongly to the polar silica gel stationary phase.
1. Materials and Setup:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate/95% hexane).
-
Glass chromatography column.
-
Crude mixture of this compound isomers.
-
Collection vials or test tubes.
-
Thin Layer Chromatography (TLC) plates and chamber for monitoring.
2. Methodology:
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve a known quantity of the crude isomer mixture in a minimal amount of dichloromethane or the initial mobile phase. Carefully load the solution onto the top of the silica bed.
-
Elution: Begin eluting the sample through the column with the initial mobile phase. The less polar compound (trans-2-Cyclohexylcyclohexanol) will travel down the column more quickly.
-
Monitoring: Collect fractions of the eluent in separate vials. Monitor the separation progress by spotting the collected fractions onto a TLC plate and developing it in an appropriate solvent system (e.g., 15% ethyl acetate in hexane). Visualize the spots using an appropriate stain, such as potassium permanganate.
-
Gradient Elution (if necessary): If the separation is slow, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This will help to elute the more strongly adsorbed, more polar compound (cis-2-Cyclohexylcyclohexanol).
-
Fraction Pooling and Analysis: Once the TLC analysis shows that the isomers have been successfully separated into different sets of fractions, pool the pure fractions of each isomer. Remove the solvent under reduced pressure (rotary evaporation) to yield the purified diastereomers.
-
Confirmation: Confirm the identity and purity of each isolated isomer using ¹H NMR and IR spectroscopy, as described in the previous section.
Conclusion
The diastereomers of this compound, while possessing the same molecular formula and connectivity, are distinct chemical entities with unique properties. The trans isomer is thermodynamically more stable due to its preferred diequatorial conformation, which minimizes steric strain. This conformational rigidity leads to predictable differences in physical properties and distinct spectroscopic signatures, particularly in ¹H NMR analysis of the carbinol proton. These differences are directly exploitable for their efficient separation via standard chromatographic techniques. For the medicinal or materials chemist, this ability to isolate and definitively characterize a specific diastereomer is a critical step in developing compounds with optimized and reproducible activity.
References
- 1. This compound | 6531-86-8 | Benchchem [benchchem.com]
- 2. brainly.com [brainly.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound (CAS 6531-86-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. scribd.com [scribd.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis of cyclohexanol and ethanol via the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to the Spectroscopic Characterization of 2-Cyclohexylcyclohexanol and Its Derivatives
This guide offers an in-depth, objective comparison of the spectroscopic signatures of 2-Cyclohexylcyclohexanol and its key derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation. It delves into the causality behind spectral features, providing field-proven insights and robust experimental protocols to ensure data integrity and confident structural elucidation. We will explore the compound through the lenses of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), demonstrating how these techniques, when used in concert, provide an unambiguous molecular portrait.
The Molecular Landscape: Why Spectroscopy is Crucial
This compound is a saturated secondary alcohol featuring two cyclohexane rings linked by a carbon-carbon bond. The hydroxyl group on one of the rings is the primary site of chemical reactivity and the focal point of our spectroscopic investigation. Its structure presents complexities, including multiple stereoisomers (cis and trans diastereomers), that dictate its physical properties and chemical behavior. Spectroscopic analysis is not merely for identification; it is essential for determining stereochemistry, monitoring reactions such as oxidation or esterification, and ensuring the purity of synthesized materials. This guide will provide the foundational data and interpretive logic necessary to navigate these challenges.
Infrared (IR) Spectroscopy: Mapping Functional Groups
Infrared (IR) spectroscopy probes the vibrational modes of molecules, making it an exceptionally powerful tool for identifying functional groups. For this compound and its derivatives, the mid-IR region (4000-400 cm⁻¹) provides a distinct "fingerprint" based on the presence or absence of the hydroxyl, carbonyl, and other key groups.
Expertise & Experience: The "Why" Behind the Spectrum
The most telling feature of an alcohol in an IR spectrum is the hydroxyl (-OH) group's stretching vibration. Due to hydrogen bonding between molecules, this peak is not sharp but appears as a very strong and broad absorption band, typically between 3200-3500 cm⁻¹.[1][2] This broadness is a direct result of the varying strengths of hydrogen bonds in the sample, causing a smear of slightly different vibrational frequencies.[3][4] The carbon-oxygen (C-O) single bond stretch provides a secondary confirmation, appearing as a strong band in the 1260-1050 cm⁻¹ region.[1][2]
When this compound is chemically modified, these key signals undergo predictable and dramatic changes. For instance, oxidation to its corresponding ketone, 2-Cyclohexylcyclohexanone, results in the complete disappearance of the broad O-H stretch and the emergence of a new, very strong and sharp absorption band for the carbonyl (C=O) group, typically around 1680-1750 cm⁻¹. This clear trade-off of signals provides definitive evidence of the reaction's success.
Experimental Protocol: Acquiring a High-Quality IR Spectrum (FTIR-ATR)
This protocol describes the use of a Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, a common and robust method for liquid samples.
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.
-
Background Scan: Before introducing the sample, take a background spectrum. This measures the ambient atmosphere (e.g., CO₂, H₂O vapor) and the ATR crystal itself, allowing the instrument to subtract these signals from the final sample spectrum.[5]
-
Sample Application: Place a single drop of neat this compound directly onto the ATR crystal. Ensure the crystal surface is fully covered.
-
Data Acquisition: Secure the ATR press arm over the sample to ensure good contact. Initiate the scan. The spectrum is typically recorded from 4000 to 400 cm⁻¹.[5]
-
Cleaning: After acquisition, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
-
Analysis: Analyze the resulting spectrum, noting the positions, intensities, and shapes of the key absorption bands.
Visualization: FTIR Analysis Workflow
References
A Comparative Performance Analysis of 2-Cyclohexylcyclohexanol-Based Plasticizers for Researchers and Drug Development Professionals
In the pursuit of enhanced material performance and safety, particularly in sensitive applications such as medical devices and pharmaceutical packaging, the selection of an appropriate plasticizer is paramount. This guide offers an in-depth technical comparison of the performance of 2-Cyclohexylcyclohexanol-based plasticizers against common alternatives. Given the limited direct commercial data on plasticizers explicitly synthesized from this compound, this guide will utilize Dicyclohexyl Phthalate (DCHP) as a representative model for dicyclohexyl-based plasticizers. DCHP's two cyclohexyl rings offer a strong structural analogy to what would be expected from a this compound derivative, providing valuable insights into the performance of this class of compounds.
This analysis is designed for researchers, scientists, and drug development professionals, providing not just comparative data but also the underlying scientific principles and detailed experimental protocols to empower informed decision-making in material selection and development.
The Rationale for Alternative Plasticizers
For decades, phthalate esters, particularly Di(2-ethylhexyl) phthalate (DEHP), have been the workhorse plasticizers for polyvinyl chloride (PVC) due to their cost-effectiveness and excellent performance.[1] However, growing concerns over the potential health risks associated with certain low-molecular-weight phthalates, including endocrine disruption, have spurred regulatory scrutiny and a shift towards safer alternatives.[2][3] This has led to the development and adoption of a variety of non-phthalate plasticizers, including terephthalates, citrates, and cyclohexane-based compounds.[1]
Plasticizers based on cyclohexyl structures are of particular interest due to their unique combination of properties. The bulky and rigid nature of the cyclohexyl groups can contribute to lower volatility and reduced migration rates compared to their linear alkyl counterparts.[4]
Understanding the Mechanism of Plasticization
Plasticizers are additives that increase the flexibility, workability, and durability of a polymer.[5] In PVC, a rigid polymer at room temperature, the strong intermolecular forces between the polymer chains restrict their movement. Plasticizer molecules, when incorporated into the polymer matrix, position themselves between the PVC chains, disrupting these intermolecular forces and increasing the free volume. This allows the polymer chains to move more freely, resulting in a decrease in the glass transition temperature (Tg) and a more flexible material.[6] The effectiveness of a plasticizer is largely dependent on its compatibility with the polymer, its molecular weight, and its chemical structure.
Caption: Molecular mechanism of PVC plasticization.
Performance Metrics for Plasticizer Evaluation
The selection of a plasticizer is a multi-faceted decision that requires a thorough evaluation of several key performance indicators:
-
Plasticizing Efficiency: This refers to the concentration of plasticizer required to achieve a desired level of flexibility.[7] It is often assessed by measuring the reduction in hardness (Shore durometer) or the glass transition temperature (Tg).
-
Mechanical Properties: The addition of a plasticizer modifies the mechanical properties of the polymer. Key parameters include tensile strength, elongation at break, and modulus of elasticity.[8]
-
Migration Resistance: This is a critical parameter, especially for medical and food contact applications. It measures the tendency of the plasticizer to leach out of the polymer matrix into surrounding media.[9]
-
Thermal Stability: The ability of the plasticized material to withstand high temperatures without degradation is crucial for processing and end-use applications.[10]
-
Toxicological Profile: A comprehensive understanding of the potential health effects of the plasticizer is essential for ensuring product safety.
Comparative Performance Data
The following tables provide a comparative overview of Dicyclohexyl Phthalate (DCHP) against common plasticizers. The data presented is a synthesis of information from various sources and should be considered as representative. For precise comparisons, it is recommended to conduct side-by-side testing under identical conditions.
Table 1: Mechanical Properties of Plasticized PVC (at 40 phr)*
| Property | DCHP (representative) | DEHP | DINP | DOTP | ATBC |
| Tensile Strength (MPa) | 15 - 25[11] | ~18 | ~20 | ~22 | ~25 |
| Elongation at Break (%) | 300 - 400[11] | ~350 | ~330 | ~300 | ~320 |
| Hardness (Shore A) | 70 - 80[11] | ~75 | ~78 | ~80 | ~77 |
*phr: parts per hundred resin
Table 2: Thermal and Migration Properties
| Property | DCHP (representative) | DEHP | DINP | DOTP | ATBC |
| Glass Transition Temp. (Tg, °C) | Decreased (relative to unplasticized PVC)[4] | -40 to -50 | -40 to -45 | -35 to -40 | -25 to -35 |
| Onset of Decomposition (°C) | Generally stable[12] | ~200 | ~210 | ~220 | ~200 |
| Migration (Weight Loss %) | Low[4] | High | Moderate | Low | Low |
Experimental Protocols
To ensure the scientific integrity and reproducibility of performance evaluations, standardized testing methodologies are crucial. The following are detailed protocols for key performance tests.
Protocol 1: Evaluation of Mechanical Properties (Tensile Strength & Elongation)
This protocol is based on the principles outlined in ASTM D882 .[4]
Objective: To determine the tensile strength and elongation at break of plasticized PVC films.
Materials:
-
Universal Testing Machine (UTM) with a suitable load cell.
-
Calibrated grips for holding film specimens.
-
Micrometer for thickness measurement.
-
Die cutter for preparing dumbbell-shaped specimens.
-
Conditioning chamber (23 ± 2 °C and 50 ± 5% relative humidity).
Procedure:
-
Specimen Preparation:
-
Prepare plasticized PVC sheets of uniform thickness (e.g., 1-2 mm) by a suitable method such as compression molding or two-roll milling.
-
Use a die cutter to cut at least five dumbbell-shaped specimens from the sheet.
-
Measure the thickness and width of the narrow section of each specimen at three points and record the average.
-
-
Conditioning:
-
Condition the specimens in the conditioning chamber for at least 40 hours prior to testing.[4]
-
-
Testing:
-
Set the grip separation on the UTM to a specified distance (e.g., 50 mm).
-
Mount a specimen in the grips, ensuring it is aligned vertically and not under tension.
-
Set the crosshead speed to a constant rate (e.g., 500 mm/min).
-
Start the test and record the load-extension curve until the specimen ruptures.
-
-
Data Analysis:
-
Tensile Strength (MPa): Calculate as the maximum load recorded divided by the original cross-sectional area of the specimen.
-
Elongation at Break (%): Calculate as the increase in length at the point of rupture divided by the original grip separation, multiplied by 100.
-
Calculate the average and standard deviation for the set of specimens.
-
Caption: Workflow for Tensile Properties Testing.
Protocol 2: Determination of Plasticizer Migration (Solvent Extraction)
This protocol is based on the principles outlined in ASTM D1239 .[9]
Objective: To quantify the amount of plasticizer that migrates from a PVC sample into a specific solvent.
Materials:
-
Analytical balance (accurate to 0.1 mg).
-
Glass containers with lids.
-
Oven for drying.
-
Selected solvent (e.g., n-hexane, ethanol, distilled water).
-
Lint-free cloth.
Procedure:
-
Specimen Preparation:
-
Cut circular or square specimens of a defined size (e.g., 50 mm diameter) from the plasticized PVC sheet.
-
Clean the specimens with a lint-free cloth to remove any surface contaminants.
-
-
Initial Weighing:
-
Weigh each specimen accurately and record the initial mass (W_i).
-
-
Immersion:
-
Place each specimen in a separate glass container.
-
Add a sufficient volume of the selected solvent to completely immerse the specimen.
-
Seal the container and store it at a specified temperature (e.g., 23 ± 2 °C) for a defined period (e.g., 24 hours).
-
-
Final Weighing:
-
Carefully remove the specimen from the solvent.
-
Gently wipe the specimen with a lint-free cloth to remove excess solvent.
-
Allow the specimen to air-dry in a fume hood until the solvent has completely evaporated, or dry in an oven at a temperature that will not cause further plasticizer loss.
-
Weigh the dried specimen and record the final mass (W_f).
-
-
Calculation:
-
Calculate the percentage weight loss due to migration using the following formula:
-
Weight Loss (%) = [(W_i - W_f) / W_i] * 100
-
-
Report the average weight loss for at least three replicate specimens.
-
Caption: Workflow for Plasticizer Migration Testing.
Protocol 3: Assessment of Thermal Stability
This protocol utilizes Thermogravimetric Analysis (TGA) based on principles from ASTM E1131 .
Objective: To determine the thermal stability of plasticized PVC by measuring its weight loss as a function of temperature.
Materials:
-
Thermogravimetric Analyzer (TGA).
-
TGA sample pans (e.g., aluminum or platinum).
-
Analytical balance.
-
Inert gas supply (e.g., nitrogen).
Procedure:
-
Sample Preparation:
-
Cut a small, representative sample of the plasticized PVC (typically 5-10 mg).
-
-
TGA Setup:
-
Place the sample in a tared TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition:
-
Continuously record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage weight loss versus temperature.
-
Determine the onset temperature of decomposition (T_onset), which is the temperature at which significant weight loss begins. This is often taken as the temperature at which 5% weight loss occurs.
-
The temperature at the maximum rate of weight loss (from the derivative of the TGA curve) can also be reported.
-
Toxicological Considerations
A critical aspect of selecting an alternative plasticizer is its toxicological profile. DCHP, for instance, has been identified as a reproductive toxicant by the U.S. Consumer Product Safety Commission (CPSC) and is listed as a Substance of Very High Concern in the European Union due to its endocrine-disrupting properties.[13] In contrast, some alternatives like certain citrates and terephthalates are considered to have a more favorable toxicological profile.[3] A thorough review of the available toxicological data from reputable sources such as the European Chemicals Agency (ECHA) and the National Toxicology Program (NTP) is a mandatory step in the qualification of any new plasticizer for sensitive applications.
Conclusion
The selection of a plasticizer is a complex process that requires a balance of performance, cost, and safety. While traditional phthalates like DEHP offer excellent performance, the drive for safer materials has led to the exploration of numerous alternatives. Dicyclohexyl-based plasticizers, represented here by DCHP, demonstrate good permanence due to their bulky structure, which can translate to lower migration. However, their toxicological profile raises concerns for sensitive applications.
Alternatives such as DOTP and ATBC offer a more favorable balance of performance and safety, with DOTP showing particularly low migration and ATBC being biodegradable and approved for food and medical applications.[3] This guide provides the foundational knowledge and experimental frameworks for researchers to conduct their own rigorous evaluations and make informed decisions in the development of next-generation materials. It is imperative that any new material formulation be subjected to a comprehensive battery of tests to ensure it meets all performance and safety requirements for its intended application.
References
- 1. researchgate.net [researchgate.net]
- 2. cpsc.gov [cpsc.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. lanxess.com [lanxess.com]
- 6. Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Migration of di(2-ethylhexyl) phthalate, diisononylcyclohexane-1,2-dicarboxylate and di(2-ethylhexyl) terephthalate from transfusion medical devices in labile blood products: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. metrohm.com [metrohm.com]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. Dicyclohexyl phthalate | C20H26O4 | CID 6777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. healthvermont.gov [healthvermont.gov]
A Senior Application Scientist's Guide to the Cross-Validation of 2-Cyclohexylcyclohexanol Analysis
In the landscape of pharmaceutical development and quality control, the analytical integrity of a compound's characterization is paramount. For a molecule like 2-Cyclohexylcyclohexanol, which may serve as a starting material, intermediate, or potential impurity, robust and reliable analytical methods are not just a matter of good science—they are a regulatory necessity. This guide provides an in-depth comparison of analytical techniques for this compound, grounded in the principles of method cross-validation to ensure data is defensible, reproducible, and accurate.
Cross-validation is the formal process of confirming that a validated analytical method yields consistent, reliable, and accurate results under different conditions, such as in different laboratories, with different analysts, or when compared against a different analytical procedure.[1][2] This process is a cornerstone of data integrity and is critical during method transfer or when multiple techniques are used across a product's lifecycle.[3][4]
The Imperative of Cross-Validation in Analytical Science
Before delving into specific techniques, it is crucial to understand the workflow and logic behind cross-validation. The objective is to demonstrate the equivalency of two or more distinct analytical procedures.[5] This is not merely a repeat of individual method validation but a direct comparison using the same set of homogeneous samples. The International Council for Harmonisation (ICH) Q2(R1) guideline provides the foundational framework for which performance characteristics should be evaluated.[6]
Caption: A generalized workflow for the cross-validation of analytical methods.
Primary Analytical Techniques for this compound
The selection of an analytical technique is governed by the analyte's physicochemical properties and the analytical objective (e.g., purity assay, impurity detection, or structural identification). This compound (C12H22O, M.W. 182.30 g/mol ) is a volatile, non-chromophoric alcohol.[7][8] This profile makes it an excellent candidate for Gas Chromatography and a challenging one for conventional HPLC with UV detection.
Gas Chromatography (GC)
GC is arguably the most suitable technique for the routine analysis of volatile compounds like this compound. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column.
Principle of Causality: Due to its volatility, this compound is easily transferred into the gas phase without decomposition, making it ideal for GC analysis. A Flame Ionization Detector (FID) is the detector of choice as it provides excellent sensitivity for hydrocarbons and does not require the analyte to have a chromophore.
This protocol outlines a standard procedure for determining the purity of a this compound drug substance.
-
Standard Preparation:
-
Accurately weigh approximately 100 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as Methanol or Isopropanol. This yields a concentration of ~10 mg/mL.
-
Prepare a series of calibration standards by serial dilution (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/mL).
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound test sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the same solvent used for the standard.
-
-
Chromatographic Conditions:
Parameter Setting Rationale Column DB-5, 30 m x 0.25 mm ID, 0.25 µm film A non-polar column provides good separation for this type of analyte. Injector Temp. 250 °C Ensures rapid volatilization of the sample. Detector Temp. 280 °C (FID) Prevents condensation and ensures stable detector response. Carrier Gas Helium or Hydrogen Standard carrier gases for GC. Oven Program 100 °C hold for 1 min, ramp at 15 °C/min to 250 °C, hold for 5 min. An optimized temperature program to separate the main analyte from potential impurities. | Injection Vol. | 1 µL (Split ratio 50:1) | A split injection prevents column overloading for a high-concentration sample. |
-
Data Analysis:
-
Integrate the peak area of this compound in both standard and sample chromatograms.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of the sample from the calibration curve and calculate the purity as a percentage.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, but its application to non-chromophoric, semi-volatile compounds like this compound requires careful consideration of the detection method.[9] Standard UV detectors are ineffective.
Principle of Causality: The lack of a UV-absorbing chromophore in this compound necessitates alternative detection methods.[10] A Refractive Index Detector (RID) is a universal detector that responds to changes in the refractive index of the mobile phase caused by the analyte. Alternatively, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be employed for their near-universal response to non-volatile and semi-volatile analytes.
This protocol describes a method using an RID, which is a common choice for analytes lacking a chromophore.
-
Standard and Sample Preparation:
-
Prepare standards and samples as described in the GC-FID protocol, using the mobile phase as the diluent to avoid baseline disturbances.
-
-
Chromatographic Conditions:
Parameter Setting Rationale Column C18, 150 mm x 4.6 mm ID, 5 µm A standard reversed-phase column for separating non-polar compounds. Mobile Phase Acetonitrile:Water (70:30 v/v), Isocratic A simple isocratic mobile phase is sufficient and essential for stable RID operation. Flow Rate 1.0 mL/min A typical flow rate for a 4.6 mm ID column. Column Temp. 35 °C Controlled temperature is critical for RID baseline stability. Detector Refractive Index Detector (RID) Universal detector suitable for non-chromophoric compounds. | Injection Vol. | 20 µL | A larger injection volume may be needed to achieve sufficient sensitivity with RID. |
-
Data Analysis:
-
Perform data analysis as described in the GC-FID protocol using external standard calibration.
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR)
While GC and HPLC are used for quantification and separation, NMR spectroscopy is the definitive tool for structural elucidation and identification.[11][12]
Principle of Causality: The unique magnetic environments of the protons (¹H) and carbons (¹³C) in the this compound molecule produce a characteristic NMR spectrum that serves as a molecular fingerprint.[13][14] It can unambiguously confirm the identity of the main component and help identify the structure of unknown impurities. While quantitative NMR (qNMR) is possible, it is more complex and typically reserved for reference standard characterization rather than routine quality control.
Comparative Performance and Method Selection
The choice between GC and HPLC is not arbitrary; it is dictated by the specific analytical need. The following table summarizes a comparative overview of the validated performance characteristics for each technique, adhering to ICH Q2(R1) principles.[15][16]
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-RI) | Rationale / Commentary |
| Specificity | High | Moderate | GC offers superior resolution for volatile isomers and impurities. HPLC-RI is universal and may have interferences from excipients with similar refractive indices. |
| Sensitivity (LOD/LOQ) | High (ng level) | Low (µg level) | FID is inherently more sensitive than RID. This makes GC superior for trace impurity analysis. |
| Precision (RSD%) | Excellent (<1.0%) | Good (<2.0%) | Both methods can achieve high precision, but GC is often more repeatable for simple matrices. |
| Accuracy (% Recovery) | Excellent (98-102%) | Good (97-103%) | Both methods demonstrate high accuracy when properly validated. |
| Linearity (r²) | >0.999 | >0.995 | Both can achieve excellent linearity, though the dynamic range of FID is typically wider than RID. |
| Robustness | High | Moderate | GC methods are generally robust. HPLC-RI is sensitive to mobile phase composition and temperature fluctuations. |
| Run Time | Fast (10-15 min) | Moderate (15-25 min) | GC temperature programming allows for rapid elution. |
digraph "Method_Selection_Tree" {
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goal_purity [label="Purity Assay / QC Release"];
goal_trace [label="Trace Impurity Analysis"];
goal_id [label="Structural ID / Confirmation"];
method_gc [label="GC-FID", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
method_hplc [label="HPLC-RI / CAD", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
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start -> goal_trace;
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goal_purity -> method_gc [label=" Preferred for speed\n & robustness "];
goal_purity -> method_hplc [label=" Alternative for\n non-volatile impurities "];
goal_trace -> method_gc [label=" Superior sensitivity "];
goal_id -> method_nmr [label=" Unambiguous identification "];
}
Caption: Decision tree for selecting the optimal analytical technique.
Conclusion
For the comprehensive analysis of this compound, no single technique is universally superior; rather, they are complementary. Gas Chromatography with Flame Ionization Detection (GC-FID) stands out as the preferred method for routine purity and impurity quantification due to its high sensitivity, robustness, and suitability for volatile analytes. High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI) serves as a viable orthogonal technique, essential for cross-validation and for analyzing any non-volatile impurities that would be missed by GC. Finally, NMR spectroscopy remains the gold standard for unequivocal structural confirmation.
A well-designed analytical strategy, underpinned by rigorous cross-validation between orthogonal methods like GC and HPLC, ensures the generation of reliable and defensible data, meeting the stringent demands of the pharmaceutical industry.
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- Benchchem. (n.d.). A Researcher's Guide to Cross-Validation of Analytical Techniques in Drug Development. Retrieved from --INVALID-LINK--
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- PharmaGuru. (2023). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from --INVALID-LINK--
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- Chromatography Forum. (2009). analysis of alcohols on a HPLC. Retrieved from --INVALID-LINK--
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- Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from --INVALID-LINK--
- Abraham Entertainment. (2023). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from --INVALID-LINK--
- Bryan, T. (2022). Ethanol HPLC: Making Standards More Specialized. Ethanol Producer Magazine. Retrieved from --INVALID-LINK--
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from --INVALID-LINK--
- Sigma-Aldrich. (n.d.). HPLC Analysis of Fuel Ethanol Fermentation. Retrieved from --INVALID-LINK--
- Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?. Retrieved from --INVALID-LINK--
- National Institute of Standards and Technology. (n.d.). This compound Mass Spectrum. NIST WebBook. Retrieved from --INVALID-LINK--
- SpectraBase. (n.d.). 2-(2-ethylhexyl)cyclohexanol. Retrieved from --INVALID-LINK--
- Gilbert, M. T., Barinov-Colligon, I., & Miksic, J. R. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385-94. Retrieved from --INVALID-LINK--
- ResearchGate. (n.d.). 1 T 1D 1H NMR spectra of cyclohexanol recorded with 16 scans. Retrieved from --INVALID-LINK--
- ResearchGate. (n.d.). 1 H-NMR spectrum of cyclohexanol separated from the product. Retrieved from --INVALID-LINK--
- CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer. Retrieved from --INVALID-LINK--
- National Center for Biotechnology Information. (n.d.). 2-Methylcyclohexanol. PubChem. Retrieved from --INVALID-LINK--
- ChemicalBook. (n.d.). Cyclohexanol(108-93-0) 1H NMR spectrum. Retrieved from --INVALID-LINK--
- Benchchem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(4-Cyclohexylphenoxy)ethanol. Retrieved from --INVALID-LINK--
- Study.com. (n.d.). Figure out the h NMR and IR spectrum for 2-methylcyclohexanol. Retrieved from --INVALID-LINK--
- Biological Magnetic Resonance Bank. (n.d.). Cyclohexanol at BMRB. Retrieved from --INVALID-LINK--
- Cap, A. (2008). Dehydration of 2-Methylcyclohexanol via Gas Chromatography. Retrieved from --INVALID-LINK--
- WebAssign. (n.d.). Dehydration of Alcohols-Gas Chromatography. Retrieved from --INVALID-LINK--
National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook. Retrieved from --INVALID-LINK--
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A Comparative Guide to the Synthesis of 2-Cyclohexylcyclohexanol for Researchers and Drug Development Professionals
Abstract: 2-Cyclohexylcyclohexanol is a valuable chemical intermediate whose synthesis is critical in various research and development applications, including the pharmaceutical and materials science sectors. This guide provides an in-depth comparison of the primary synthesis routes for this compound, focusing on the catalytic hydrogenation of 2-phenylphenol and the reduction of 2-cyclohexylcyclohexanone. We will explore the mechanistic details, catalyst selection, stereoselectivity, and provide detailed experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthesis strategy based on their specific requirements for yield, purity, and isomeric control.
Introduction to this compound
This compound (C12H22O) is a saturated bicyclic alcohol with the chemical formula C12H22O and a molecular weight of approximately 182.3 g/mol .[1][2][3] Its structure consists of two cyclohexane rings bonded together, with a hydroxyl group on one of the rings. The presence of multiple chiral centers gives rise to different stereoisomers, primarily cis and trans isomers, which can significantly influence the properties and applications of the final product.
The synthesis of this compound is of considerable interest due to its utility as a precursor in the production of various fine chemicals. For instance, it is a key starting material for 2-cyclohexylcyclohexanone, which has applications as a flavoring agent, insect repellent, and perfume fixative.[4]
Key Synthesis Routes: A Comparative Analysis
Two principal pathways dominate the synthesis of this compound: the catalytic hydrogenation of 2-phenylphenol and the reduction of 2-cyclohexylcyclohexanone. Each route presents distinct advantages and challenges concerning catalyst choice, reaction conditions, and stereochemical outcomes.
Route A: Catalytic Hydrogenation of 2-Phenylphenol
This route involves the direct hydrogenation of 2-phenylphenol, a readily available starting material. The reaction proceeds by the saturation of both the phenyl and phenol rings, typically under hydrogen pressure and in the presence of a suitable catalyst.
The hydrogenation of 2-phenylphenol is a complex process that can proceed through several intermediates. The reaction can be initiated by the hydrogenation of either the phenyl ring to a cyclohexyl ring or the phenol ring to a cyclohexanol ring. The choice of catalyst and reaction conditions plays a crucial role in directing the reaction towards the desired product and minimizing side reactions. For instance, palladium-based catalysts are known to be highly selective in the hydrogenation of phenols.[5]
A variety of catalysts have been investigated for the hydrogenation of 2-phenylphenol. Nickel-based catalysts have been found to be suitable for this transformation.[6] Copper-zinc catalysts have shown lower activity, leading to the formation of intermediates like 2-phenylcyclohexanone and 2-cyclohexylcyclohexanone.[6] The choice of solvent also significantly impacts the reaction rate, with alcohols like tert-butanol demonstrating higher hydrogenation speeds compared to methanol.[6]
Pressure is a more influential factor than temperature in this reaction, with hydrogenation typically commencing at pressures around 80 kg/cm ².[6] The stereochemistry of the final product is also influenced by the reaction conditions, with the potential for the cis-isomer to rearrange to the more stable trans-isomer during the course of the reaction.[6]
Diagram: Synthesis Route A - Hydrogenation of 2-Phenylphenol
Caption: Catalytic hydrogenation of 2-phenylphenol to this compound.
-
Reaction Setup: A high-pressure autoclave is charged with 2-phenylphenol and the chosen catalyst (e.g., a nickel-based catalyst).
-
Solvent Addition: A suitable solvent, such as tert-butanol, is added to the autoclave.
-
Hydrogenation: The autoclave is sealed and purged with hydrogen gas. The pressure is then raised to the desired level (e.g., 50-90 kg/cm ²), and the mixture is heated.
-
Reaction Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) to determine the conversion of the starting material.
-
Work-up: Upon completion, the autoclave is cooled, and the pressure is released. The catalyst is removed by filtration.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography to isolate this compound.
Route B: Reduction of 2-Cyclohexylcyclohexanone
This is a prominent and industrially relevant method for producing this compound.[7] It involves the reduction of the ketone functionality of 2-cyclohexylcyclohexanone.
The reduction of 2-cyclohexylcyclohexanone to this compound is a standard ketone reduction. This can be achieved through various methods, including catalytic hydrogenation or the use of chemical reducing agents. The choice of reducing agent can influence the stereoselectivity of the reaction, leading to different ratios of cis and trans isomers.
Catalytic Hydrogenation: This is a common method involving hydrogen gas and a metal catalyst, such as palladium or platinum, at elevated temperatures (150-250°C).[7] Careful control of the reaction conditions is necessary to prevent over-reduction to cyclohexylcyclohexane.[7]
Chemical Reduction: A multi-step reaction involving sodium in alcohol followed by hydrogenation with a palladium catalyst can also be employed.[1] Other reducing agents, such as lithium aluminum hydride or sodium borohydride, can also be used for this transformation, often with high stereoselectivity. For instance, highly stereoselective reductions of cyclic ketones to the thermodynamically more stable alcohols can be achieved using lithium dispersion with FeCl2·4H2O or CuCl2·2H2O.[8]
Diagram: Synthesis Route B - Reduction of 2-Cyclohexylcyclohexanone
Caption: Reduction of 2-cyclohexylcyclohexanone to this compound.
-
Reaction Setup: A stirred autoclave is charged with 2-cyclohexylcyclohexanone and a metal catalyst (e.g., palladium on carbon).
-
Hydrogenation: The autoclave is pressurized with hydrogen gas, and the mixture is heated to the desired temperature (e.g., 150-250°C).
-
Reaction Monitoring: The reaction is monitored by GC to track the disappearance of the starting material and the formation of the product.
-
Work-up: After the reaction is complete, the autoclave is cooled and depressurized. The catalyst is filtered off.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to obtain pure this compound.
Head-to-Head Comparison of Synthesis Routes
| Parameter | Route A: Hydrogenation of 2-Phenylphenol | Route B: Reduction of 2-Cyclohexylcyclohexanone |
| Starting Material | 2-Phenylphenol | 2-Cyclohexylcyclohexanone |
| Key Reagents | Hydrogen gas, metal catalyst (e.g., Ni, Pd/C) | Hydrogen gas and catalyst, or chemical reducing agents |
| Reaction Conditions | High pressure (50-90 kg/cm ²), moderate temperature | High temperature (150-250°C) for catalytic hydrogenation |
| Stereoselectivity | Can be influenced by reaction conditions, potential for isomerization | Can be controlled by the choice of reducing agent |
| Advantages | Utilizes a readily available starting material. | Direct and industrially relevant method. |
| Disadvantages | Requires high-pressure equipment, potential for side reactions. | Starting material may be less readily available. |
Conclusion
The choice between the catalytic hydrogenation of 2-phenylphenol and the reduction of 2-cyclohexylcyclohexanone for the synthesis of this compound depends on several factors, including the availability of starting materials, the required stereoisomer, and the available equipment.
For laboratories equipped with high-pressure reactors, the hydrogenation of 2-phenylphenol offers a viable route from a common chemical. However, for applications requiring high stereoselectivity, the reduction of 2-cyclohexylcyclohexanone with specific reducing agents may be the preferred method. Industrial-scale production often favors the direct hydrogenation of 2-cyclohexylcyclohexanone due to its efficiency.[7]
Ultimately, a thorough evaluation of the specific experimental context and desired outcomes will guide the researcher in selecting the optimal synthesis strategy.
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A Senior Application Scientist's Guide to Evaluating the Purity of Commercial 2-Cyclohexylcyclohexanol
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is not merely a matter of quality control; it is the bedrock of reliable, reproducible, and meaningful experimental outcomes. 2-Cyclohexylcyclohexanol, a key intermediate in various synthetic pathways, is no exception. The presence of impurities, even in trace amounts, can have profound effects on reaction kinetics, yield, and the toxicological profile of final products. This guide provides an in-depth, comparative analysis of the primary analytical methodologies for assessing the purity of commercial this compound, grounded in scientific principles and practical, field-proven insights.
The Imperative of Purity: Understanding Potential Contaminants
Commercial this compound is typically synthesized through the hydrogenation of 2-phenylphenol or 2-cyclohexylcyclohexanone. This manufacturing process, while generally efficient, can introduce a spectrum of impurities that must be diligently monitored. Understanding the origin of these impurities is fundamental to selecting the appropriate analytical technique for their detection and quantification.
Common Impurities in Commercial this compound:
-
Unreacted Starting Materials: Residual amounts of 2-phenylphenol or 2-cyclohexylcyclohexanone can persist in the final product.
-
Hydrogenation Byproducts: Incomplete or side reactions during hydrogenation can lead to the formation of cyclohexanone or other partially hydrogenated species.
-
Stereoisomers: this compound exists as a mixture of cis and trans diastereomers. The ratio of these isomers can vary between commercial batches and may influence the stereochemistry of subsequent reactions.
-
Solvent Residues: Solvents used in the synthesis and purification processes may be present in trace amounts.
A typical commercial specification for this compound is a minimum purity of 98.0% as determined by Gas Chromatography (GC)[1][2][3]. However, for many sensitive applications, a more detailed and quantitative understanding of the impurity profile is essential.
A Comparative Analysis of Analytical Methodologies
The choice of an analytical method for purity assessment is a critical decision, driven by the specific requirements of the analysis, such as the need for qualitative identification, precise quantification, or the determination of isomeric ratios. This section provides a comparative overview of the most effective techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Table 1: Comparative Overview of Analytical Methodologies
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Primary Application | Identification and quantification of volatile and semi-volatile impurities. | Quantification of non-volatile or thermally labile impurities. | Absolute quantification and determination of isomeric ratios. |
| Strengths | High sensitivity, excellent separation of volatile compounds, definitive identification via mass spectra. | Wide applicability, robust quantification, suitable for non-volatile compounds. | Primary analytical method, highly accurate and precise, no reference standard needed for relative quantification. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | May require chromophores for sensitive UV detection, can be less effective for separating structurally similar volatile compounds. | Lower sensitivity compared to chromatographic methods, requires careful experimental setup for accurate quantification. |
| Typical Purity Assay | >99.5% | >99.0% | >99.8% (Isomer ratio dependent) |
| Impurity Detection Limit | ~0.01% | ~0.05% | ~0.1% |
In-Depth Methodologies and Experimental Protocols
A robust analytical method is a self-validating system. The protocols detailed below are designed to ensure accuracy, precision, and reliability, with explanations of the causality behind key experimental choices.
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Impurity Profiling
GC-MS is the quintessential technique for the analysis of volatile and semi-volatile compounds, making it ideal for identifying and quantifying most of the expected impurities in this compound[4][5][6][7]. The high resolving power of gas chromatography separates the individual components of a sample, which are then ionized and detected by the mass spectrometer, providing a unique "fingerprint" for definitive identification.
-
Sample Preparation: Accurately weigh approximately 10 mg of the commercial this compound sample and dissolve it in 10 mL of high-purity ethyl acetate. This dilution minimizes column overload and ensures sharp chromatographic peaks.
-
Instrumentation:
-
GC System: Agilent 8890 GC system or equivalent.
-
MS Detector: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column. The 5% phenyl-methylpolysiloxane stationary phase provides excellent separation for a wide range of analytes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
GC Conditions:
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL with a 50:1 split ratio. A split injection is used to prevent column overload with the major component.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C. This temperature program allows for the elution of both volatile impurities and the main analyte.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-400.
-
The resulting chromatogram will show peaks corresponding to each separated compound. The retention time is used for initial identification, which is then confirmed by comparing the mass spectrum of each peak to a reference library (e.g., NIST). Quantification is achieved by integrating the peak area of each impurity and calculating its percentage relative to the total peak area. This method is particularly effective for detecting residual cyclohexanone, which has a distinct mass spectrum from this compound[4].
Caption: Workflow for GC-MS purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Non-Volatile Impurities
While GC-MS excels with volatile compounds, HPLC is the preferred method for non-volatile or thermally labile impurities, such as unreacted 2-phenylphenol. Reversed-phase HPLC, with its broad applicability, is a robust choice for this analysis.
-
Sample Preparation: Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in methanol. Further dilute with the mobile phase to a working concentration of 100 µg/mL.
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a UV detector.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent. The C18 stationary phase provides excellent retention and separation for moderately polar compounds.
-
Software: OpenLab CDS or equivalent.
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Maintaining a constant temperature ensures reproducible retention times.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm. 2-phenylphenol has a strong UV absorbance at this wavelength, allowing for sensitive detection.
-
Quantification is performed by creating a calibration curve using certified reference standards of potential impurities. The peak area of any impurity in the sample is then compared to the calibration curve to determine its concentration. This external standard method provides more accurate quantification than the area percent method used in GC-MS.
Caption: Workflow for HPLC impurity analysis of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Gold Standard for Isomer Ratio and Absolute Purity
qNMR stands out as a primary analytical method, capable of providing highly accurate and precise quantification without the need for identical reference standards for each analyte[8][9][10]. For this compound, qNMR is particularly powerful for determining the ratio of cis and trans isomers and for assessing the absolute purity against a certified internal standard.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.
-
Add 0.6 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube and gently agitate to ensure complete dissolution.
-
-
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Probe: 5 mm BBO probe.
-
-
Data Acquisition:
-
Experiment: 1D proton (¹H) NMR.
-
Pulse Program: A standard 90° pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): 30 seconds. A long relaxation delay is crucial to ensure complete T1 relaxation of all protons, which is essential for accurate integration.
-
Number of Scans: 16.
-
The ¹H NMR spectrum of this compound will show distinct signals for the cis and trans isomers due to their different chemical environments[11][12]. The ratio of the isomers can be determined by comparing the integrals of their characteristic, well-resolved signals. The absolute purity is calculated by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the certified internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.
Caption: Logical flow for qNMR analysis of this compound.
Best Practices and Recommendations
For a comprehensive evaluation of commercial this compound, a multi-faceted approach is recommended:
-
Initial Screening and Volatile Impurity Profiling: GC-MS is the ideal first-line technique for quickly identifying and semi-quantifying volatile impurities.
-
Quantification of Non-Volatile Impurities: HPLC with UV detection should be employed to accurately quantify any non-volatile impurities, particularly unreacted starting materials like 2-phenylphenol.
-
Definitive Purity and Isomer Ratio: qNMR should be utilized as the ultimate arbiter of absolute purity and for the precise determination of the cis/trans isomer ratio.
By integrating the data from these complementary techniques, researchers and drug development professionals can build a comprehensive and reliable purity profile for any commercial batch of this compound, ensuring the integrity and reproducibility of their scientific endeavors.
References
- 1. Cyclohexanol, 2-methyl- [webbook.nist.gov]
- 2. This compound (cis- and trans- mixture) 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. mdpi.com [mdpi.com]
- 4. [Determination of residual cyclohexanone in disposable infusion set by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C12H22O | CID 94327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Residual Solvent Analysis of Chemical Products by GC-FID [scioninstruments.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. emerypharma.com [emerypharma.com]
- 10. usp.org [usp.org]
- 11. scribd.com [scribd.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Handling of 2-Cyclohexylcyclohexanol: A Guide to Personal Protective Equipment
Understanding the Hazards: A Cautious Approach
Due to the limited specific toxicological data for 2-Cyclohexylcyclohexanol, a cautious approach to its handling is essential.[3] Based on information from analogous compounds, this compound should be treated as a substance that is potentially hazardous upon ingestion, skin contact, and inhalation.[1] It may cause skin and eye irritation, and prolonged or repeated exposure could lead to more severe health effects.[1] The compound is also expected to be a combustible liquid.
Core Principles of Protection: Selecting the Right PPE
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following recommendations are based on a thorough analysis of the potential hazards associated with this compound.
Eye and Face Protection: The First Line of Defense
Chemical splash goggles are mandatory whenever handling this compound to protect against accidental splashes.[4] In situations where there is a higher risk of splashing, such as when transferring large volumes or working with heated material, a face shield should be worn in conjunction with splash goggles for enhanced protection.[4]
Skin Protection: A Barrier Against Contact
Gloves: Chemical-resistant gloves are essential to prevent skin contact. Nitrile gloves are a suitable choice for incidental contact. For prolonged contact or immersion, it is advisable to consult the glove manufacturer's resistance data for cyclohexanols or similar chemicals. Always inspect gloves for any signs of degradation or perforation before use and replace them immediately if compromised.
Lab Coat: A flame-resistant lab coat should be worn to protect against accidental spills and splashes. Ensure the lab coat is fully buttoned to provide maximum coverage.
Respiratory Protection: Guarding Against Inhalation
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[5] If a fume hood is not available or if there is a potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[2][5] The specific type of respirator should be selected based on a formal risk assessment of the planned procedure.
Operational and Disposal Plans: A Step-by-Step Approach
A clear and concise plan for handling and disposal is critical for minimizing risks and ensuring environmental responsibility.
Handling Procedures
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Designate a specific work area and ensure it is clean and uncluttered.
-
Transfer: When transferring this compound, use appropriate tools such as a funnel to minimize the risk of spills. Perform transfers within a chemical fume hood.
-
Heating: If heating is required, use a well-controlled heating source such as a heating mantle or a water bath. Avoid open flames.
-
Spills: In the event of a small spill, absorb the material with an inert absorbent, such as vermiculite or sand. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
All waste containing this compound should be considered hazardous waste.
-
Collection: Collect all waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed, and chemically compatible container.
-
Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Summarized PPE Recommendations
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Small-scale transfers (<50 mL) in a fume hood | Chemical splash goggles | Nitrile gloves, Lab coat | Not generally required |
| Large-scale transfers (>50 mL) or heating in a fume hood | Chemical splash goggles and face shield | Nitrile gloves, Lab coat | Not generally required |
| Work outside of a fume hood (low potential for aerosolization) | Chemical splash goggles | Nitrile gloves, Lab coat | NIOSH-approved respirator with organic vapor cartridge |
| Spill clean-up | Chemical splash goggles and face shield | Chemical-resistant gloves, Lab coat, possibly chemical-resistant apron | NIOSH-approved respirator with organic vapor cartridge |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
